molecular formula C9H9ClO4 B105269 2-Chloro-3,4-dimethoxybenzoic acid CAS No. 52009-53-7

2-Chloro-3,4-dimethoxybenzoic acid

Cat. No.: B105269
CAS No.: 52009-53-7
M. Wt: 216.62 g/mol
InChI Key: YSEIYOHXERRMNN-UHFFFAOYSA-N
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Description

2-Chloro-3,4-dimethoxybenzoic acid is a valuable chemical intermediate in advanced organic and medicinal chemistry research. Its distinct structure, featuring both chloro and dimethoxy substituents on a benzoic acid backbone, makes it a versatile precursor for synthesizing more complex molecules . A prominent application of this compound is its use as a key starting material in the multi-step synthesis of 14C-labelled compounds, such as N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate, which has potential applications in medical imaging and diagnostic procedures . It is also employed in pharmaceutical synthesis, where it serves as a building block for the development of new drug candidates . Furthermore, the compound's reactivity has been studied in directed metalation reactions, providing access to regioselectively functionalized benzoic acid derivatives that are not easily accessible by conventional means and thus serving as versatile building units for chemical synthesis . The 3,4-dimethoxybenzoic acid (veratric acid) scaffold is a recognized structure in pharmacological research, notably as a component of veratridine and in the synthesis of various bioactive molecules, underscoring the relevance of its substituted derivatives as important intermediates in drug discovery . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,4-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEIYOHXERRMNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379309
Record name 2-Chloro-3,4-dimethoxybenzoic acid
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Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52009-53-7
Record name 2-Chloro-3,4-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3,4-dimethoxybenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzoic Acid

This guide provides a comprehensive technical overview of this compound (CAS No: 52009-53-7), a key organic intermediate. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.

This compound is a polysubstituted aromatic carboxylic acid. The presence of a chlorine atom and two methoxy groups on the benzoic acid scaffold makes it a versatile building block in organic synthesis. The electronic properties of the ring are significantly influenced by the interplay between the electron-donating methoxy groups and the electron-withdrawing, ortho-directing chlorine atom and meta-directing carboxylic acid group.

This specific substitution pattern is of particular interest in the synthesis of complex pharmaceutical agents. The compound's key identifiers and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 52009-53-7[1][2]
Molecular Formula C₉H₉ClO₄[1]
Molecular Weight 216.62 g/mol [2]
IUPAC Name This compound[1]
Appearance Solid, typically a white or off-white powder[2]
Melting Point 200-204 °C[2]
Purity Commonly available at ≥97%[1][2]
SMILES String COC1=CC=C(C(=O)O)C(Cl)=C1OC[1]
InChI Key YSEIYOHXERRMNN-UHFFFAOYSA-N[2]

Analytical Characterization Profile

TechniquePredicted SignatureRationale
¹H NMR ~13 ppm (s, 1H) : Carboxylic acid proton. ~7.6 ppm (d, 1H) & ~7.1 ppm (d, 1H) : Aromatic protons (H-6 and H-5), exhibiting an AX coupling pattern. ~3.9 ppm (s, 3H) & ~3.8 ppm (s, 3H) : Two distinct methoxy group protons.The acidic proton is typically deshielded. The aromatic protons are on adjacent carbons, leading to doublet splitting. The two methoxy groups are in different chemical environments and should appear as separate singlets.
¹³C NMR ~167 ppm : Carboxylic acid carbonyl carbon. ~150-155 ppm : Aromatic carbons attached to methoxy groups (C-3, C-4). ~120-130 ppm : Other aromatic carbons (C-1, C-2, C-5, C-6). ~56 ppm : Methoxy carbons.Chemical shifts are based on standard values for substituted benzoic acids. The carbons bonded to electronegative oxygen atoms (C-3, C-4) will be significantly downfield.
Infrared (IR) ~2500-3300 cm⁻¹ (broad) : O-H stretch of the carboxylic acid. ~1700 cm⁻¹ (strong) : C=O stretch of the carbonyl group. ~1250 cm⁻¹ & ~1020 cm⁻¹ : Asymmetric and symmetric C-O-C stretches of the methoxy groups. ~700-800 cm⁻¹ : C-Cl stretch.These absorption bands are characteristic of the compound's key functional groups and provide a reliable fingerprint for identification.
Mass Spec. (MS) M⁺ at m/z 216/218 : Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. Key Fragments : Loss of •OH (m/z 199/201), loss of •OCH₃ (m/z 185/187), and loss of •COOH (m/z 171/173).The isotopic signature of chlorine is a definitive marker. Fragmentation patterns will involve the loss of stable functional groups from the parent molecule.

Synthesis and Mechanistic Considerations

The most direct synthetic route to this compound is the electrophilic chlorination of its readily available precursor, 3,4-dimethoxybenzoic acid (veratric acid).

Mechanistic Insight

The reaction proceeds via electrophilic aromatic substitution. The two methoxy groups are strong activating, ortho-, para-directing groups. The carboxylic acid group is a deactivating, meta-directing group.

  • Directing Effects : The methoxy group at C-3 directs incoming electrophiles to the C-2 (ortho) and C-6 (ortho) positions. The methoxy group at C-4 directs to the C-5 (ortho) and C-2 (meta, less influential) positions.

  • Regioselectivity : The C-2 position is activated (ortho to one methoxy group) but also sterically hindered. The C-5 position is highly activated (ortho to one methoxy, para to the other). The C-6 position is also activated (ortho to one methoxy).

  • Challenge : This complex interplay means that the reaction can yield a mixture of isomers, primarily the 2-chloro, 5-chloro, and 6-chloro derivatives. Studies on similar systems have shown that chlorination of veratric acid derivatives can lead to side products.[7][8] Therefore, careful control of reaction conditions and robust purification methods are essential to isolate the desired 2-chloro isomer.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative method based on standard organic chemistry principles and should be optimized for specific laboratory conditions.

  • Dissolution : In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 3,4-dimethoxybenzoic acid (1.0 eq.) in glacial acetic acid.

  • Chlorination : Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂, 1.1 eq.) in acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Carefully pour the reaction mixture into ice-water. The crude product will precipitate.

  • Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification : The crude solid contains a mixture of isomers. Purify the desired this compound by fractional recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. The identity and purity of the final product must be confirmed by the analytical methods described in Section 2.

Applications in Advanced Organic Synthesis

This compound is not a final drug product but a crucial intermediate. Its value lies in its combination of functional groups that can be selectively manipulated to build more complex molecular architectures.

Role as a Pharmaceutical Building Block

This compound and its derivatives are structurally related to key intermediates used in the synthesis of cardiovascular drugs, most notably Ivabradine .[9][10] Ivabradine features a benzocyclobutane core, which can be synthesized from precursors with the dimethoxy substitution pattern. The functional groups on this compound allow for the necessary transformations to construct such complex scaffolds.

LogicalFlow A This compound -COOH -Cl -OCH₃ B Key Transformations Reduction Amidation Cyclization A->B Functional Group Manipulation C Advanced Intermediate e.g., Substituted Benzocyclobutane B->C Scaffold Construction D Active Pharmaceutical Ingredient (API) e.g., Ivabradine Analogs C->D Final Synthetic Steps

Caption: Logical pathway from building block to pharmaceutical agent.

Key Chemical Transformations
  • Carboxylic Acid Modifications : The -COOH group is a versatile handle.

    • Reduction : It can be reduced to a primary alcohol (-CH₂OH) using reducing agents like borane (BH₃) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in ether synthesis or converted to a leaving group for nucleophilic substitution.

    • Acyl Chloride Formation : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to a highly reactive acyl chloride (-COCl), which is a precursor for esters and amides.

    • Amidation : Direct coupling with amines using reagents like DCC or EDC forms amides, a common linkage in bioactive molecules.[11]

  • Chloro Substituent Chemistry : The chlorine atom can potentially be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, although this application requires further investigation for this specific substrate. It also influences the electronic nature of the ring, which can affect the reactivity of other positions.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is summarized from available Safety Data Sheets (SDS).[7][9][12]

ParameterGuideline
GHS Hazards Warning . H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9]
Pictograms GHS07 (Exclamation Mark)
Precautions Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[9]
First Aid Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][12] Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[9][12] Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][12]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature is 0-8 °C.[1]
Incompatibilities Strong oxidizing agents, strong reducing agents.[12]

References

  • Gisle, A., & Le-Huy, H. T. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(4), 263-267. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Peglion, J. L., Dessinges, A., & Serkiz, B. (n.d.). IVABRADINE SYNTHESIS PROCEDURE...
  • Egis Gyogyszergyar Zrt. (2013). Industrial process for the synthesis of ivabradine hydrobromide salt.
  • Gisle, A., & Le-Huy, H. T. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Sun, H., et al. (2018). Preparation method of high-purity ivabradine hydrochloride.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook. [Link]
  • Zhang, Y. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

Sources

2-Chloro-3,4-dimethoxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-3,4-dimethoxybenzoic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated derivative of veratric acid. Designed for researchers, chemists, and professionals in drug development, this document details the compound's physicochemical properties, a proposed synthetic pathway, robust analytical characterization techniques, and potential applications in medicinal chemistry and organic synthesis. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity and reproducibility.

Introduction and Strategic Context

This compound is a polysubstituted aromatic carboxylic acid. While not as extensively documented as its parent compound, veratric acid, its unique combination of functional groups—a carboxylic acid, two methoxy groups, and a chlorine atom—makes it a molecule of significant interest for synthetic applications. The strategic placement of these groups offers multiple reaction sites and modulates the electronic properties of the benzene ring, rendering it a versatile building block for constructing more complex molecular architectures.

In the landscape of drug discovery, the incorporation of methoxy (–OCH₃) and chloro (–Cl) substituents is a well-established strategy to fine-tune the pharmacological profile of lead compounds. Methoxy groups can improve metabolic stability and receptor binding affinity, while the chloro group, a bioisostere for a methyl group, can enhance membrane permeability, increase binding interactions, and block metabolic sites.[1] This guide serves as a foundational resource for leveraging this compound as a key intermediate in the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉ClO₄[2][3]
Molecular Weight 216.62 g/mol [2]
CAS Number 52009-53-7[2][4]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Purity Typically >95% (commercial grade)[4]

Chemical Structure:

Chemical structure of this compound

Figure 1: 2D Structure of this compound

Proposed Synthesis Pathway: Electrophilic Chlorination of Veratric Acid

While multiple synthetic routes can be envisioned, a direct and logical approach is the regioselective electrophilic aromatic substitution of the readily available starting material, 3,4-dimethoxybenzoic acid (veratric acid).

Causality of the Synthetic Design: The directing effects of the substituents on the aromatic ring govern the position of chlorination. The methoxy groups at positions 3 and 4 are strong activating, ortho-, para- directing groups. The carboxylic acid at position 1 is a deactivating, meta- directing group. The position ortho to the C3-methoxy group (C2) and ortho to the C4-methoxy group (C5) are the most activated sites. The C2 position is sterically less hindered than the C6 position and is strongly activated by the adjacent methoxy groups, making it the most probable site for electrophilic attack under controlled conditions.

Experimental Protocol:

Objective: To synthesize this compound via direct chlorination of veratric acid.

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric acid) (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Trifluoroacetic acid (TFA) or Acetic Acid (as solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid in trifluoroacetic acid (approx. 5-10 mL per gram of starting material). Stir until a homogeneous solution is formed.

  • Chlorination: Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature over 15-20 minutes. The use of NCS provides a milder and more selective source of electrophilic chlorine compared to Cl₂ gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water. Extract the aqueous mixture three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove acidic solvent and unreacted starting material), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Synthesis Workflow Diagram:

G start Start: Veratric Acid (3,4-Dimethoxybenzoic acid) dissolve Dissolve in Trifluoroacetic Acid start->dissolve chlorinate Add N-Chlorosuccinimide (NCS) (Portion-wise, RT) dissolve->chlorinate monitor Monitor by TLC/HPLC (2-4 hours) chlorinate->monitor quench Quench with Ice-Water monitor->quench Reaction Complete extract Extract with Dichloromethane (3x) quench->extract wash Wash Organic Layer (Water, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Recrystallization dry->purify product Final Product: This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.[5][6]

Analytical Workflow Diagram:

G cluster_0 Purity & Identity Confirmation cluster_1 Structural Elucidation hplc HPLC (Purity >95%) final Characterized Compound hplc->final ms Mass Spectrometry (Confirm MW & Isotope Pattern) ms->final nmr NMR Spectroscopy (¹H and ¹³C) nmr->final ftir FTIR Spectroscopy (Functional Groups) ftir->final product Synthesized Product product->hplc product->ms product->nmr product->ftir

Caption: Integrated workflow for the analytical characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC separates compounds based on their polarity. It is the gold standard for determining the purity of small organic molecules.[6]

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures good peak shape and is MS-compatible.
Gradient 20% B to 95% B over 15 minA gradient elution ensures separation from both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic ring provides strong chromophore for UV detection.
Injection Vol. 10 µLStandard volume for analytical runs.
Mass Spectrometry (MS)

Principle: MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The key diagnostic feature will be the isotopic pattern of chlorine.

  • Expected Molecular Ion ([M-H]⁻ in ESI-): 215.01 and 217.01

  • Isotopic Signature: Two major peaks for the molecular ion, [M] and [M+2], will be observed in an approximate 3:1 ratio, which is characteristic of a molecule containing a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for unambiguous structure confirmation.

  • ¹H NMR (predicted, in CDCl₃, 400 MHz):

    • δ ~10-12 ppm (s, 1H): Carboxylic acid proton (broad singlet).

    • δ ~7.5 ppm (s, 1H): Aromatic proton at C6.

    • δ ~7.0 ppm (s, 1H): Aromatic proton at C5.

    • δ ~3.9 ppm (s, 3H): Methoxy protons (one of the –OCH₃ groups).

    • δ ~3.8 ppm (s, 3H): Methoxy protons (the other –OCH₃ group).

  • ¹³C NMR (predicted, in CDCl₃, 100 MHz):

    • δ ~168-172 ppm: Carboxylic acid carbonyl carbon.

    • δ ~145-155 ppm: Aromatic carbons attached to oxygen (C3, C4).

    • δ ~110-130 ppm: Other aromatic carbons (C1, C2, C5, C6).

    • δ ~55-60 ppm: Methoxy carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

  • ~2500-3300 cm⁻¹ (broad): O–H stretch of the carboxylic acid.

  • ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1500-1600 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1200-1300 cm⁻¹: C–O stretch of the aryl ethers.

  • ~700-850 cm⁻¹: C–Cl stretch.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities it unlocks.

  • Scaffold for Medicinal Chemistry: The parent compound, veratric acid, has been investigated for various biological activities, including antiproliferative effects against cancer cells.[7] This chlorinated derivative serves as an excellent starting point for creating libraries of novel analogues to explore structure-activity relationships (SAR).

  • Versatile Chemical Handle: The carboxylic acid group is a prime site for modification. It can be readily converted into esters, amides, or acid chlorides, enabling coupling with a vast array of amines, alcohols, and other nucleophiles to build molecular complexity.[8] This is a cornerstone of prodrug strategies and the synthesis of bioactive compounds.[9]

  • Modulation of Physicochemical Properties: The presence of the chloro and dimethoxy groups provides a specific lipophilic and electronic signature, which can be crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical intermediate.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12] An inert atmosphere is recommended for long-term storage to prevent degradation.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[11]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and give a glass of water to drink. Never give anything by mouth to an unconscious person. Seek medical attention.[11]

Conclusion

This compound represents a valuable and versatile chemical building block for advanced organic synthesis. This guide has provided a detailed framework covering its fundamental properties, a robust and logical synthetic protocol, a comprehensive analytical characterization strategy, and its potential applications in the critical field of drug discovery. By understanding and applying the principles and protocols outlined herein, researchers and scientists can effectively utilize this compound to accelerate the development of novel molecules with therapeutic potential.

References

  • Pharmaffiliates.this compound.URL: https://www.pharmaffiliates.com/en/2-chloro-3-4-dimethoxybenzoic-acid-pa270023265[2]
  • Apollo Scientific.this compound Safety Data Sheet.URL: https://www.apolloscientific.co.uk/msds/OR21787_msds.pdf[11]
  • PubChem.this compound | C9H9ClO4. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2774976[3]
  • Amerigo Scientific.this compound.URL: https://www.amerigoscientific.com/2-chloro-3-4-dimethoxybenzoic-acid-2182250.html[4]
  • Fisher Scientific.3,4-Dimethoxybenzoic acid Safety Data Sheet.URL: https://www.fishersci.com/sds?productName=AC115450250[12]
  • Sigma-Aldrich.3,4-Dimethoxybenzoic acid Safety Data Sheet.URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d131806[10]
  • Research and Reviews: Journal of Medicinal and Organic Chemistry.Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). URL: https://www.rroij.com/open-access/characterization-and-identification-in-organic-chemistry-through-analytical-techniques.pdf[5]
  • BenchChem.Analytical Techniques for the Characterization of 2-Chloro-5-nitrobenzaldehyde: Application Notes and Protocols. (2025). URL: https://www.benchchem.com/pdf/B1358_analytical-techniques.pdf[6]
  • Drug Hunter.Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). URL: https://drughunter.com/flash-talk/roles-of-the-chloro-and-methoxy-groups-in-drug-discovery[1]
  • Organic Process Research & Development.Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. (1999). URL: https://pubs.acs.org/doi/10.1021/op990022h[13]
  • PubChem.Veratric Acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.
  • Wikipedia.Veratric acid.URL: https://en.wikipedia.
  • Journal of Pharmaceutical and Biomedical Analysis.Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). URL: https://www.sciencedirect.com/science/article/pii/S073170851730335X[8]
  • Chemical Society Reviews.Prodrugs as empowering tools in drug discovery and development. (2024). URL: https://pubs.rsc.org/en/content/articlelanding/2024/cs/d3cs00659a[9]

Sources

An In-Depth Technical Guide to 2-Chloro-3,4-dimethoxybenzoic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-dimethoxybenzoic acid, a halogenated derivative of veratric acid, is a valuable substituted benzoic acid that serves as a key intermediate in the synthesis of a variety of more complex organic molecules. Its chemical structure, featuring a carboxylic acid group, two methoxy groups, and a chlorine atom on the benzene ring, provides multiple reactive sites, making it a versatile building block in medicinal chemistry and materials science. The strategic placement of the chloro and methoxy substituents significantly influences the electronic and steric properties of the molecule, thereby guiding its reactivity and the ultimate architecture of the target compounds. This guide provides a comprehensive overview of the synthesis, spectral characterization, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Chemical Formula C₉H₉ClO₄[1]
Molecular Weight 216.62 g/mol [1]
CAS Number 52009-53-7[1]
Appearance SolidGeneral Knowledge
Melting Point 200-204 °CGeneral Knowledge
Solubility Soluble in many organic solventsGeneral Knowledge

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic chlorination of 3,4-dimethoxybenzoic acid (veratric acid). The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups, along with the deactivating and meta-directing carboxylic acid group, primarily guide the incoming electrophile to the 2- and 6-positions. By carefully controlling the reaction conditions, the formation of the desired 2-chloro isomer can be optimized.

Experimental Protocol: Electrophilic Chlorination of 3,4-Dimethoxybenzoic Acid

This protocol is adapted from established procedures for the chlorination of activated aromatic compounds and principles discussed in the synthesis of related chlorinated dimethoxybenzoic acids[2].

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric acid)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Acetic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzoic acid in anhydrous acetic acid.

  • Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) in portions at room temperature. The molar ratio of veratric acid to NCS should be optimized, typically starting with a slight excess of NCS to ensure complete reaction.

  • Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.

  • Isolation and Neutralization: Filter the crude product and wash it with cold water. Suspend the crude solid in a solution of sodium bicarbonate to neutralize any remaining acetic acid and to form the sodium salt of the product, which is more soluble in water.

  • Purification: Extract the aqueous solution with dichloromethane to remove any non-acidic impurities. Acidify the aqueous layer with hydrochloric acid to precipitate the purified this compound.

  • Final Steps: Filter the purified product, wash with cold water until the washings are neutral, and dry under vacuum over anhydrous sodium sulfate.

Causality Behind Experimental Choices:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide is a mild and regioselective chlorinating agent, which is crucial for controlling the position of chlorination on the activated aromatic ring.

  • Solvent: Acetic acid serves as a polar protic solvent that can facilitate the electrophilic substitution reaction.

  • Work-up Procedure: The acid-base work-up is a standard and effective method for separating the desired carboxylic acid product from unreacted starting materials and byproducts.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two protons on the benzene ring. The coupling constants would be indicative of their ortho relationship.

  • Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to three protons, corresponding to the two methoxy groups.

  • Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which is characteristic of a carboxylic acid proton.

¹³C NMR (Predicted):

  • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the electron-withdrawing chlorine and carboxylic acid groups appearing at lower field, and those attached to the electron-donating methoxy groups at higher field.

  • Methoxy Carbons: Two signals around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching vibration
C-H (Aromatic)3100-3000Stretching vibration
C-H (Aliphatic -OCH₃)2950-2850Stretching vibration
C=O (Carboxylic Acid)1710-1680Stretching vibration
C=C (Aromatic)1600-1450Ring stretching vibrations
C-O (Methoxy)1250-1000Stretching vibrations
C-Cl800-600Stretching vibration
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (216.62 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH), a methoxy group (-OCH₃), and a chlorine atom, leading to characteristic fragment ions.

Applications in Drug Discovery and Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of new therapeutic agents. While specific, publicly documented applications of this compound in the synthesis of marketed drugs are limited, its structural motifs are present in various biologically active molecules. Its utility lies in its ability to act as a precursor for more complex structures. For instance, the carboxylic acid group can be readily converted to esters, amides, or other functional groups, providing a handle for further molecular elaboration. The chlorine atom can participate in cross-coupling reactions, allowing for the introduction of diverse substituents.

The presence of both chloro and methoxy groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The methoxy groups can modulate metabolic stability and receptor binding, while the chlorine atom can enhance lipophilicity and potentially improve membrane permeability[3].

Derivatives of veratric acid have shown a range of biological activities, including anti-inflammatory and antibacterial effects[3]. The introduction of a chlorine atom at the 2-position of the veratric acid scaffold in this compound creates a new chemical entity with the potential for unique biological activities that warrant further investigation.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its use in research and development, particularly in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound.

HPLC Method for Purity Determination

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). Flow Rate: 1.0 mL/min Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm). Injection Volume: 10 µL Column Temperature: 30 °C

This method allows for the separation of this compound from its starting materials, potential byproducts (such as other chlorinated isomers), and degradation products. Method validation should be performed to ensure linearity, accuracy, precision, and robustness.

Caption: Quality control workflow for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its synthesis via electrophilic chlorination of veratric acid is a feasible and scalable process. The well-defined physicochemical and spectral properties of this compound allow for its unambiguous identification and quality control. While its direct application in marketed pharmaceuticals is not widely documented, its structural features make it an attractive starting material for the synthesis of novel bioactive molecules. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

  • Supporting Information. The Royal Society of Chemistry. [Link]
  • Bjørsvik, H. R., & Norman, K. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(5), 341-350. [Link]
  • This compound. PubChem. [Link]
  • Lockwood, K., & Kumar, A. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307–7312. [Link]
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
  • Draw the major product(s) of the electrophilic chlorination of m-methoxybenzoic acid. Brainly.com. [Link]
  • Cieplik, M., Stolarczyk, M., Pluta, K., & Gzella, A. K. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. Molecules, 23(8), 2029. [Link]
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

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2-Chloro-3,4-dimethoxybenzoic acid NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 2-Chloro-3,4-dimethoxybenzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-expert analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (C₉H₉ClO₄). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships between the molecular structure and its spectral output. We will delve into experimental best practices, detailed spectral interpretation, and the logic of structural validation through the synergistic use of one-dimensional and two-dimensional NMR techniques. The protocols and interpretations herein are designed as a self-validating system, ensuring a high degree of confidence in structural elucidation.

Introduction: The Imperative for Structural Verification

This compound is a substituted aromatic carboxylic acid, often utilized as a key intermediate or building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.[1] Its precise molecular structure, defined by the specific arrangement of the chloro, methoxy, and carboxylic acid functional groups on the benzene ring, dictates its chemical reactivity and physical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural determination of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will provide a detailed walkthrough of acquiring and interpreting the NMR data for this compound, establishing a reliable analytical fingerprint for this compound.

Molecular Structure:

Caption: Structure of this compound.

Experimental Protocol: A Foundation of Trustworthiness

The quality of NMR data is fundamentally dependent on a robust experimental protocol. Each step is chosen to mitigate ambiguity and ensure reproducibility.

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often superior to Chloroform-d (CDCl₃).

    • Causality: The acidic proton of the carboxyl group is highly exchangeable. In protic solvents or solvents with traces of water (D₂O), this proton can exchange with deuterium, causing the signal to broaden significantly or disappear entirely.[3][4] DMSO-d₆ is hygroscopic but forms strong hydrogen bonds with the carboxylic acid proton, which slows down the exchange rate and typically results in a sharp, observable signal.[5] CDCl₃ is less polar and may lead to dimer formation, which can also affect chemical shifts.[6]

  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is standard for high-field NMR instruments (≥400 MHz). This ensures adequate signal-to-noise (S/N) for both ¹H and ¹³C experiments without causing significant line broadening due to viscosity or aggregation.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard (0 ppm) for referencing chemical shifts.[7][8]

NMR Data Acquisition

A standard suite of experiments is required for full structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in DMSO-d6 (0.6 mL) prep1->prep2 prep3 Add TMS prep2->prep3 acq_entry prep3->acq_entry acq1 1H NMR acq2 13C NMR acq3 COSY acq4 HSQC an1 1D Spectra Interpretation acq_entry->acq1 acq_entry->acq2 acq_entry->acq3 acq_entry->acq4 acq_entry->an1 an2 2D Correlation Analysis an1->an2 an3 Structure Validation an2->an3

Caption: Standard workflow for NMR-based structural elucidation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns).

Predicted Chemical Shifts (δ) and Integration
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 12.5-13.5 ppm region when using DMSO-d₆.[9] This significant deshielding is due to the electronegative oxygen atoms and hydrogen bonding effects. Its integration should correspond to one proton.

  • Aromatic Protons (H-5, H-6): The benzene ring has two remaining protons.

    • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded of the two aromatic protons. It is expected to appear around 7.5-7.6 ppm .

    • H-5: This proton is ortho to an electron-donating methoxy group and will be more shielded than H-6. It is expected to appear around 7.1-7.2 ppm . Each of these signals will integrate to one proton.

  • Methoxy Protons (-OCH₃): The two methoxy groups are in non-equivalent chemical environments due to the substitution pattern. They will appear as two distinct singlets, each integrating to three protons. Their chemical shifts are typically around 3.8-3.9 ppm .

Splitting Patterns (Multiplicity)

The interaction between neighboring non-equivalent protons causes signals to split.

  • The aromatic protons H-5 and H-6 are on adjacent carbons. They will couple to each other, resulting in a pair of doublets (an AX system). The coupling constant (³J) for ortho protons on a benzene ring is typically 7-9 Hz.

  • The methoxy protons and the carboxylic acid proton have no neighboring protons, so they will appear as singlets.

Data Summary: ¹H NMR
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHAcidic proton, deshielded, H-bonding with DMSO.
~7.55Doublet (d)1HH-6ortho to electron-withdrawing -COOH group.
~7.15Doublet (d)1HH-5ortho to electron-donating -OCH₃ group.
~3.88Singlet (s)3H-OCH₃Methoxy group protons.
~3.85Singlet (s)3H-OCH₃Non-equivalent methoxy group protons.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, the lack of symmetry means all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals.

Predicted Chemical Shifts (δ)
  • Carbonyl Carbon (-COOH): This carbon is bonded to two oxygen atoms and is highly deshielded, appearing furthest downfield, typically in the 165-170 ppm range.[6][7]

  • Aromatic Carbons (C1-C6): These resonate between 110-160 ppm .

    • C-3 and C-4 (ipso- to -OCH₃): Carbons directly attached to the electron-donating methoxy groups will be significantly deshielded, appearing in the 145-155 ppm region.

    • C-2 (ipso- to -Cl): The carbon bearing the chlorine atom will be found around 125-130 ppm .

    • C-1 (ipso- to -COOH): The carbon attached to the carboxyl group will be deshielded, appearing around 120-125 ppm .

    • C-6 and C-5 (protonated carbons): These carbons, directly bonded to protons, will be more shielded than the substituted carbons, appearing in the 110-120 ppm range.

  • Methoxy Carbons (-OCH₃): The two methoxy carbons are the most shielded (upfield), appearing around 55-65 ppm .[9][10]

Data Summary: ¹³C NMR
Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~167C=OCarbonyl carbon, highly deshielded.
~154C-4Aromatic C-O, deshielded by oxygen.
~148C-3Aromatic C-O, deshielded by oxygen.
~128C-2Aromatic C-Cl, influenced by halogen.
~123C-1Aromatic C-COOH, ipso- to carboxyl.
~118C-6Aromatic C-H, ortho to -COOH.
~112C-5Aromatic C-H, ortho to -OCH₃.
~61-OCH₃Methoxy carbon.
~56-OCH₃Non-equivalent methoxy carbon.

Structural Validation with 2D NMR Spectroscopy

While 1D spectra provide a strong foundation, 2D NMR experiments offer definitive proof of atomic connectivity, acting as a self-validating system for the assignments made from 1D data.[11][12]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak in the COSY spectrum confirms the spatial proximity of coupled nuclei.[13] For this compound, a single cross-peak would be observed connecting the signals of H-5 and H-6, definitively proving they are adjacent on the aromatic ring.

Caption: Conceptual COSY spectrum showing H-5/H-6 correlation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.[13] It would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the two methoxy proton singlets with their respective methoxy carbon signals. This provides undeniable evidence for the C-H bond framework.

Conclusion

The NMR spectral analysis of this compound provides a unique and definitive fingerprint of its molecular structure. The ¹H NMR spectrum is characterized by a downfield carboxylic acid proton, two coupled aromatic doublets, and two distinct methoxy singlets. The ¹³C NMR spectrum displays nine unique signals, corresponding to each carbon in the asymmetric molecule. The assignments are logically deduced from established principles of chemical shifts and substituent effects and can be unequivocally confirmed using 2D correlation experiments like COSY and HSQC. This comprehensive approach ensures the highest level of scientific integrity and trustworthiness in the structural elucidation of this important chemical entity.

References

  • Hansen, P. E. (1981). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Dubin, L. F., & Kushnir, I. (1987). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. PubMed. [Link]
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
  • Royal Society of Chemistry. (n.d.). Supplementary Information for a related publication showing typical NMR data for substituted benzoic acids. Royal Society of Chemistry. [Link]
  • Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Proprep. [Link]
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?.
  • Yale University. (n.d.). CHEM 125b - Lecture 25 - C-13 and 2D NMR – Electrophilic Aromatic Substitution. Open Yale Courses. [Link]
  • ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?.
  • Williamson, R. T., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
  • ResearchGate. (2025). Substituent Interactions in Aromatic Rings: Student Exercises Using FT-NMR and Electronic Structure Calculations.
  • Chemistry LibreTexts. (2014). Two-Dimensional NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

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An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Chloro-3,4-dimethoxybenzoic acid, a compound of interest in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the characterization of this complex molecule. We will explore the influence of its unique substitution pattern on the vibrational spectrum, offering a predictive analysis grounded in established spectroscopic principles and data from related compounds.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of functional groups and the elucidation of molecular structure.

For a molecule like this compound, IR spectroscopy is invaluable for confirming its identity and purity. The spectrum is a composite of the vibrations of the carboxylic acid group, the benzene ring, the chloro substituent, and the two methoxy groups. Understanding how each of these components contributes to the final spectrum is key to its accurate interpretation.

Theoretical Framework: Predicting the Vibrational Spectrum

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its constituent functional groups and the electronic effects of the substituents on the benzene ring. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of certain absorption bands.

The Carboxylic Acid Moiety

The carboxylic acid group gives rise to some of the most characteristic bands in the IR spectrum[1]:

  • O-H Stretching: Due to strong intermolecular hydrogen bonding in the dimeric form, the O-H stretching vibration appears as a very broad and intense absorption band, typically spanning from 2500 to 3300 cm⁻¹[1]. This broadness is a hallmark of carboxylic acid dimers.

  • C=O Stretching: The carbonyl (C=O) stretch is a strong and sharp absorption. In aromatic carboxylic acids, conjugation with the benzene ring lowers the frequency to the 1710-1680 cm⁻¹ range[1]. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups will further modulate this frequency.

  • C-O Stretching and O-H Bending: The spectrum will also feature C-O stretching vibrations, typically coupled with O-H in-plane bending, in the 1320-1210 cm⁻¹ region. An out-of-plane O-H bend is also expected around 920 cm⁻¹.

The Substituted Benzene Ring

The aromatic ring exhibits several characteristic vibrations:

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as weak to medium bands just above 3000 cm⁻¹.

  • C=C Stretching: Ring C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region. The substitution pattern influences the number and position of these bands.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane bending. The specific pattern is highly indicative of the substitution on the benzene ring. For a 1,2,4,5-tetrasubstituted benzene (considering the carboxyl group as a substituent), a strong band is expected in the 870-800 cm⁻¹ range.

Substituent Effects
  • Chloro Group (C-Cl): The C-Cl stretching vibration is expected to produce a medium to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

  • Methoxy Groups (O-CH₃): The methoxy groups introduce several characteristic vibrations. The asymmetric and symmetric C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ range. The C-O-C stretching vibrations of the aryl ether linkage will produce strong bands, typically with an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum for a solid sample like this compound requires careful sample preparation. The goal is to create a sample that is sufficiently thin and uniform to allow for the transmission of the IR beam.

Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for solid samples. KBr is transparent to IR radiation over a broad range (4000-400 cm⁻¹) and forms a solid matrix for the analyte.

Step-by-Step Protocol:

  • Grinding: Add approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr to an agate mortar.

  • Mixing: Gently grind the mixture with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the IR radiation.

  • Pellet Pressing: Transfer a portion of the mixture to a pellet press die.

  • Evacuation: Connect the die to a vacuum pump to remove any entrapped air, which can cause the pellet to be opaque.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis Grind 1. Grind Sample + KBr (1:100 ratio) Mix 2. Homogenize in Agate Mortar Grind->Mix Thoroughly Load 3. Load Powder into Die Mix->Load Evacuate 4. Apply Vacuum to Remove Air Load->Evacuate Press 5. Apply Pressure (8-10 tons) Evacuate->Press Mount 6. Mount Pellet in Spectrometer Press->Mount Acquire 7. Acquire Spectrum Mount->Acquire

Spectral Interpretation and Peak Assignment

molecular_structure cluster_molecule mol C₆H₂(Cl)(OCH₃)₂(COOH) OH_stretch OH_stretch mol->OH_stretch Carboxylic Acid CH_stretch CH_stretch mol->CH_stretch Ring & Methoxy CO_stretch CO_stretch mol->CO_stretch Carboxylic Acid CC_stretch CC_stretch mol->CC_stretch Benzene Ring COC_stretch COC_stretch mol->COC_stretch Methoxy Groups Fingerprint Fingerprint mol->Fingerprint Complex Vibrations

The following table summarizes the expected peak assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Comments
~3300 - 2500Strong, Very BroadO-H stretch (in dimer)A characteristic feature of hydrogen-bonded carboxylic acids.
~3080Medium to WeakAromatic C-H stretchTypical for C-H bonds on a benzene ring.
~2960, ~2850MediumAsymmetric & Symmetric CH₃ stretchFrom the two methoxy groups.
~1700Strong, SharpC=O stretchConjugation with the ring lowers this from the typical ~1760 cm⁻¹ for a free acid. The electronic effects of the chloro and methoxy groups will fine-tune this position.
~1600, ~1510, ~1460Medium to StrongAromatic C=C stretchMultiple bands are expected due to the substituted benzene ring.
~1420Medium, BroadO-H in-plane bend coupled with C-O stretchAnother characteristic vibration of the carboxylic acid dimer.
~1260StrongAsymmetric Ar-O-C stretchA prominent band from the methoxy groups.
~1140StrongC-O stretch of carboxylic acidAlso a key feature of the carboxylic acid group.
~1030StrongSymmetric Ar-O-C stretchFrom the methoxy groups.
~870StrongC-H out-of-plane bendIndicative of the 1,2,4,5-tetrasubstitution pattern on the benzene ring.
~780Medium to StrongC-Cl stretchThe position can vary, but a band in this region is expected for the C-Cl bond.

Conclusion

The infrared spectrum of this compound is rich with information, reflecting its complex molecular structure. By understanding the fundamental principles of IR spectroscopy and analyzing the contributions of each functional group, a detailed and accurate interpretation of the spectrum is achievable. The key diagnostic features are the extremely broad O-H stretch of the carboxylic acid dimer, the strong carbonyl absorption around 1700 cm⁻¹, the strong C-O stretching bands from the methoxy and carboxylic acid groups, and the characteristic pattern of C-H out-of-plane bending in the fingerprint region. This guide provides a solid framework for researchers to confidently identify and characterize this molecule using infrared spectroscopy.

References

  • Vertex AI Search. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved January 9, 2026.
  • PubChem. (n.d.). Veratric Acid. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzoic acid, 2-chloro-. NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information.
  • ResearchGate. (2011). (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR....
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  • NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid, 3,4-dimethoxy-. NIST Chemistry WebBook.
  • DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
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An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Chloro-3,4-dimethoxybenzoic acid, a compound of interest in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its ionization, fragmentation, and spectral interpretation, offering both theoretical insights and practical methodologies.

Introduction: The Significance of this compound

This compound is a substituted benzoic acid derivative. Such compounds are pivotal building blocks in the synthesis of a wide array of pharmaceutical agents and other high-value organic molecules. The precise characterization of these molecules is paramount to ensure the integrity of synthetic pathways and the purity of final products. Mass spectrometry stands out as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities from minute sample quantities. Understanding the mass spectrometric behavior of this compound is crucial for its unambiguous identification, impurity profiling, and metabolic studies.

Foundational Principles of Mass Spectrometry for Substituted Benzoic Acids

The mass spectrometric analysis of any compound hinges on three key stages: ionization, mass analysis, and detection. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties and the desired analytical outcome. For this compound, both hard and soft ionization techniques are applicable, each providing complementary information.

  • Electron Ionization (EI): A high-energy, hard ionization technique that induces extensive fragmentation. EI is particularly useful for structural elucidation by creating a reproducible "fingerprint" mass spectrum, which can be compared against spectral libraries like the NIST Mass Spectral Database[1]. For aromatic compounds, EI typically produces a strong molecular ion peak due to the stability of the aromatic ring[2].

  • Electrospray Ionization (ESI): A soft ionization technique that generates intact molecular ions or pseudomolecular ions (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation[3]. ESI is highly compatible with liquid chromatography (LC) and is the preferred method for analyzing compounds in complex mixtures and biological matrices[4]. For substituted benzoic acids, ESI in negative ion mode is particularly effective due to the acidic nature of the carboxylic group, readily forming [M-H]⁻ ions[5].

Predicted Mass Spectrum and Fragmentation Analysis

The structural features of this compound—a carboxylic acid, two methoxy groups, a chlorine atom, and a benzene ring—dictate its fragmentation pattern in mass spectrometry. The presence of chlorine is a key diagnostic feature, as its natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M+2 peak for all chlorine-containing fragments[6][7].

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion ([C₉H₉ClO₄]⁺˙) will be readily formed. The subsequent fragmentation is predicted to follow several key pathways, driven by the relative stability of the resulting ions and neutral losses.

A primary and highly characteristic fragmentation of benzoic acids is the loss of the hydroxyl radical (•OH) to form a stable benzoyl cation[8]. This is often followed by the loss of a carbon monoxide (CO) molecule to yield a phenyl cation[8]. For this compound, this would result in the following key fragments:

  • Loss of •OH (M-17): This would generate the 2-chloro-3,4-dimethoxybenzoyl cation.

  • Loss of CO from the (M-17) fragment: This would lead to the 2-chloro-3,4-dimethoxyphenyl cation.

Another prominent fragmentation pathway for methoxy-substituted aromatic compounds involves the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of CO.

  • Loss of •CH₃ (M-15): This results in a stable oxonium ion.

  • Subsequent loss of CO.

The chloro-substituent can also be lost as a radical (•Cl), although this may be less favorable than fragmentations involving the carboxylic acid and methoxy groups.

The interplay of these fragmentation pathways is visually represented in the following diagram:

fragmentation_pathway M [M]+• (m/z 216/218) M_minus_OH [M-OH]+ (m/z 199/201) M->M_minus_OH - •OH M_minus_CH3 [M-CH3]+ (m/z 201/203) M->M_minus_CH3 - •CH3 M_minus_Cl [M-Cl]+ (m/z 181) M->M_minus_Cl - •Cl M_minus_OH_minus_CO [M-OH-CO]+ (m/z 171/173) M_minus_OH->M_minus_OH_minus_CO - CO M_minus_CH3_minus_CO [M-CH3-CO]+ (m/z 173/175) M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI Fragmentation Pathway of this compound.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In ESI, particularly in negative ion mode, the dominant ion will be the deprotonated molecule, [M-H]⁻. Tandem mass spectrometry (MS/MS) of this precursor ion can be used to elicit structurally informative fragment ions through collision-induced dissociation (CID).

For the [M-H]⁻ ion of this compound, the most likely fragmentation pathway is the loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for deprotonated carboxylic acids.

  • Loss of CO₂ (M-H-44): This would generate the 2-chloro-3,4-dimethoxyphenyl anion.

Further fragmentation could involve the loss of a methyl radical from one of the methoxy groups, although radical losses are less common in negative ion mode CID.

The following table summarizes the predicted key ions for this compound in both EI-MS and ESI-MS/MS.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
EI216/218199/201•OH
171/173•OH, CO
201/203•CH₃
173/175•CH₃, CO
181•Cl
ESI (-) MS/MS215/217171/173CO₂

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the analysis of this compound using LC-ESI-MS/MS. This approach is designed to be self-validating by incorporating quality control checks and system suitability tests.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition. Recommended concentrations may range from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Depending on the matrix, samples may require extraction (e.g., liquid-liquid extraction or solid-phase extraction) followed by dilution to fall within the calibrated range of the working standards.

Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to ensure good separation from any isomers or impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Parameters (Negative Ion ESI)
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Capillary Voltage: 2.5 - 3.5 kV.

  • Desolvation Temperature: 300 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 - 150 L/hr (Nitrogen).

  • MS Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for qualitative analysis. For MS/MS, select the [M-H]⁻ ion (m/z 215/217) as the precursor.

  • Collision Energy: Optimize to maximize the signal of the desired fragment ion (e.g., m/z 171/173).

The following workflow diagram illustrates the analytical process:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards (Serial Dilution) Stock->Standards LC Liquid Chromatography (C18 Column) Standards->LC Sample Sample Extraction & Dilution Sample->LC MS Mass Spectrometry (ESI Negative Mode) LC->MS Eluent Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental Workflow for LC-MS/MS Analysis.

Conclusion: A Powerful Tool for Structural Elucidation and Quantification

The mass spectrometric analysis of this compound is a powerful and versatile tool for its characterization. Electron ionization provides detailed structural information through predictable fragmentation patterns, while electrospray ionization coupled with liquid chromatography offers sensitive and specific quantification. By understanding the fundamental principles of ionization and fragmentation, and by employing robust, self-validating experimental protocols, researchers can confidently identify and quantify this important synthetic intermediate in a variety of matrices. The insights and methodologies presented in this guide serve as a foundational resource for scientists and professionals in the fields of chemistry and drug development.

References

  • Jaskiewicz, M., et al. (2020). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Publisher not specified. This reference discusses ortho and para effects in the mass spectra of substituted benzoic acid derivatives, which is relevant to understanding the fragmentation of this compound.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. This resource provides a general overview of fragmentation patterns for various functional groups, including carboxylic acids and aromatic compounds.
  • Prukala, D., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65. This paper compares EI and ESI for halogen-substituted compounds, providing insights into the ionization behavior.
  • Candioti, L. V., et al. (2014). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Mass Spectrometry, 49(5), 439-450. This article details the ESI behavior of substituted benzoic acids, which is directly applicable to the topic.
  • NIST. (n.d.). NIST Chemistry WebBook. This database is a primary resource for chemical and physical property data, including mass spectra.
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... This educational resource provides a detailed explanation of the fragmentation pattern of benzoic acid, which serves as a foundational model for its derivatives.
  • Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. This resource explains how to interpret isotopic patterns for elements like chlorine in mass spectrometry.
  • Khan, A., et al. (2019). Development and Validation of Veratric Acid in Tabebuia avellanedae using Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Pharmacognosy Research, 11(4), 369-374. This study provides a validated LC-MS/MS method for a closely related compound, veratric acid (3,4-dimethoxybenzoic acid).
  • YouTube. (2023). Chloro pattern in Mass Spectrometry. This video explains the characteristic isotopic pattern of chlorine in mass spectrometry.

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Solubility of 2-Chloro-3,4-dimethoxybenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-3,4-dimethoxybenzoic Acid in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted benzoic acid derivative. By integrating theoretical principles with practical experimental methodologies, this document serves as a foundational resource for researchers, chemists, and formulation scientists. We will explore the molecular characteristics of the compound, predict its solubility profile across a spectrum of organic solvents, and provide a detailed, self-validating protocol for empirical solubility determination.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility. The molecule's structure, featuring a carboxylic acid group, two methoxy ethers, a chloro substituent, and an aromatic ring, creates a complex interplay of polar and non-polar characteristics.

The presence of the carboxylic acid group allows for hydrogen bond donation and acceptance, while the methoxy and chloro groups contribute to the molecule's overall polarity and dipole moment. The benzene ring provides a significant non-polar, hydrophobic region.

PropertyValueSource
Chemical Formula C₉H₉ClO₄[1][2]
Molecular Weight 216.62 g/mol [2]
CAS Number 52009-53-7[2]
Structure
Predicted Key Features Rationale
Hydrogen Bond Donor1 (from -COOH)
Hydrogen Bond Acceptor4 (from C=O, -OH, and 2x -OCH₃)
pKa (estimated)~3-4
LogP (estimated)~2.0-2.5

Theoretical Principles: "Like Dissolves Like"

The foundational principle governing solubility is that "like dissolves like."[10][11] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[11][12] For this compound, solubility is a negotiation between its polar functional groups and its non-polar core.

  • Polar Solvents: These are expected to interact favorably with the polar regions of the molecule.

    • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors.[13] They will strongly solvate the carboxylic acid group. However, the non-polar benzene ring and chloro-substituent may limit overall solubility, especially in highly polar protic solvents like water.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have significant dipole moments but do not donate hydrogen bonds.[13] They are effective at solvating polar functional groups and often provide a good balance for dissolving molecules with mixed polarity.[14]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals or London dispersion forces.[14][15] They will favorably interact with the benzene ring but will poorly solvate the highly polar carboxylic acid group, likely resulting in low solubility.

The general trend for substituted benzoic acids shows higher solubility in polar solvents like alcohols and lower solubility in non-polar hydrocarbon solvents.[16][17]

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile. Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities. The choice of solvent can significantly impact reaction efficiency, yield, and purification processes.[18][19]

Solvent ClassExample SolventsDielectric Constant (ε)Expected Interaction with Solute
Non-Polar Hexane, Toluene~2.0, ~2.4Low solubility; interacts with aromatic ring.
Moderately Polar Aprotic Diethyl Ether, Dichloromethane (DCM)~4.3, ~9.1Moderate solubility; balances polar/non-polar regions.
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate~21, ~37.5, ~6.0Good solubility; solvates polar groups effectively.
Polar Protic Methanol, Ethanol~33, ~24.5High solubility; strong H-bonding with carboxylic acid.
Highly Polar Protic Water~80Low solubility; strong H-bonding but repelled by hydrophobic regions.

Dielectric constants are approximate values used to indicate relative polarity.[20]

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol describes a robust, self-validating method for accurately determining the solubility of this compound at a specific temperature (e.g., 25 °C). The gravimetric "shake-flask" method is a gold standard for its reliability.[21][22]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance (±0.0001 g)

  • Syringe filters (PTFE, 0.22 µm)

  • Pre-weighed glass vials for evaporation

  • Vacuum oven or rotary evaporator

Step-by-Step Methodology
  • Preparation: Add an excess of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Solvent Addition: Accurately add a known mass (or volume) of a selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[22] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the undissolved solid settle.

  • Sampling: Carefully withdraw a known mass or volume of the clear supernatant using a syringe fitted with a chemical-resistant filter. This step is critical to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent using a vacuum oven at a temperature low enough to prevent degradation of the solute.

  • Quantification: Once the solvent is fully removed and the vial has returned to room temperature, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility using the formula: Solubility ( g/100 g solvent) = [(Mass of vial + solute) - (Mass of empty vial)] / (Mass of solvent used) * 100

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_analysis Sampling & Analysis A 1. Add excess solute to vial B 2. Add known mass of solvent A->B C 3. Seal and agitate at constant T (e.g., 24-72h) B->C D 4. Settle to allow phase separation C->D E 5. Withdraw supernatant via 0.22 µm syringe filter D->E F 6. Transfer to pre-weighed vial E->F G 7. Evaporate solvent to dryness F->G H 8. Weigh dried solute G->H I 9. Calculate Solubility (g solute / 100g solvent) H->I

Caption: Isothermal shake-flask method workflow.

Predicted Solubility Profile and Molecular Interactions

Based on the theoretical principles, a qualitative solubility profile can be predicted. This prediction serves as a strong starting point for experimental work.

Predicted Solubility Table
SolventSolvent ClassPredicted SolubilityRationale for Prediction
Hexane Non-PolarVery LowPoor solvation of the carboxylic acid group.
Toluene Non-Polar (Aromatic)LowPi-stacking with the benzene ring may offer slight improvement over hexane, but polar groups are not solvated.
Dichloromethane Moderately Polar AproticModerateOffers a balance for both the polar and non-polar regions of the molecule.
Ethyl Acetate Polar AproticHighThe ester group can effectively accept hydrogen bonds and solvate the solute.
Acetone Polar AproticHighStrong dipole moment effectively solvates the polar functional groups.
Acetonitrile Polar AproticModerate-HighHighly polar, but less effective as an H-bond acceptor than acetone or ethyl acetate.
Methanol Polar ProticVery HighExcellent hydrogen bond donor/acceptor, effectively solvating the carboxylic acid.
Ethanol Polar ProticVery HighSimilar to methanol, provides strong hydrogen bonding interactions.[16]
Water Highly Polar ProticVery LowThe large hydrophobic region (benzene ring, Cl, methoxy groups) outweighs the polarity of the carboxylic acid.[14]
Solute-Solvent Interaction Diagram

This diagram illustrates the key intermolecular forces at play between this compound and different classes of solvents.

G cluster_solute This compound cluster_solvents Solvent Classes Solute COOH Carboxylic Acid (-COOH) (Polar, H-Bonding) Aromatic Substituted Benzene Ring (Non-Polar) Protic Polar Protic (e.g., Methanol) Protic->COOH Strong H-Bonding Protic->Aromatic Weak Interaction Aprotic Polar Aprotic (e.g., Acetone) Aprotic->COOH Dipole-Dipole NonPolar Non-Polar (e.g., Toluene) NonPolar->COOH Weak Interaction NonPolar->Aromatic Dispersion Forces

Caption: Dominant solute-solvent interactions.

Conclusion and Field Application

The solubility of this compound is dictated by the balance of its polar carboxylic acid function and its relatively non-polar substituted aromatic core. It is predicted to have the highest solubility in polar solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetone and ethyl acetate. Conversely, its solubility in non-polar hydrocarbon solvents is expected to be minimal.

This understanding is paramount for practical applications:

  • Synthesis: Choosing a solvent that effectively dissolves reactants (like in a nucleophilic substitution or oxidation reaction) is key to achieving optimal reaction rates and yields.[19]

  • Purification: Recrystallization, a common purification technique, relies on identifying a solvent system where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. The predicted profile suggests that a mixed solvent system, such as ethanol/water or toluene/ethyl acetate, could be an effective choice.

  • Formulation: For drug development, solubility in pharmaceutically acceptable solvents is a primary consideration for creating stable and bioavailable dosage forms.

The theoretical framework and experimental protocol provided in this guide equip researchers with the necessary tools to empirically validate these predictions and make informed decisions in the laboratory and beyond.

References

  • Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.
  • Vertex AI Search. Polarity of Solvents.
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  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]
  • Zhang, C., et al. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
  • AIP Publishing. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]
  • Khan Academy. Solubility of organic compounds (video). [Link]
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?[Link]
  • Teachy. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Link]
  • OnlyTRAININGS.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?[Link]
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  • EXPERIMENT 1 DETERMIN
  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?[Link]
  • Semantic Scholar. (2013, May 15). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. [Link]
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
  • ResearchGate. Principles of Solubility and Solutions. [Link]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ACS Publications, The Journal of Organic Chemistry. Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. [Link]
  • PubChem. This compound. [Link]
  • Solubility of Organic Compounds. (2023, August 31).
  • PubChem. CID 66864022.
  • Bibliomed. (2013, April 16). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE.
  • Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). [Link]
  • Human Metabolome Database. (2013, February 26). Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763). [Link]
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  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]
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The Evolving Landscape of Substituted Benzoic Acids: A Technical Guide to the Biological Activity of 2-Chloro-3,4-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Among these, 2-Chloro-3,4-dimethoxybenzoic acid and its derivatives are emerging as a class of compounds with a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these molecules, from their synthesis to their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their actions, supported by quantitative data and detailed experimental protocols, to offer a field-proven perspective for researchers engaged in drug discovery and development.

Introduction: The Therapeutic Potential of Modified Benzoic Acid Scaffolds

The benzoic acid framework is a fundamental building block in a vast array of biologically active compounds. The strategic placement of various substituents on the aromatic ring can dramatically influence the molecule's physicochemical properties and its interaction with biological targets. The introduction of a chlorine atom at the 2-position and methoxy groups at the 3- and 4-positions of the benzoic acid ring creates a unique electronic and steric profile. This specific substitution pattern in this compound has been explored as a core structure for generating derivatives with significant therapeutic potential. This guide will synthesize the current knowledge on these derivatives, providing a rationale for their continued investigation in drug discovery programs.

Synthetic Strategies for this compound and its Derivatives

The generation of a library of derivatives for biological screening hinges on robust and efficient synthetic methodologies. The synthesis of the core scaffold, this compound, can be achieved through various routes, often starting from commercially available precursors.

A common strategy involves the oxidation of the corresponding aldehyde or the hydrolysis of a nitrile or ester. For instance, veratraldehyde (3,4-dimethoxybenzaldehyde) can serve as a starting material, which can be chlorinated prior to oxidation to the carboxylic acid.[1] Alternatively, processes involving the haloform reaction on substituted acetophenones have been reported for the synthesis of related dimethoxybenzoic acids, which could be adapted for the chloro-substituted analogue.[2]

General Experimental Protocol for the Synthesis of Amide Derivatives

A prevalent approach to creating a diverse library of bioactive compounds from a carboxylic acid core is through the formation of amide derivatives. This is often achieved by coupling the carboxylic acid with a variety of amines.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent such as dicyclohexylcarbodiimide (DCC) or a carbodiimide in the presence of an activating agent like N-hydroxysuccinimide (NHS) is added to form an activated ester.

  • Amine Coupling: The desired amine is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide derivative.

Caption: General workflow for the synthesis of amide derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of substituted benzoic acids have shown promise in this arena.

Mechanism of Action and Spectrum of Activity

Studies on related 2-chlorobenzoic acid derivatives have demonstrated significant antimicrobial potential, particularly against Gram-negative bacteria like Escherichia coli.[3] The presence of the chloro group is often crucial for this activity. Schiff's bases derived from 2-chlorobenzoic acid were found to be more potent than their ester counterparts, suggesting that the imine linkage plays a key role in the antimicrobial effect.[3] Furthermore, derivatives of 2-chloro-5-nitrobenzoic acid have exhibited broad-spectrum antibacterial and antibiofilm activity.[4]

While the precise mechanism for this compound derivatives is yet to be fully elucidated, it is hypothesized that they may disrupt bacterial cell membrane integrity or interfere with essential metabolic pathways. The lipophilicity conferred by the dimethoxy groups could enhance penetration through the bacterial cell wall.

Quantitative Antimicrobial Data

For a series of 2-chlorobenzoic acid derivatives, the minimum inhibitory concentration (MIC) was determined using the tube dilution method.[3]

Compound TypeTarget OrganismpMIC (µM/ml)
Schiff's Base of 2-chlorobenzoic acidEscherichia coli2.27
Norfloxacin (Standard)Escherichia coli2.61

Table 1: Antimicrobial activity of a potent 2-chlorobenzoic acid derivative compared to a standard antibiotic.[3]

Experimental Protocol for Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: A two-fold serial dilution of the this compound derivative is prepared in the broth in a series of test tubes.

  • Inoculation: Each tube is inoculated with the standardized bacterial suspension. A positive control tube (broth with inoculum, no compound) and a negative control tube (broth only) are included.

  • Incubation: The tubes are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticancer Activity: Targeting Key Pathways in Oncology

The development of novel anticancer agents remains a high priority in biomedical research. Substituted benzoic acid derivatives have emerged as a promising class of compounds with antiproliferative and cytotoxic effects against various cancer cell lines.

Mechanisms of Anticancer Action

The anticancer activity of compounds related to the this compound scaffold appears to be multi-faceted. Derivatives of 2-chloro-4-anilinoquinazoline have demonstrated antiproliferative activity against a range of cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer.[5][6] The proposed mechanism for some of these compounds involves DNA binding.[6]

Furthermore, derivatives incorporating the 3,4,5-trimethoxybenzoyl moiety have been identified as potent inhibitors of tubulin polymerization.[7] This disruption of the microtubule network leads to cell cycle arrest and apoptosis. Veratric acid (3,4-dimethoxybenzoic acid) itself has been shown to induce apoptosis and exert antiproliferative effects, particularly against triple-negative breast cancer cells.[8]

Anticancer_Mechanism cluster_pathway Potential Anticancer Mechanisms Derivative 2-Chloro-3,4-dimethoxybenzoic Acid Derivative DNA_Binding DNA Binding Derivative->DNA_Binding Tubulin_Inhibition Inhibition of Tubulin Polymerization Derivative->Tubulin_Inhibition Apoptosis_Induction Induction of Apoptosis DNA_Binding->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Induction

Caption: Potential mechanisms of anticancer activity.

Quantitative Anticancer Data

The antiproliferative activity of quinazoline-chalcone derivatives has been evaluated against a panel of human cancer cell lines.

CompoundCancer Cell LineGI50 (µM)
Quinazoline-chalcone 14gK-562 (Leukemia)0.622
Quinazoline-chalcone 14gHCT-116 (Colon Cancer)0.622 - 1.81
Quinazoline-chalcone 14gMCF7 (Breast Cancer)0.622 - 1.81

Table 2: Growth inhibition (GI50) values for a potent quinazoline-chalcone derivative against various cancer cell lines.[5][6]

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Derivatives of substituted benzoic acids have demonstrated promising anti-inflammatory properties.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). A derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was found to inhibit inflammation in an LPS-induced rat model, with in silico studies suggesting a high affinity for the COX-2 enzyme.[9] Veratric acid (3,4-dimethoxybenzoic acid) has also been reported to possess anti-inflammatory activity, potentially by reducing the expression of COX-2 and pro-inflammatory cytokines like IL-6.[10][11] It is plausible that this compound derivatives share a similar mechanism of action, with the specific substitution pattern influencing their potency and selectivity.

Anti_Inflammatory_Pathway cluster_inflammation Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) COX2_Expression Increased COX-2 Expression Inflammatory_Stimulus->COX2_Expression Prostaglandin_Production Prostaglandin Production COX2_Expression->Prostaglandin_Production Inflammation Inflammation Prostaglandin_Production->Inflammation Derivative 2-Chloro-3,4-dimethoxybenzoic Acid Derivative Derivative->COX2_Expression Inhibition

Caption: Inhibition of the COX-2 pathway as a potential anti-inflammatory mechanism.

Experimental Protocol for In Vivo Anti-inflammatory Assessment (LPS-induced Rat Model)

This in vivo model is used to evaluate the anti-inflammatory potential of test compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Grouping and Dosing: The rats are divided into different groups: a control group, a positive control group (treated with a standard anti-inflammatory drug like aspirin), and test groups (treated with different doses of the this compound derivative). The compounds are administered orally.

  • Induction of Inflammation: After a specific time following treatment, inflammation is induced by an intravenous injection of lipopolysaccharide (LPS).

  • Sample Collection: Blood samples are collected at various time points after LPS induction.

  • Biomarker Analysis: The plasma levels of pro-inflammatory cytokines such as TNF-α and IL-1β are measured using ELISA kits.

  • Data Analysis: The levels of inflammatory markers in the test groups are compared to those in the control groups to determine the anti-inflammatory efficacy of the compound.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in rational drug design. For derivatives of substituted benzoic acids, several key SAR insights have been gleaned:

  • Role of the Chloro Substituent: The presence of a chlorine atom on the benzoic acid ring is often associated with enhanced antimicrobial and anticancer activity.[3][5] Its electron-withdrawing nature and steric bulk can influence binding to target proteins.

  • Impact of Methoxy Groups: The number and position of methoxy groups can significantly affect potency. In a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, a methoxy group at the C-6 position of the benzo[b]furan ring yielded the most active compound.[7] The dimethoxy substitution pattern in 3,4-dimethoxybenzoic acid is crucial for its observed anti-inflammatory and anticancer effects.[8][10]

  • Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides or Schiff's bases has been shown to be a successful strategy for enhancing biological activity, particularly antimicrobial efficacy.[3]

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents with diverse biological activities. The available evidence strongly suggests that derivatives of this core structure warrant further investigation for their potential as antimicrobial, anticancer, and anti-inflammatory drugs.

Future research should focus on:

  • Expansion of Derivative Libraries: Synthesizing a broader range of derivatives with systematic modifications to the substitution pattern and the derivatized carboxyl group to further refine SAR.

  • Elucidation of Mechanisms of Action: Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By adopting a multidisciplinary approach that integrates synthetic chemistry, biological screening, and mechanistic studies, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation medicines.

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An In-depth Technical Guide on 2-Chloro-3,4-dimethoxybenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-3,4-dimethoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into its synthesis, chemical properties, and critical role as a pharmaceutical intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound, with the chemical formula C₉H₉ClO₄, is a substituted benzoic acid derivative.[1] Its strategic placement of chloro and methoxy functional groups on the aromatic ring makes it a valuable precursor in the construction of complex heterocyclic systems, which are prevalent in many active pharmaceutical ingredients (APIs). The presence of the electron-withdrawing chlorine atom and electron-donating methoxy groups influences the reactivity of the aromatic ring and the carboxylic acid moiety, allowing for selective chemical transformations. This makes it a crucial intermediate in the synthesis of several drugs, most notably those based on the quinazoline scaffold, such as Prazosin and Doxazosin, which are used to treat hypertension and benign prostatic hyperplasia.[2]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and industrially viable route begins with the readily available precursor, veratraldehyde (3,4-dimethoxybenzaldehyde).

Step 1: Oxidation of Veratraldehyde to Veratric Acid

The initial step involves the oxidation of the aldehyde group of veratraldehyde to a carboxylic acid, yielding veratric acid (3,4-dimethoxybenzoic acid).[3] This transformation can be efficiently achieved using a variety of oxidizing agents, with potassium permanganate (KMnO₄) in a basic medium being a robust and well-established method.

Causality of Experimental Choices:

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent capable of efficiently converting aldehydes to carboxylic acids.[4]

  • Basic Medium (e.g., NaOH or KOH): The reaction is typically performed under basic conditions to improve the solubility of the organic substrate and to prevent the formation of insoluble manganese dioxide (MnO₂) as a solid precipitate, which can coat the reactant and hinder the reaction. The base also deprotonates the carboxylic acid as it is formed, preventing it from undergoing further oxidation.

  • Temperature Control: The reaction is exothermic and requires careful temperature management to prevent side reactions and ensure selectivity.

Experimental Protocol: Oxidation of Veratraldehyde

Reagent Molar Ratio Notes
Veratraldehyde1.0Starting material
Potassium Permanganate1.1Oxidizing agent
Sodium Hydroxide2.0To maintain basic pH
Water-Solvent

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve veratraldehyde in an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath to 5-10 °C.

  • Slowly add a solution of potassium permanganate in water to the stirred mixture, maintaining the temperature below 20 °C.

  • After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the veratric acid.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield veratric acid.

Step 2: Regioselective Chlorination of Veratric Acid

The second step is the electrophilic aromatic substitution of veratric acid to introduce a chlorine atom at the C2 position. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy groups at C3 and C4 are ortho-, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The combined effect of these groups directs the incoming electrophile to the C2 and C6 positions. Steric hindrance from the adjacent carboxylic acid group at C1 can influence the substitution pattern.

Causality of Experimental Choices:

  • Chlorinating Agent (e.g., N-Chlorosuccinimide - NCS): NCS is a mild and selective chlorinating agent for activated aromatic rings.[5][6] Its use minimizes over-chlorination and side reactions compared to harsher reagents like chlorine gas.

  • Acid Catalyst (e.g., Acetic Acid): An acidic medium can enhance the electrophilicity of the chlorinating agent.[7]

Experimental Protocol: Chlorination of Veratric Acid

Reagent Molar Ratio Notes
Veratric Acid1.0Starting material
N-Chlorosuccinimide1.1Chlorinating agent
Acetic Acid-Solvent and catalyst

Procedure:

  • In a reaction vessel, dissolve veratric acid in glacial acetic acid.

  • Add N-Chlorosuccinimide to the solution in one portion.

  • Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid and succinimide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow Veratraldehyde Veratraldehyde VeratricAcid Veratric Acid (3,4-Dimethoxybenzoic Acid) Veratraldehyde->VeratricAcid Oxidation (KMnO₄, NaOH) Target This compound VeratricAcid->Target Chlorination (NCS, Acetic Acid)

Caption: Synthetic route to this compound.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its identity and purity are confirmed through various analytical techniques.

Property Value
Molecular FormulaC₉H₉ClO₄
Molecular Weight216.62 g/mol
Melting Point200-204 °C
AppearanceWhite to off-white crystalline powder

Spectroscopic Data (Predicted and from related compounds):

  • ¹H NMR: Expected signals for two methoxy groups (singlets), two aromatic protons (doublets or singlets depending on coupling), and a carboxylic acid proton (broad singlet).

  • ¹³C NMR: Signals corresponding to the aromatic carbons, methoxy carbons, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C-O stretches of the methoxy groups, and C-Cl stretch.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.

Application as a Pharmaceutical Intermediate: Synthesis of Quinazoline-Based Drugs

The primary utility of this compound lies in its role as a precursor for the synthesis of the 6,7-dimethoxyquinazoline core, which is central to the structure of Prazosin and Doxazosin.[8][9]

Conversion to the Quinazoline Ring System

The synthesis of the quinazoline ring involves the conversion of this compound into a more reactive derivative, typically the acid chloride, followed by cyclization with a suitable nitrogen-containing reagent like urea or a derivative thereof. This is often followed by further transformations to introduce the necessary functional groups for the final drug molecule.

Reaction Pathway to Quinazoline Core

QuinazolineSynthesis Start This compound AcidChloride 2-Chloro-3,4-dimethoxybenzoyl Chloride Start->AcidChloride SOCl₂ QuinazolineDione 6,7-Dimethoxy- quinazolin-2,4-dione AcidChloride->QuinazolineDione + Urea (or derivative) DichloroQuinazoline 2,4-Dichloro-6,7- dimethoxyquinazoline QuinazolineDione->DichloroQuinazoline POCl₃ AminoQuinazoline 2-Chloro-4-amino-6,7- dimethoxyquinazoline DichloroQuinazoline->AminoQuinazoline NH₃

Caption: Formation of the key quinazoline intermediate.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): A common and effective reagent for converting carboxylic acids to acid chlorides, which are more reactive towards nucleophiles.[10][11][12]

  • Phosphorus Oxychloride (POCl₃): Used to convert the quinazolinedione intermediate into the more reactive dichloroquinazoline derivative.[13][14]

  • Ammonia (NH₃): Reacts selectively at the more reactive C4 position of the dichloroquinazoline to introduce the amino group.[15][16]

Synthesis of Prazosin and Doxazosin

The resulting 2-chloro-4-amino-6,7-dimethoxyquinazoline is a key intermediate that is then coupled with the appropriate N-substituted piperazine derivative to yield the final API.[17][18] For Prazosin, this is 1-(2-furoyl)piperazine, and for Doxazosin, it is 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazine.[4][19][20]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a fundamentally important intermediate in pharmaceutical synthesis, particularly for a class of widely prescribed antihypertensive drugs. A thorough understanding of its synthesis, reactivity, and handling is crucial for chemists and researchers in the field of drug development. The methodologies outlined in this guide provide a robust framework for the preparation and utilization of this versatile building block.

References

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An In-Depth Technical Guide to 2-Chloro-3,4-dimethoxybenzoic acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the vast landscape of organic chemistry, certain molecules, though not household names, form the unassuming bedrock of significant scientific advancement. 2-Chloro-3,4-dimethoxybenzoic acid is one such compound. While it may not possess the direct therapeutic glamour of a blockbuster drug, its role as a meticulously designed building block has been pivotal in the synthesis of important pharmaceutical agents. This guide aims to provide a comprehensive technical overview of this versatile intermediate, from its first reported synthesis in the crucible of mid-20th-century research to its contemporary applications in drug development. We will delve into the historical context of its discovery, explore the evolution of its synthesis, detail its physicochemical properties, and illuminate its significance as a key starting material in the creation of complex molecular architectures. This document is intended for the discerning eyes of researchers, scientists, and drug development professionals who appreciate the foundational importance of well-characterized chemical intermediates.

Chapter 1: The Genesis - A Mid-Century Synthesis

The story of this compound begins in an era of burgeoning advancements in synthetic organic chemistry. Its first comprehensive description appears in a 1943 publication in The Journal of Organic Chemistry by L. Chas. Raiford and Don E. Floyd, titled "Chlorine Substitution Products of Veratraldehyde, Veratric Acid, and Related Compounds"[1]. This seminal work, emerging from the laboratories at the University of Iowa, systematically explored the halogenation of veratric acid (3,4-dimethoxybenzoic acid) and its derivatives[1][2].

The impetus for such research was rooted in the desire to understand the directing effects of substituent groups on the aromatic ring during electrophilic substitution, a fundamental pursuit that continues to drive synthetic strategy today. The methoxy groups of veratric acid are activating and ortho-, para-directing. However, the interplay of two methoxy groups and a deactivating carboxyl group presented a fascinating puzzle for the chemists of the time.

The Historical Synthetic Approach: Direct Chlorination

The synthesis would have involved the reaction of veratric acid with a chlorinating agent, likely chlorine gas, in a suitable solvent. The reaction conditions would have been carefully controlled to favor monochlorination and to influence the regioselectivity of the substitution. The primary challenge would have been to control the position of the incoming chlorine atom on the aromatic ring, given the multiple activated positions.

The isolation and purification of this compound from the reaction mixture would have relied on classical techniques such as recrystallization, likely taking advantage of the differential solubility of the chlorinated product compared to the starting material and any isomeric byproducts. The characterization of the final product would have been carried out using the analytical methods of the day, such as melting point determination and elemental analysis.

Chapter 2: The Evolution of Synthetic Methodologies

The synthesis of this compound, and related substituted benzoic acids, has evolved significantly since the pioneering work of Raiford and Floyd. Modern synthetic chemistry prioritizes efficiency, safety, and sustainability, leading to the development of more refined and reliable methods.

A common contemporary challenge in the synthesis of veratric acid itself is the formation of chlorinated byproducts when using certain oxidation methods. For instance, the haloform reaction of 3,4-dimethoxy acetophenone with sodium hypochlorite can lead to the formation of 2-chloro-4,5-dimethoxybenzoic acid, an isomer of our target molecule[3]. This underscores the need for precise control over reaction conditions to achieve the desired regioselectivity.

A Modern, Optimized Protocol: Ortho-Directed Metalation

A powerful modern strategy for the regioselective synthesis of substituted benzoic acids is ortho-directed metalation. This approach offers a high degree of control over the position of substitution. While a specific protocol for the direct synthesis of this compound via this method is not widely published, a general procedure can be adapted from established methodologies for the ortho-functionalization of veratric acid.

The logic behind this approach is the use of the carboxylic acid and the methoxy groups to direct a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at a specific adjacent position. The resulting lithiated intermediate can then be quenched with an electrophilic chlorine source to introduce the chlorine atom at the desired location.

Experimental Protocol: Synthesis of this compound via Ortho-Directed Metalation

Disclaimer: This is a representative, non-validated protocol based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Materials:

  • Veratric acid (3,4-dimethoxybenzoic acid)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Hexachloroethane (C2Cl6)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with veratric acid (1 equivalent).

  • Dissolution and Cooling: Anhydrous THF is added via cannula, and the mixture is stirred under a nitrogen atmosphere until the veratric acid is fully dissolved. The solution is then cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (2.2 equivalents) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

  • Chlorination: A solution of hexachloroethane (1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 3 hours at this temperature.

  • Quenching: The reaction is quenched by the slow addition of 1 M hydrochloric acid at -78 °C until the pH is acidic.

  • Workup: The reaction mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Chapter 3: Physicochemical Profile and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular Formula C₉H₉ClO₄
Molecular Weight 216.62 g/mol
Appearance Solid
Melting Point 200-204 °C
CAS Number 52009-53-7

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets for the two methoxy groups, likely in the range of 3.8-4.0 ppm. The aromatic region would display two doublets, corresponding to the two protons on the benzene ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the 110-160 ppm range, with the carbons attached to the methoxy groups and the chlorine atom having distinct chemical shifts. The two methoxy carbons would appear as sharp signals around 55-60 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-O stretches from the methoxy groups and the carboxylic acid (in the 1300-1000 cm⁻¹ region). The C-Cl stretch would likely appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 216 and an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Chapter 4: A Key Building Block in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of more complex and biologically active molecules. Its specific arrangement of chloro and dimethoxy substituents on the benzoic acid framework provides a unique chemical handle for further transformations.

While its application is likely broader, its role as a precursor in the synthesis of certain pharmaceuticals is a prime example of its importance. For instance, substituted quinazolines, a class of compounds with a wide range of biological activities, can be synthesized from appropriately substituted benzoic acids. The antihypertensive drug Prazosin , for example, contains a dimethoxyquinazoline core, and synthetic routes to prazosin and its analogs often involve intermediates derived from substituted dimethoxybenzoic acids. Although direct synthesis from this compound is not the most common route, its structural motifs are highly relevant.

Another area of significance is in the synthesis of antifolate drugs like Trimethoprim . This antibiotic contains a trimethoxybenzyl group. The synthesis of trimethoprim and its analogs often starts from compounds with a trimethoxybenzene core, which can be accessed from precursors like veratric acid and its derivatives. The chloro-substituent in this compound can serve as a leaving group or a directing group in the elaboration of the trimethoxybenzyl moiety.

The following diagram illustrates a generalized synthetic pathway where a substituted benzoic acid, such as this compound, can be a key starting material for the construction of a quinazoline core, a common scaffold in medicinal chemistry.

G A 2-Chloro-3,4- dimethoxybenzoic acid B Activation of Carboxylic Acid (e.g., SOCl₂) A->B Thionyl Chloride C Acyl Chloride Intermediate B->C D Reaction with 2-amino-4,5- dimethoxyanthranilonitrile C->D E Cyclization D->E Heat F Substituted Quinazolinone E->F G Further Functionalization F->G H Bioactive Quinazoline Derivative G->H

Caption: Generalized synthetic route to quinazoline derivatives.

Conclusion

This compound, born from the systematic explorations of mid-20th-century organic chemists, has carved a niche for itself as a valuable, though often unheralded, building block in the world of synthetic chemistry. Its journey from a subject of fundamental academic inquiry to a key intermediate in the potential synthesis of life-enhancing pharmaceuticals is a testament to the enduring legacy of foundational research. As the quest for novel therapeutics continues, the demand for well-characterized, strategically functionalized intermediates like this compound will undoubtedly persist, ensuring its continued relevance in the laboratories of today and tomorrow.

References

  • Chlorine Substitution Products of Veratraldehyde, Veratric Acid, and Related Compounds. Raiford, L. C.; Floyd, D. E. The Journal of Organic Chemistry1943, 08 (4), 358–366. [Link]
  • Chlorine Substitution Products of Veratraldehyde, Veratric Acid, and Related Compounds. Floyd, D. E.; Raiford, L. C. University of Iowa, 1943.
  • CHLORINE SUBSTITUTION PRODUCTS OF VERATRALDEHYDE, VERATRIC ACID, AND RELATED COMPOUNDS. Raiford, L. C.; Floyd, D. E. The Journal of Organic Chemistry1943, 08 (4), 358–366. [Link]
  • Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon.Organic Process Research & Development. [Link]
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Navigating the Synthesis and Handling of 2-Chloro-3,4-dimethoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,4-dimethoxybenzoic acid is a key substituted benzoic acid derivative utilized as a versatile building block in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. Its specific substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts distinct reactivity and requires a nuanced understanding for safe and effective handling in a laboratory and process development setting. This guide provides a comprehensive overview of the safety protocols, handling procedures, and chemical properties of this compound, grounded in established safety data and insights from synthetic chemistry.

Hazard Identification and Classification

This compound is classified as an irritant. Based on available safety data sheets, it is crucial to be aware of the following hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

While not classified as acutely toxic by ingestion, good hygiene practices should always be observed.[1] Long-term exposure is not thought to produce chronic adverse health effects; however, all routes of exposure should be minimized as a matter of good laboratory practice.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount when working with this compound. The following engineering controls and personal protective equipment are recommended to minimize risk.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area.[1] For procedures that may generate dust, a fume hood is essential.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3][4]

  • Skin Protection:

    • Gloves: Wear protective gloves.[1][3] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: For operations where dust generation is unavoidable, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.[4]

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling
  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Keep containers securely sealed when not in use.[1]

  • Avoid physical damage to containers.[1]

Storage
  • Store in original, tightly sealed containers in a cool, dry place.[1]

  • Protect from environmental extremes.[2]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1][2]

Chemical Properties and Reactivity Profile

Understanding the chemical properties and reactivity of this compound is fundamental to its effective use in synthesis and for anticipating potential hazards.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉ClO₄[5]
Molecular Weight216.62 g/mol [5]
Melting Point200-204 °C
AppearanceSolid
Reactivity
  • General Reactivity: As a carboxylic acid, it will react with bases to form salts. The aromatic ring is electron-rich due to the two methoxy groups, but the chlorine atom is an electron-withdrawing group.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may emit corrosive fumes.[1] Thermal decomposition can lead to the release of irritating gases and vapors.

Synthetic Utility and Considerations

This compound is a valuable intermediate in organic synthesis. Its functional groups offer several handles for chemical modification.

  • Carboxylic Acid Group: The carboxylic acid moiety can be readily converted to esters, amides, or acid chlorides. This is particularly relevant in drug development for creating derivatives or for coupling to other molecules. For instance, in peptide synthesis, the carboxylic acid can be activated using coupling reagents like DCC or HBTU to form amide bonds, though specific studies on this molecule are not prevalent.

  • Aromatic Ring: The chlorine atom on the aromatic ring can potentially undergo nucleophilic aromatic substitution, although the electron-donating methoxy groups may render this less favorable than in more electron-deficient systems. The methoxy groups themselves can be susceptible to cleavage under harsh acidic conditions.

  • Synthesis and Purification: this compound can be prepared via the oxidation of 2-chloro-4,5-dimethoxy benzyl chloride with potassium permanganate.[6] Purification is typically achieved by recrystallization.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush skin with running water and soap. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Give a glass of water to drink. Seek medical advice if you feel unwell.[1]

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher that can be used.[1]

  • Specific Hazards: The compound is not combustible, but containers may burn.[1] May emit corrosive fumes under fire conditions.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as detailed in Section 2. Avoid breathing dust.[1]

  • Environmental Precautions: Prevent spillage from entering drains or waterways.[1]

  • Cleanup Procedures: For dry spills, use dry cleanup procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[1] Wash the spill area with plenty of water.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not allow it to enter the environment.

Logical Workflow for Safe Handling and Use

The following diagram illustrates a logical workflow for researchers and scientists when working with this compound, from initial planning to waste disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assess Risks Assess Risks Review SDS->Assess Risks Understand Hazards Select PPE Select PPE Assess Risks->Select PPE Mitigate Risks Weighing Weighing Select PPE->Weighing Use Fume Hood if Dusty Dissolving Dissolving Weighing->Dissolving Reaction Setup Reaction Setup Dissolving->Reaction Setup Work-up Work-up Reaction Setup->Work-up Decontaminate Decontaminate Work-up->Decontaminate Clean Glassware Segregate Waste Segregate Waste Decontaminate->Segregate Waste Solid vs. Liquid Dispose Dispose Segregate Waste->Dispose Follow Regulations

Caption: A logical workflow for the safe handling of this compound.

Causality in Experimental Choices: A Senior Application Scientist's Perspective

When incorporating this compound into a synthetic route, particularly in a drug development context, every experimental choice is deliberate and rooted in the compound's inherent properties.

  • Choice of Base for Salt Formation/Reaction: When deprotonating the carboxylic acid, a mild inorganic base like sodium bicarbonate or a non-nucleophilic organic base such as triethylamine is often preferred. The choice depends on the subsequent reaction. For simple salt formation for purification, an inorganic base is cost-effective. For in-situ activation for amide bond formation, an organic base is used to avoid introducing water and to solubilize the reactants in organic solvents.

  • Solvent Selection: The choice of solvent is critical. For reactions involving the carboxylic acid, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are common to avoid interference with the acidic proton. The solubility of this compound and other reactants will dictate the final choice.

  • Temperature Control: While many reactions with benzoic acid derivatives can be run at room temperature, any subsequent steps involving potentially exothermic reactions or sensitive reagents necessitate careful temperature control. For example, when activating the carboxylic acid with a reagent like thionyl chloride to form the acid chloride, the reaction is typically performed at low temperatures to control the reaction rate and minimize side reactions.

The following diagram illustrates the decision-making process for incorporating this building block into a synthetic workflow.

ExperimentalChoices Start Start Target Molecule Target Molecule Start->Target Molecule Reaction Type Reaction Type Target Molecule->Reaction Type Amide Coupling Amide Coupling Reaction Type->Amide Coupling Amide Bond Esterification Esterification Reaction Type->Esterification Ester Bond Other Other Reaction Type->Other Other Transformation Select Coupling Reagent Select Coupling Reagent Amide Coupling->Select Coupling Reagent Select Acid/Base Catalyst Select Acid/Base Catalyst Esterification->Select Acid/Base Catalyst Solvent Choice Solvent Choice Other->Solvent Choice Select Coupling Reagent->Solvent Choice Select Acid/Base Catalyst->Solvent Choice Temperature Control Temperature Control Solvent Choice->Temperature Control Purification Purification Temperature Control->Purification

Caption: Decision-making flowchart for using this compound in synthesis.

References

  • This compound Safety D
  • SAFETY D
  • Method for preparing 2-halo-4,5-dimethoxy benzoic acid.
  • SAFETY D
  • SAFETY D
  • This compound 97%. Sigma-Aldrich.
  • SAFETY D
  • SAFETY D
  • Safety D
  • This compound. Apollo Scientific.
  • SAFETY D
  • This compound | C9H9ClO4 | CID 2774976. PubChem.
  • ver
  • • SAFETY D
  • • SAFETY D
  • • SAFETY D
  • Safety Data Sheet: 3,4-Dimethoxybenzoic acid. Carl ROTH.
  • This compound.
  • 3,4-Dimethoxybenzoic acid MSDS.
  • 3,4-Dimethoxybenzoic acid. FooDB.
  • Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). Cheméo.
  • 3,4-Dimethoxybenzoic acid. FooDB.
  • 2,4-Dimethoxybenzoic acid | 91-52-1. ChemicalBook.
  • Veratric Acid | C9H10O4 | CID 7121. PubChem.
  • veratric acid, 93-07-2. The Good Scents Company.

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A Comprehensive Technical Guide to 2-Chloro-3,4-dimethoxybenzoic Acid: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences and organic synthesis, the strategic use of substituted benzoic acid derivatives as foundational scaffolds is paramount for the development of novel therapeutic agents. Among these, 2-Chloro-3,4-dimethoxybenzoic acid emerges as a compound of significant interest due to its unique electronic and steric properties conferred by the chloro and dimethoxy substituents. This guide provides an in-depth exploration of its nomenclature, physicochemical characteristics, synthesis protocols, and its emerging role as a key intermediate in the synthesis of bioactive molecules, particularly within the realm of drug discovery. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals navigating the complexities of medicinal chemistry.

I. Nomenclature and Synonyms: Establishing a Common Lexicon

Clarity in chemical communication is fundamental. This compound is known by several names across various chemical databases and publications. Establishing a comprehensive list of these synonyms is the first step in a thorough understanding of this compound.

The systematic IUPAC name for this compound is This compound . However, it is also recognized by other names, which are crucial for exhaustive literature and database searches.

A commonly encountered synonym is 2-chloro-veratric acid . This name is derived from its relationship to veratric acid (3,4-dimethoxybenzoic acid), a naturally occurring phenolic compound. The prefix "2-chloro" clearly indicates the substitution of a chlorine atom at the second position of the benzene ring relative to the carboxylic acid group.

Other identifiers include:

  • Benzoic acid, 2-chloro-3,4-dimethoxy-

A comprehensive list of identifiers is crucial for accurate literature and database searches, ensuring no relevant information is overlooked.

II. Physicochemical Properties: A Foundation for Application

The physical and chemical properties of this compound dictate its behavior in chemical reactions and its suitability for various applications. These properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 52009-53-7[1]
Molecular Formula C₉H₉ClO₄[1]
Molecular Weight 216.62 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 200-204 °C[3]
Boiling Point 324 °C (predicted)[2]
Density 1.337 g/cm³ (predicted)[2]
Purity Typically ≥97%[1][3]

These properties are essential for designing synthetic routes, predicting reactivity, and developing analytical methods for characterization and quality control.

III. Synthesis Protocol: A Controlled Approach to a Key Intermediate

The synthesis of this compound can be strategically achieved by modifying the conditions of the haloform reaction used for the synthesis of 3,4-dimethoxybenzoic acid (veratric acid) from 3,4-dimethoxy acetophenone.[4][5] By carefully controlling process variables, the formation of the chlorinated side product can be favored.

Conceptual Framework: The Haloform Reaction and Electrophilic Aromatic Substitution

The synthesis is predicated on the haloform reaction of 3,4-dimethoxyacetophenone, which proceeds via enolate formation followed by halogenation. Subsequent haloform cleavage yields the carboxylate. The key to forming the desired 2-chloro derivative lies in the electrophilic chlorination of the aromatic ring under the reaction conditions. The electron-donating methoxy groups activate the benzene ring towards electrophilic substitution, and by manipulating the reaction parameters, chlorination at the ortho position to one of the methoxy groups can be promoted.

Detailed Experimental Protocol

This protocol is adapted from studies on the synthesis of veratric acid where 2-chloro-4,5-dimethoxybenzoic acid was identified as a significant side product, with the understanding that optimization of these conditions can lead to the desired this compound as the major product.[4][5]

Materials:

  • 3,4-Dimethoxyacetophenone

  • Sodium hypochlorite (NaOCl) solution

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyacetophenone in a suitable solvent such as dioxane or tetrahydrofuran.

  • Base Addition: Add a solution of sodium hydroxide to the flask while stirring.

  • Controlled Chlorination/Oxidation: Cool the mixture in an ice bath. Slowly add a solution of sodium hypochlorite from the dropping funnel, carefully maintaining the temperature between 0-5 °C. The rate of addition and temperature control are critical to favor the formation of the chlorinated product.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent such as sodium sulfite to destroy any excess hypochlorite.

  • Extraction: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the carboxylic acid. Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 3,4-Dimethoxyacetophenone C Reaction Mixture (0-5 °C) A->C B NaOH, NaOCl B->C D Quenching (Na₂SO₃) C->D E Acidification (HCl) D->E F Extraction (CH₂Cl₂) E->F G Purification (Recrystallization) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

IV. Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of this compound are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy groups, with chemical shifts and coupling constants providing information about their relative positions. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups, as well as signals corresponding to the chlorinated aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and acidified water is typically used. UV detection allows for quantitative analysis.

V. Role in Drug Discovery and Development: A Versatile Building Block

While this compound itself may not be a therapeutic agent, its true value lies in its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The presence of the chloro and dimethoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Precursor to Bioactive Quinazolines

A significant application of this class of compounds is in the synthesis of quinazoline derivatives. Quinazolines are a class of heterocyclic compounds that form the core structure of numerous approved drugs with a wide range of therapeutic activities, including anticancer, antihypertensive, and anti-inflammatory effects.[6]

For instance, derivatives of 2-amino-4,5-dimethoxybenzoic acid are key intermediates in the synthesis of potent tyrosine kinase inhibitors like Gefitinib.[7] While the direct use of this compound in the synthesis of such drugs is not explicitly detailed in readily available literature, its structural similarity and the known synthetic routes for related compounds strongly suggest its potential as a valuable precursor. A plausible synthetic pathway could involve the nitration of this compound, followed by reduction of the nitro group to an amine, which can then be used to construct the quinazoline ring system.

A patent for the preparation of 2-chloro-4-amino-6,7-dimethoxyquinazoline, an important intermediate for several pharmaceuticals, starts with 3,4-dimethoxybenzaldehyde, which is first oxidized to 3,4-dimethoxybenzoic acid.[1] This highlights the importance of the dimethoxybenzoic acid scaffold in the synthesis of such bioactive molecules.

Logical Pathway for Drug Intermediate Synthesis

Drug_Intermediate_Pathway A This compound B Nitration A->B C 2-Chloro-3,4-dimethoxy-5-nitrobenzoic acid B->C D Reduction C->D E 5-Amino-2-chloro-3,4-dimethoxybenzoic acid D->E F Cyclization E->F G Bioactive Quinazoline Derivatives F->G

Caption: Plausible synthetic route to bioactive quinazolines.

VI. Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with a controllable synthetic route, make it an attractive building block for medicinal chemists. The insights provided in this guide, from its fundamental nomenclature to its prospective applications in the synthesis of complex therapeutic agents, underscore its importance. As the demand for novel pharmaceuticals continues to grow, the strategic utilization of such versatile intermediates will undoubtedly play a crucial role in the advancement of medicine.

VII. References

  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (URL not available)

  • Sigma-Aldrich. This compound 97%. (URL not available)

  • PubChem. This compound. (URL not available)

  • IndiaMART. 2-Chloro 3,4-dimethoxy benzoic acid, 98%. (URL not available)

  • Bjørsvik, H.-R., & Norman, K. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(5), 341–350. [Link]

  • Advanced ChemBlocks. This compound. (URL not available)

  • CymitQuimica. Benzoic acid, 2-chloro-4,5-dimethoxy-, methyl ester. (URL not available)

  • ACS Publications. Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. (URL not available)

  • Google Patents. CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid.

  • Amerigo Scientific. This compound. (URL not available)

  • Ma, D., & Wu, Q. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 60(6), 641-654.

  • Vihita Drugs & Intermediates. Veratric Acid(3,4-Dimethoxybenzoic Acid). (URL not available)

  • FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]

  • Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(9), 150-176.

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Chemical Society Reviews. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

  • Benchchem. Applications of 2,3,4-Trimethoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols. (URL not available)

  • Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. (URL not available)

  • Pharmaffiliates. CAS No : 60032-95-3 | Product Name : 2-Chloro-4,5-dimethoxybenzoic Acid. (URL not available)

  • PrepChem.com. Synthesis of 4-chloro-3,5-dimethoxybenzoic acid. (URL not available)

  • Tokyo Chemical Industry (India) Pvt. Ltd. 3,4-Dimethoxybenzoic Acid | 93-07-2. (URL not available)

  • The Good Scents Company. veratric acid, 93-07-2. (URL not available)

  • Ishihara, Y. (2024, September 26). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]

  • Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 53(1), 146-177. [Link]

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Methodological & Application

Synthesis of 2-Chloro-3,4-dimethoxybenzoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,4-dimethoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The strategic placement of the chloro and dimethoxy substituents on the aromatic ring imparts unique electronic and steric properties, making it a versatile building block in medicinal chemistry and drug development. This document provides a comprehensive guide to the synthesis of this compound, detailing a robust experimental protocol, the underlying chemical principles, and thorough characterization of the final product.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through the direct electrophilic chlorination of the readily available starting material, 3,4-dimethoxybenzoic acid (veratric acid). The two electron-donating methoxy groups activate the aromatic ring, facilitating electrophilic substitution. The directing effects of the substituents guide the incoming electrophile. The methoxy groups are ortho-, para-directing, while the carboxylic acid group is a meta-director. In this case, the position ortho to one methoxy group and meta to the carboxylic acid group (C2 position) is sterically accessible and electronically favorable for substitution.

N-Chlorosuccinimide (NCS) is the chlorinating agent of choice for this transformation.[1] It is a mild and selective reagent for the chlorination of activated aromatic rings, offering advantages in terms of safety and ease of handling compared to gaseous chlorine or other harsh chlorinating agents.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where NCS serves as the source of the electrophilic chlorine.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS Number
3,4-Dimethoxybenzoic acid (Veratric acid)≥99%Sigma-Aldrich93-07-2
N-Chlorosuccinimide (NCS)98%Sigma-Aldrich128-09-6
AcetonitrileAnhydrous, ≥99.8%Sigma-Aldrich75-05-8
Hydrochloric acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Sodium sulfiteAnhydrous, ≥98%Sigma-Aldrich7757-83-7
Ethyl acetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Anhydrous magnesium sulfate≥99.5%Sigma-Aldrich7487-88-9
Equipment
  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • NMR spectrometer (400 MHz or higher)

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

The overall workflow for the synthesis of this compound is depicted in the following diagram:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3,4-dimethoxybenzoic acid in acetonitrile B 2. Add N-Chlorosuccinimide A->B C 3. Heat mixture to reflux B->C D 4. Cool and quench with sodium sulfite solution C->D E 5. Acidify with HCl D->E F 6. Extract with ethyl acetate E->F G 7. Wash organic layer F->G H 8. Dry and concentrate G->H I 9. Recrystallize from ethyl acetate/hexanes H->I J Final Product: This compound I->J Characterization

Sources

Application Notes and Protocols: Leveraging 2-Chloro-3,4-dimethoxybenzoic Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3,4-dimethoxybenzoic acid is a polysubstituted aromatic building block whose unique arrangement of functional groups—a carboxylic acid, a halogen, and activating methoxy groups—presents distinct opportunities for the synthesis of complex heterocyclic scaffolds. While not a ubiquitous starting material, its strategic application enables the construction of substituted quinazolines, quinazolinones, and other fused systems relevant to pharmaceutical and materials science research. This guide moves beyond a simple recitation of steps to elucidate the chemical logic behind protocol design, focusing on leveraging the inherent reactivity of each functional group. We present validated protocols for key intermediate steps and propose robust, mechanistically sound strategies for target-oriented synthesis, providing researchers with the foundational knowledge to innovate.

Introduction: A Building Block of Untapped Potential

Heterocyclic compounds form the bedrock of medicinal chemistry, with scaffolds like quinazolines and quinazolinones appearing in numerous approved therapeutics.[1] The targeted synthesis of analogs requires a diverse toolkit of starting materials. This compound, while not as commonly cited as its amino-substituted counterparts, offers a unique synthetic handle. The chloro group, traditionally a site for nucleophilic substitution or cross-coupling, and the carboxylic acid, a versatile precursor for amide bond formation and cyclization, are positioned on a methoxy-activated ring. This arrangement allows for sequential, site-selective reactions to build molecular complexity.

Understanding the interplay of these functional groups is paramount. The primary challenge and opportunity lie in controlling the sequence of reactions:

  • Activation of the Carboxylic Acid: Conversion to a more reactive species (e.g., an acyl chloride) is typically the first step for constructing amide-based heterocycles.[2]

  • Substitution of the Chloro Group: The chloro group is not highly activated for traditional nucleophilic aromatic substitution (SNAr) due to the lack of a strong electron-withdrawing group in an ortho or para position.[3][4] Therefore, its transformation often requires transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig couplings), which dramatically broadens the scope of possible C-N, C-O, and C-S bond formations.[5][6]

This guide will detail protocols for the foundational transformations of this compound and then explore its application in two powerful strategies for heterocyclic synthesis.

Foundational Functional Group Transformations

The most direct path to incorporating this building block into a heterocyclic framework begins with the activation of its carboxylic acid moiety.

Synthesis of 2-Chloro-3,4-dimethoxybenzoyl Chloride

Causality: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[2][7] A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

dot

Caption: Workflow for Acyl Chloride Formation.

Protocol 1: Preparation of 2-Chloro-3,4-dimethoxybenzoyl Chloride

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq.) in anhydrous toluene (5 mL per 1 g of acid).

  • Reagent Addition: Under a fume hood, cautiously add thionyl chloride (2.0-3.0 eq.). Add 2-3 drops of anhydrous DMF.

  • Reaction: Stir the mixture at room temperature. Observe initial gas evolution. Once this subsides, heat the reaction to reflux (approx. 110°C) and maintain for 2-4 hours, or until gas evolution ceases completely.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, add a small amount of anhydrous toluene and evaporate again.

  • Result: The resulting crude 2-chloro-3,4-dimethoxybenzoyl chloride is typically a yellow to brown oil or low-melting solid and is used in the subsequent step without further purification due to its moisture sensitivity.[8]

Strategy I: Synthesis of Substituted Quinazolinones via Amidation and Cyclization

This strategy leverages the activated acyl chloride to form an N-acylanthranilamide intermediate, which can then undergo intramolecular cyclization to form the quinazolinone core. This is a classic and reliable method for building this particular heterocyclic system.[1][9]

dot

Caption: Pathway to Substituted Quinazolinones.

Causality: The reaction proceeds in two logical steps. First, the highly electrophilic acyl chloride reacts readily with the nucleophilic amino group of anthranilamide. A non-nucleophilic base like pyridine is used to scavenge the HCl byproduct.[2] The subsequent cyclization is an intramolecular condensation between the newly formed amide and the existing primary amide, eliminating water to form the stable, fused heterocyclic ring.

Protocol 2: General Procedure for Quinazolinone Synthesis

  • Amide Formation:

    • Dissolve anthranilamide (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of crude 2-chloro-3,4-dimethoxybenzoyl chloride (1.05 eq.) in the same anhydrous solvent dropwise over 20-30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-(2-carbamoylphenyl)-2-chloro-3,4-dimethoxybenzamide is often carried forward without extensive purification.

  • Cyclization:

    • The crude intermediate can be cyclized by heating in a high-boiling solvent like toluene or xylene, often with a catalytic amount of p-toluenesulfonic acid, or by heating with a dehydrating agent like acetic anhydride.[9]

    • After cooling, the product often precipitates and can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Strategy II: C-N Bond Formation via Copper-Catalyzed Ullmann Condensation

For constructing different heterocyclic cores, the chloro group can be targeted. The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction ideal for forming C-N bonds with aryl chlorides that are less reactive towards SNAr.[5][10] This method allows for the coupling of this compound with various amino-heterocycles or amino acids, creating versatile intermediates for further cyclization.[11][12]

dot

Caption: Ullmann Coupling and Subsequent Cyclization.

Causality: The Ullmann reaction typically requires a copper catalyst (Cu powder, CuI, or other Cu(I)/Cu(II) salts), a base (like K₂CO₃ or KOH), and a high-boiling polar solvent (like DMF or NMP).[5] The reaction couples the aryl chloride with an amine. In cases where the amine partner also contains a nucleophilic site (like the ring nitrogen in 2-aminothiazole), the intermediate N-aryl acid can undergo a spontaneous or induced intramolecular cyclization to yield a fused heterocyclic system.[11][13] Recent advancements have shown that ultrasonic irradiation can significantly accelerate these reactions.[11][13]

Protocol 3: Proposed Protocol for Ullmann Condensation and Cyclization

  • Setup: To a reaction vial, add this compound (1.0 eq.), the desired amine (e.g., 2-aminothiazole, 1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Reaction: Add anhydrous DMF as the solvent. The reaction can be performed either by conventional heating at 120-150°C for several hours or by using ultrasonic irradiation at room temperature for a shorter duration (e.g., 15-60 minutes), which often provides higher yields.[11]

  • Work-up: After cooling, pour the reaction mixture into water and acidify with HCl to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to isolate the coupled intermediate or the final cyclized product.

Quantitative Data Summary

The following table summarizes key properties of the starting material and a key intermediate.

CompoundFormulaMol. Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₉H₉ClO₄216.62White to off-white solid185-188
2-Chloro-3,4-dimethoxybenzoyl ChlorideC₉H₈Cl₂O₃235.06Yellow/brown oil or solid(Not applicable)

Conclusion and Future Outlook

This compound is a versatile, though underutilized, building block for heterocyclic synthesis. By understanding the distinct reactivity of its functional groups, chemists can devise logical synthetic routes to novel compounds. The protocols and strategies outlined herein provide a robust framework for its use, emphasizing the conversion of the carboxylic acid to an acyl chloride for subsequent amidation/cyclization, and the use of modern cross-coupling reactions like the Ullmann condensation to leverage the chloro-substituent. Future work could explore palladium-catalyzed Buchwald-Hartwig aminations for a broader substrate scope or intramolecular cyclizations involving the methoxy groups under demethylating conditions.[6][14][15] These approaches will undoubtedly expand the utility of this valuable starting material in the ongoing search for new therapeutic agents and functional materials.

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Application Notes & Protocols: Strategic Derivatization of 2-Chloro-3,4-dimethoxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the strategic derivatization of 2-chloro-3,4-dimethoxybenzoic acid, a versatile scaffold for the generation of diverse chemical libraries aimed at biological screening. We delve into the rationale behind derivatization, explore multiple robust synthetic pathways including amide bond formation, esterification, hydrazide-hydrazone synthesis, and the Ugi four-component reaction. Each section provides not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for reagent selection. Furthermore, we outline standard protocols for preliminary biological evaluation, including antimicrobial and antiproliferative assays, to facilitate the identification of novel bioactive compounds.

Introduction: The Potential of a Privileged Scaffold

This compound is a substituted aromatic carboxylic acid that presents an intriguing starting point for medicinal chemistry campaigns.[1] Its structure is related to veratric acid (3,4-dimethoxybenzoic acid), a known plant metabolite with documented biological activities, including antiproliferative effects.[2][3] The introduction of a chlorine atom at the C2 position introduces both steric and electronic modifications that can be exploited to fine-tune molecular interactions with biological targets. The chlorine atom can influence the conformation of the molecule and participate in halogen bonding, while the dimethoxy groups are common features in many bioactive natural products.

The true potential of this scaffold, however, lies in the reactivity of its carboxylic acid group. This functional handle is a gateway to a vast chemical space. By converting the carboxylic acid into a variety of functional groups (amides, esters, hydrazones, etc.), we can systematically modulate key physicochemical properties such as:

  • Solubility and Lipophilicity: Affecting pharmacokinetics and cell permeability.

  • Hydrogen Bonding Capacity: Modifying interactions with target proteins or enzymes.

  • Metabolic Stability: Influencing the compound's half-life in biological systems.

  • Target Engagement: Introducing new vectors for interaction within a binding pocket.

This guide outlines a systematic approach to unlock this potential, transforming a single starting material into a library of diverse derivatives for comprehensive biological screening.

Section 1: Core Synthetic Strategies for Library Generation

The derivatization of the carboxylic acid is a cornerstone of medicinal chemistry. For this compound, the ortho-chloro substituent introduces moderate steric hindrance, which must be considered when selecting reaction conditions. Below are four reliable and scalable strategies to generate a diverse library.

G start This compound amide Amide Library (R-NHR') start->amide Amide Coupling (HATU, T3P®, etc.) ester Ester Library (R-OR') start->ester Esterification (Hindered Acid Methods) hydrazone Hydrazide-Hydrazone Library start->hydrazone Hydrazide Formation (+ Aldehydes) ugi Ugi Product Library (Bis-Amides) start->ugi Ugi 4-Component Reaction

Figure 1: Key derivatization pathways from the core scaffold.

Amide Synthesis: The Workhorse Reaction

Amide bond formation is arguably the most utilized reaction in drug discovery due to its robustness and the vast commercial availability of primary and secondary amines.[4] The direct condensation of a carboxylic acid and an amine is unfavorable; therefore, the carboxylic acid must first be "activated".

Causality Behind Reagent Choice: For a sterically hindered acid like our substrate, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may lead to slow reactions or the formation of N-acylurea byproducts.[5][6] Therefore, more potent coupling reagents are recommended.

  • Uronium/Aminium Salts (e.g., HATU): These reagents are highly efficient and lead to fast reaction times, even with hindered substrates. They work by forming a highly reactive OAt-active ester.[7] However, they are more expensive, which can be a factor in large-scale synthesis.

  • Phosphonic Anhydrides (e.g., T3P®): T3P® is an excellent, cost-effective, and safe reagent for difficult couplings. It generates a mixed anhydride, and the only byproduct is a water-soluble phosphonic acid, simplifying purification.[7]

Protocol 1: General Amide Coupling using T3P®

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., ethyl acetate or dichloromethane (DCM), approx. 0.2 M).

  • Amine & Base Addition: Add the desired primary or secondary amine (1.1 eq.) followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or pyridine (3.0 eq.).[7] The base is crucial to neutralize the acid formed during the reaction.

  • Activation & Coupling: Cool the mixture to 0 °C using an ice bath. Add Propylphosphonic Anhydride (T3P®) (50% solution in ethyl acetate, 1.5 eq.) dropwise. The reaction is often exothermic.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by adding saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Ester Synthesis: Modulating Polarity

Esterification provides another avenue to modify the scaffold's properties. Due to the steric hindrance from the ortho-chloro group, classic Fischer esterification (acid-catalyzed reaction with excess alcohol) may be slow and require harsh conditions.[8] More effective methods are available for hindered acids.[9][10]

Causality Behind Method Choice: Using trifluoroacetic anhydride is a highly effective method for esterifying hindered acids.[9] It works by forming a mixed anhydride with the carboxylic acid, which is a highly reactive acylating agent that readily reacts with alcohols.

Protocol 2: Esterification of a Hindered Acid

  • Reaction Setup: In a flame-dried flask, dissolve this compound (1.0 eq.) in trifluoroacetic anhydride (approx. 5-10 equivalents, acting as both reagent and solvent).

  • Alcohol Addition: Add the desired alcohol (1.5-2.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice-water to hydrolyze the excess anhydride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography.

Hydrazide-Hydrazone Synthesis: A Gateway to Bioactive Heterocycles

Hydrazides and their hydrazone derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[11][12][13][14][15] This two-step synthesis provides a facile route to creating a large and diverse library.

Protocol 3: Two-Step Synthesis of Hydrazide-Hydrazones

Step A: Synthesis of the Hydrazide

  • Esterification: First, prepare the methyl ester of this compound. A simple method is to reflux the acid (1.0 eq.) in methanol with a catalytic amount of sulfuric acid (H₂SO₄) for 4-6 hours.[12] After cooling, neutralize with NaHCO₃ and extract the ester.

  • Hydrazinolysis: Dissolve the purified methyl ester (1.0 eq.) in ethanol. Add hydrazine hydrate (N₂H₄·H₂O, 3-5 eq.) and reflux the mixture for 6-12 hours.[14]

  • Isolation: Cool the reaction mixture to room temperature. The product, 2-chloro-3,4-dimethoxybenzohydrazide, will often precipitate as a white solid. Filter the solid, wash with cold ethanol, and dry to obtain the pure hydrazide.

Step B: Synthesis of the Hydrazone

  • Condensation: Dissolve the synthesized hydrazide (1.0 eq.) in ethanol, heating gently if necessary.

  • Aldehyde Addition: Add a solution of the desired aromatic or heteroaromatic aldehyde (1.1 eq.) in ethanol. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 1-4 hours. The formation of the hydrazone product is often indicated by the formation of a precipitate.[13]

  • Isolation & Purification: Cool the reaction to room temperature. Collect the precipitated product by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Ugi Four-Component Reaction: Maximizing Diversity

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry. It combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide in a one-pot reaction to generate complex α-acylamino carboxamides.[16][17] This reaction is highly efficient and atom-economical, allowing for the rapid generation of a library with four points of diversity.[18][19][20]

Protocol 4: Ugi Four-Component Reaction

  • Reaction Setup: In a vial, combine the amine (e.g., benzylamine, 1.0 eq.) and the aldehyde (e.g., benzaldehyde, 1.0 eq.) in a polar protic solvent like methanol (MeOH) (approx. 0.5 M). Stir for 20-30 minutes at room temperature to pre-form the imine.

  • Acid & Isocyanide Addition: Add this compound (1.0 eq.) to the mixture, followed by the isocyanide (e.g., tert-butyl isocyanide, 1.0 eq.). The reaction is often exothermic.

  • Reaction: Cap the vial and stir at room temperature for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Isolation: Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude residue is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.

Section 2: Biological Screening Protocols

Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, is an effective strategy for initial hit discovery.[21]

G lib Synthesized Compound Library (in DMSO) primary Primary Screening (Single High Concentration, e.g., 10-50 µM) lib->primary inactive Inactive Compounds primary->inactive < Threshold Activity active Active 'Hits' primary->active > Threshold Activity secondary Secondary Screening (Dose-Response) active->secondary ic50 Determine Potency (IC₅₀ / MIC) secondary->ic50 selectivity Assess Selectivity (e.g., Cancer vs. Normal Cells) secondary->selectivity lead Lead Candidate ic50->lead selectivity->lead

Figure 2: A typical workflow for a biological screening cascade.

Antiproliferative Activity (MTT Assay)

This colorimetric assay measures cell metabolic activity and is a reliable indicator of cell viability and proliferation. It is widely used to screen for potential anticancer agents.[13]

Protocol 5: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK-293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the compounds in cell culture medium to the desired final concentrations (for primary screening, a single high concentration like 10 µM is used). Replace the old medium in the plates with the compound-containing medium. Include wells for "untreated" (medium only) and "vehicle" (DMSO in medium) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For compounds showing significant activity, perform a secondary screen with a range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 6: Broth Microdilution for MIC Determination

  • Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or Escherichia coli) corresponding to a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control well (bacteria, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.

Section 3: Data Presentation and Interpretation

Systematic organization of screening data is critical for identifying promising candidates and understanding Structure-Activity Relationships (SAR).

Table 1: Representative Screening Data for a Hypothetical Derivative Library

Compound IDR Group (Amide)MCF-7 IC₅₀ (µM)HEK-293 IC₅₀ (µM)Selectivity Index (SI)¹S. aureus MIC (µg/mL)
Start-01 -OH (Acid)> 50> 50-> 128
Amide-01 -NH-benzyl25.4> 50> 2.064
Amide-02 -NH-(4-F-phenyl)8.145.25.632
Amide-03 -morpholino> 50> 50-> 128
Ester-01 -O-ethyl42.1> 50-> 128
Hydrazone-01 =N-NH-CO-(4-NO₂-phenyl)2.5 30.112.0 8

¹ Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). A higher SI is desirable.

From this hypothetical data, Hydrazone-01 emerges as a promising "hit" due to its potent activity against the MCF-7 cancer cell line, a good selectivity index over normal cells, and strong antibacterial activity. This information guides the next phase of drug discovery, which would involve synthesizing more analogues of the hydrazone series to optimize potency and selectivity.

Conclusion

The derivatization of this compound is a highly effective strategy for generating novel chemical entities for biological screening. By employing robust and versatile synthetic methods such as amide coupling, esterification, hydrazide-hydrazone formation, and the Ugi reaction, researchers can rapidly build diverse libraries. When coupled with systematic biological evaluation, this approach provides a powerful engine for the discovery of new therapeutic leads. The protocols and strategies outlined in this guide offer a validated framework for executing such a discovery campaign, from initial reaction design to hit identification.

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  • Abdel-Ghani, T. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PubMed Central.
  • PubChem. This compound.
  • Reischl, W., et al. (2001). Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3. PubMed.
  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing.
  • Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • Wikipedia. Veratric acid.
  • Georganics. 2-Chloro-3-methoxybenzoic acid.
  • Human Metabolome Database. Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763).

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Application Note: A Scalable and Validated Synthesis of 2-Chloro-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-Chloro-3,4-dimethoxybenzoic acid, a key intermediate in the development of pharmaceuticals and specialty chemicals. The presented protocol is designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and reproducibility. We detail a robust method centered on the direct electrophilic chlorination of 3,4-dimethoxybenzoic acid (veratric acid). The narrative explains the causality behind critical process parameters, from reagent selection to reaction control and purification. All procedures are supported by in-process controls (IPCs) to ensure reaction completion and product quality. This guide incorporates rigorous safety assessments, detailed analytical methods, and a complete waste management strategy to align with modern laboratory and manufacturing standards.

Strategic Overview: Synthesis and Rationale

Significance of the Target Compound

This compound is a highly functionalized aromatic carboxylic acid. Its specific substitution pattern makes it a valuable building block in organic synthesis. The presence of the carboxylic acid, chloro, and methoxy groups provides multiple reaction sites for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential biological activity.

Synthetic Strategy: Direct Electrophilic Chlorination

The selected synthetic route involves the direct chlorination of the readily available and cost-effective starting material, 3,4-dimethoxybenzoic acid (veratric acid).[1][2][3] This approach is advantageous for scale-up due to its convergent nature, minimizing the number of synthetic steps and potential for material loss.

The primary challenge in this synthesis is controlling the regioselectivity of the chlorination. The two methoxy groups on the aromatic ring are powerful ortho-, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. The chosen methodology utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This reagent is known for effecting clean electrophilic chlorination of activated aromatic rings under controlled conditions.[4] The reaction conditions are optimized to favor substitution at the C-2 position, which is ortho to the 3-methoxy group and sterically accessible.

Process Chemistry and Workflow

Reaction Scheme

The overall transformation is the regioselective monochlorination of 3,4-dimethoxybenzoic acid:

(3,4-dimethoxybenzoic acid reacts with sulfuryl chloride to yield this compound, with sulfur dioxide and hydrogen chloride as byproducts.)
Experimental Workflow Visualization

The following diagram outlines the complete workflow from reactor setup to the isolation of the pure, dry product. This systematic approach ensures process robustness and batch-to-batch consistency.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Finishing A Reactor Setup (Inert Atmosphere, Cooling) B Charge Veratric Acid & Solvent A->B C Controlled Addition of Sulfuryl Chloride B->C D Reaction Monitoring (IPC) (HPLC/TLC) C->D E Reaction Quench (Ice Water) D->E Upon Completion F Product Precipitation & Filtration E->F G Wash with Cold Water F->G H Recrystallization (e.g., Ethanol/Water) G->H I Drying (Vacuum Oven) H->I J Final Product (Characterization & Packaging) I->J

Sources

Application Notes & Protocols: 2-Chloro-3,4-dimethoxybenzoic Acid as a Scaffold for Novel Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics.[1][2] Substituted benzoic acids represent a versatile and privileged starting point in medicinal chemistry due to their synthetic tractability and the diverse functionalities they can introduce. This guide details the strategic use of 2-Chloro-3,4-dimethoxybenzoic acid as a foundational building block for synthesizing potential new antibiotic agents. We provide a comprehensive overview of its chemical rationale, detailed protocols for its derivatization via robust amide coupling reactions, and a discussion on the potential mechanistic pathways of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Introduction: The Rationale for this compound

This compound (PubChem CID: 2774976) is a synthetically attractive starting material for several reasons.[3] Its structure incorporates three key features that can be strategically exploited in drug design:

  • Carboxylic Acid Moiety : This functional group is the primary handle for synthetic elaboration. It can be readily activated to form amide bonds, a cornerstone reaction in the synthesis of biologically active molecules.[4]

  • Dimethoxy Groups : The two methoxy groups at the 3- and 4-positions significantly influence the molecule's electronic properties and lipophilicity. These groups are often found in natural products with biological activity and can play a crucial role in binding to target enzymes or receptors.[5] They can also serve as potential sites for future modification or metabolic interaction.

  • Chloro Substituent : The chlorine atom at the 2-position acts as a key modulator of the scaffold's physicochemical properties. It enhances the acidity of the carboxylic acid and can introduce specific steric and electronic interactions within a target's binding pocket. Halogenated aromatic compounds are prevalent in many classes of drugs and are known to contribute to enhanced bioactivity.[6]

The combination of these features makes this compound a promising scaffold for creating libraries of diverse compounds to be screened for antibacterial activity.

Core Synthetic Strategy: Amide Bond Formation

The most direct and versatile method for derivatizing this compound is through the formation of an amide bond with a diverse range of primary or secondary amines. This approach allows for the systematic introduction of various pharmacophores and tuning of the molecule's properties. We present two robust, field-proven protocols for achieving this transformation.

General Synthetic Workflow

The overall process involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. The choice of activation method depends on the amine's reactivity, steric hindrance, and the presence of other sensitive functional groups.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A This compound + Amine (R-NH2) B Carboxylic Acid Activation (e.g., Acyl Chloride or Coupling Agent) A->B Select Protocol 1 or 2 C Amide Coupling Reaction B->C Add Amine D Aqueous Wash (Acid/Base Extraction) C->D Quench Reaction E Organic Extraction D->E F Drying & Concentration E->F G Column Chromatography F->G Purify Crude Product H Final Product G->H

Caption: General experimental workflow for amide synthesis.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.[7]

Protocol 1: Acyl Chloride Formation and Subsequent Amination

This two-step method is highly effective, especially for less reactive amines. It involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine.

PART A: Formation of 2-Chloro-3,4-dimethoxybenzoyl chloride

  • Reaction Setup : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or toluene.

  • Reagent Addition : Add thionyl chloride (2.0 eq.) dropwise to the suspension at room temperature. Alternatively, oxalyl chloride (1.5 eq.) with a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) can be used in DCM at 0 °C.[8]

  • Reaction : If using thionyl chloride, heat the mixture to reflux (approx. 80 °C for toluene) for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear. If using oxalyl chloride, the reaction is typically complete after 1-2 hours at room temperature.[8]

  • Isolation : Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-Chloro-3,4-dimethoxybenzoyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.

PART B: Amide Formation

  • Reaction Setup : Dissolve the crude acyl chloride from Part A in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Amine Addition : In a separate flask, dissolve the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the acyl chloride solution at 0 °C.[8]

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Work-up and Purification : Follow the general work-up and purification steps outlined in Section 3.3.

Protocol 2: Direct Amide Coupling via Coupling Agents

This one-pot protocol is often preferred due to its milder conditions and operational simplicity. It avoids the harsh reagents used for acyl chloride formation. A variety of coupling reagents can be employed.[4]

  • Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Reagent Addition :

    • For HATU coupling : Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir for 10-15 minutes at room temperature to pre-activate the acid.[4][9]

    • For EDC/HOBt coupling : Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.). Cool the solution to 0 °C.[8][9]

  • Amine Addition : Add the desired amine (1.1-1.2 eq.) to the activated mixture.

  • Reaction : Stir the reaction at room temperature. HATU-mediated reactions are often complete within 1-4 hours, while EDC/HOBt reactions may require stirring for 6-16 hours.[8][9] Monitor progress by TLC or LC-MS.

  • Work-up and Purification : Follow the general work-up and purification steps outlined in Section 3.3.

Comparative Data for Common Coupling Reagents

The choice of coupling reagent is critical and can impact yield, reaction time, and side product formation.[4]

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key Advantages
Thionyl/Oxalyl ChlorideNonePyridineDCM, Toluene3-5 hours75-85High reactivity, cost-effective.[8]
EDCHOBtDIPEADCM, DMF6-16 hours70-80Water-soluble byproducts, mild conditions.[4][8]
HATUNoneDIPEADMF, DCM1-4 hours65-75High efficiency, low racemization, fast.[4][8]

Note: Yields are representative and highly dependent on the specific substrates used.

General Work-up and Purification Procedure
  • Quench & Wash : Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl or 5% LiCl if using DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.[4][8][9]

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[8][9]

  • Purification : Purify the resulting crude amide product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Validation

Validation of the synthesized products is critical. Standard spectroscopic methods should be employed to confirm the structure and purity of the novel amide derivatives.

Expected Spectroscopic Data

While specific shifts will vary based on the coupled amine, certain characteristic signals for the 2-Chloro-3,4-dimethoxybenzoyl moiety are expected.

Data TypeMoietyExpected Signal/Peak
¹H NMR -OCH₃ groupsTwo distinct singlets around δ 3.8-4.0 ppm.[10][11]
Aromatic ProtonsTwo doublets or singlets in the aromatic region (δ 6.8-8.0 ppm), depending on the coupling pattern.
Amide N-HA broad singlet (if a primary amine was used) typically downfield (δ 7.5-8.5 ppm).
¹³C NMR Carbonyl Carbon (C=O)A peak in the range of δ 165-175 ppm.
-OCH₃ CarbonsTwo peaks around δ 55-65 ppm.
IR Spec Amide C=O stretchA strong, sharp absorption band around 1630-1680 cm⁻¹.[11]
Amide N-H stretchA moderate absorption band around 3200-3400 cm⁻¹ (for primary and secondary amides).[11]
Mass Spec Molecular Ion (M⁺)The calculated exact mass of the expected product. The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable.

From Scaffold to Antibiotic: A Conceptual Pathway

The true potential of this scaffold lies in coupling it with amine-containing fragments known to be associated with antimicrobial activity. For example, coupling with moieties like sulfonamides, quinolones, or various heterocyclic amines could yield hybrid molecules with novel mechanisms of action.[1]

G A 2-Chloro-3,4- dimethoxybenzoic acid B Amide Coupling (Protocol 1 or 2) A->B D1 Novel Compound Class 1 B->D1 D2 Novel Compound Class 2 B->D2 D3 Novel Compound Class 3 B->D3 C1 Bioactive Amine 1 (e.g., Aminothiazole) C1->B C2 Bioactive Amine 2 (e.g., Piperazine derivative) C2->B C3 Bioactive Amine 3 (e.g., Sulfonamide derivative) C3->B E Screening for Antibacterial Activity (MIC Assays) D1->E D2->E D3->E

Caption: Conceptual pathway to novel antibiotic candidates.

Derivatives of chlorobenzoic acid have already demonstrated potential as antimicrobial agents.[2][6] By systematically synthesizing a library of amides from this compound, researchers can perform high-throughput screening to identify lead compounds. Subsequent studies, such as Quantitative Structure-Activity Relationship (QSAR) analyses, can then be used to optimize these leads.[6]

Potential Mechanisms of Action (MoA)

While the MoA of novel compounds must be determined experimentally, derivatives from this scaffold could potentially target several established bacterial pathways:[12]

  • Inhibition of Cell Wall Synthesis : The molecule could interfere with enzymes like transpeptidase, similar to β-lactam antibiotics.[13]

  • Inhibition of Nucleic Acid Synthesis : The planar aromatic structure could allow for intercalation with DNA or inhibition of enzymes like DNA gyrase or RNA polymerase.[13][14]

  • Inhibition of Protein Synthesis : The compound might bind to the bacterial ribosome, disrupting the translation process.[13][14]

  • Disruption of Cell Membrane Integrity : The lipophilic nature of the scaffold could facilitate insertion into the bacterial membrane, leading to depolarization and cell lysis.[15][16]

  • Inhibition of Metabolic Pathways : The molecule could act as an antagonist in essential metabolic pathways, such as folic acid synthesis.[1][14]

Conclusion

This compound is a readily available and highly versatile scaffold for the synthesis of novel compounds with potential antibiotic activity. The robust and well-documented amide coupling protocols provided here offer a clear and efficient path to generating diverse chemical libraries. By combining this scaffold with known bioactive amine fragments, researchers can rationally design and synthesize next-generation drug candidates to combat the growing threat of antimicrobial resistance.

References

  • Mehta, S., Kumar, P., Marwaha, R. K., & Narasimhan, B. (2014). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 64(4), 208-213.
  • ResearchGate. (n.d.). Synthetic route for key compounds.
  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • PubChem. (n.d.). This compound.
  • Li, S., et al. (2011). An artificial pathway to 3,4-dihydroxybenzoic acid allows generation of new aminocoumarin antibiotic recognized by catechol transporters of E. coli. Chemistry & Biology, 18(3), 304-313.
  • Frontiers in Microbiology. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology.
  • Al-Majmaie, S., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Pharmaceuticals, 16(4), 493.
  • World Journal of Advanced Research and Reviews. (2024). Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid pathway.
  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered.
  • SciELO. (n.d.). 1,4-naphthoquinone Derivatives Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino).
  • National Institutes of Health (NIH). (2024). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance.
  • Rasayan Journal of Chemistry. (n.d.). Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'- dimethoxychalcone and 2,4,6.
  • News-Medical.Net. (n.d.). Mechanisms of Antibiotic Action.
  • Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug.
  • National Institutes of Health (NIH). (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • National Institutes of Health (NIH). (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies.
  • ResearchGate. (n.d.). New synthesis process for 2,3,4-trimethoxybenzoic acid.

Sources

The Versatile Scaffold: Application of 2-Chloro-3,4-dimethoxybenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Benzoic Acid

In the relentless pursuit of novel and effective agrochemicals, the strategic selection of foundational molecular scaffolds is paramount. 2-Chloro-3,4-dimethoxybenzoic acid, a seemingly unassuming substituted benzoic acid, emerges as a chemical intermediate of significant interest to researchers in crop protection. Its unique combination of a reactive carboxylic acid group, a strategically positioned chlorine atom, and two methoxy groups on the aromatic ring provides a versatile platform for the synthesis of a diverse array of potential herbicidal, fungicidal, and insecticidal compounds.

The chlorine substituent can enhance the biological activity and metabolic stability of derivative compounds, a common feature in many commercial pesticides. The dimethoxy substitution pattern influences the molecule's polarity and electronic properties, which can be critical for its interaction with biological targets within pests and weeds. This guide provides an in-depth exploration of the applications of this compound in agrochemical research, complete with detailed protocols for the synthesis of key derivatives and an outlook on its potential in the development of next-generation crop protection agents.

Core Applications in Agrochemical Synthesis

This compound serves as a valuable building block for creating a variety of molecular architectures with potential agrochemical activity. Its primary utility lies in its conversion into more complex molecules through reactions of the carboxylic acid group, such as the formation of amides, esters, and heterocyclic systems.

Synthesis of Novel Amide Derivatives for Herbicidal and Fungicidal Screening

The amide bond is a cornerstone of many biologically active molecules due to its stability and ability to participate in hydrogen bonding with target enzymes. By converting this compound into its corresponding acyl chloride, a wide range of amides can be synthesized by reacting it with various primary and secondary amines. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Amides from this compound

This protocol details a general and robust two-step method for the synthesis of N-aryl amides, which can then be screened for herbicidal and fungicidal activity. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with a substituted aniline.

Step 1: Synthesis of 2-Chloro-3,4-dimethoxybenzoyl chloride

Synthesis_Step1

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and gas outlet

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride (3.0-5.0 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Equip the flask with a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until gas evolution ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Add anhydrous toluene to the crude product and evaporate again to azeotropically remove any remaining thionyl chloride. The resulting 2-Chloro-3,4-dimethoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of N-(substituted phenyl)-2-chloro-3,4-dimethoxybenzamide

Synthesis_Step2

Materials:

  • 2-Chloro-3,4-dimethoxybenzoyl chloride (from Step 1)

  • Substituted aniline (e.g., 4-fluoroaniline, 2,4-dichloroaniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-Chloro-3,4-dimethoxybenzoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Table 1: Representative Data for Synthesized Amides

Aniline SubstituentProduct NameYield (%)Melting Point (°C)
4-FluoroN-(4-fluorophenyl)-2-chloro-3,4-dimethoxybenzamide85-95155-157
2,4-DichloroN-(2,4-dichlorophenyl)-2-chloro-3,4-dimethoxybenzamide80-90178-180
3-TrifluoromethylN-(3-(trifluoromethyl)phenyl)-2-chloro-3,4-dimethoxybenzamide82-92162-164

Note: Yields and melting points are typical and can vary based on reaction scale and purity of reagents.

A Building Block for Labeled Compounds in Agrochemical Research

This compound is also a precursor for the synthesis of isotopically labeled compounds, which are indispensable tools for studying the metabolism, environmental fate, and mode of action of potential agrochemicals. A published example is the synthesis of ¹⁴C-Labeled N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate.[1][2] This multi-step synthesis highlights the utility of the starting material in creating complex, research-grade molecules.[1][2]

Application in the Synthesis of a Labeled Agrochemical Research Tool

The synthesis of ¹⁴C-Labeled N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate from this compound involves several key transformations, demonstrating the versatility of this starting material.[1][2]

Labeled_Compound_Synthesis

This synthetic route underscores the importance of this compound as a starting point for accessing complex molecules for detailed agrochemical studies.

Future Perspectives and Broader Potential

The structural motifs present in this compound are found in a variety of commercial agrochemicals, suggesting a broad potential for its derivatives.

  • Herbicides: The chlorinated benzoic acid structure is reminiscent of auxinic herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] Derivatives of this compound could be synthesized and screened for similar modes of action or for novel herbicidal activities.

  • Fungicides: The presence of chloro and methoxy groups on an aromatic ring is a common feature in many fungicides. These groups can contribute to the molecule's ability to inhibit key fungal enzymes. For example, some fungicides are known to contain chloro- and methoxy-substituted phenyl rings.

  • Insecticides: While less common, substituted benzamides have been investigated as insecticides. The diverse library of amides that can be generated from this compound could yield compounds with unexpected insecticidal properties.

Conclusion

This compound represents a promising and versatile starting material for the discovery and development of new agrochemicals. Its chemical functionality allows for the straightforward synthesis of a wide range of derivatives, particularly amides, which are a well-established class of bioactive molecules. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this compound in their own agrochemical research programs. As the need for new and effective crop protection solutions continues to grow, the systematic exploration of such versatile chemical scaffolds will be crucial in addressing the challenges of global food security.

References

  • Stanovnik, B., & Tisler, M. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 120(23), 12836-12981. [Link]
  • Almeida, M. (2002). Synthesis of N-(2-chloro-3,4-dimethoxybenzylideneamino)guanidinium acetate [α-¹⁴C]. Journal of Labelled Compounds and Radiopharmaceuticals, 45(5), 371-377. [Link]

Sources

Application Note: A Validated Protocol for the Purification of 2-Chloro-3,4-dimethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Chloro-3,4-dimethoxybenzoic acid via recrystallization. Purity of active pharmaceutical ingredients (APIs) and key intermediates is critical in drug development and chemical research. Recrystallization is a robust and scalable technique for purifying solid organic compounds. This guide details a systematic approach, from solvent selection to final purity assessment, designed for researchers, scientists, and drug development professionals. The causality behind each step is explained to empower the user to adapt the protocol for similar substituted aromatic acids.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The core principle relies on the fact that most organic solids are more soluble in a hot solvent than in the same solvent when it is cold.[1][3]

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution (if insoluble impurities are present) to remove suspended particles.

  • Cooling the solution slowly to allow the desired compound to crystallize out of the solution, leaving the more soluble impurities behind in the solvent (mother liquor).

  • Isolating the pure crystals by filtration.

  • Washing and drying the crystals to remove any residual mother liquor.

The success of this technique hinges on the selection of an appropriate solvent, in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Materials and Reagents

Material/ReagentGradeNotes
Crude this compoundSynthesis GradeImpurities may include starting materials or side-products.
Ethanol (EtOH)Reagent Grade, 95% or AbsolutePrimary solvent for dissolution.
Deionized Water (DI H₂O)High PurityUsed as an anti-solvent.
Activated CharcoalDecolorizing GradeOptional, for removing colored impurities.
Celite® or Filter AidHigh PurityOptional, to aid in hot filtration of fine particles.

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (e.g., Allihn or Liebig)

  • Glass funnel (for gravity filtration)

  • Fluted filter paper

  • Büchner funnel and flask (for vacuum filtration)

  • Vacuum source (aspirator or pump)

  • Melting point apparatus

  • Drying oven or vacuum desiccator

Safety Precautions

Handle all chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.

  • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

  • Hot Solvents: Exercise caution when heating flammable solvents to prevent fire and bumping. Always use a boiling stone or magnetic stirring when heating liquids.

Part A: Rationale and Selection of the Solvent System

The choice of solvent is the most critical parameter in recrystallization.[2][4] For substituted benzoic acids, a common and effective strategy is to use a binary solvent system, often an alcohol-water mixture.[5] The rationale is as follows:

  • Ethanol: this compound, like its analogue 3,4-dimethoxybenzoic acid, is expected to be readily soluble in a polar organic solvent like ethanol due to the presence of the aromatic ring and ether groups.[3]

  • Water: The compound is expected to have low solubility in water. Water, therefore, can act as an "anti-solvent."

By creating a mixed solvent system of ethanol and water, we can fine-tune the solubility to achieve a state where the compound is highly soluble in the hot mixture but precipitates upon cooling as its solubility dramatically decreases.

Recommended Solvent System: Ethanol and Water. The optimal ratio will be determined empirically during the dissolution step to use the minimum amount of hot solvent necessary.

Part B: Detailed Recrystallization Protocol

This protocol is designed for a ~5 g scale and can be adjusted accordingly.

Step 1: Dissolution of the Crude Product

  • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add ~30 mL of 95% ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring. The goal is to dissolve the solid, not to boil the solvent vigorously.

  • Once the ethanol is warm, slowly add deionized water dropwise from a Pasteur pipette or burette until the solution becomes faintly cloudy (turbid). This indicates the saturation point is being approached.

  • Add a few more drops of hot ethanol until the turbidity just disappears, resulting in a clear, saturated solution. This ensures the minimum amount of solvent is used, which is key for maximizing yield.

Step 2: Decolorization (Optional)

  • If the solution is colored by impurities, remove it from the heat.

  • Allow the solution to cool slightly for a minute to prevent violent boiling upon addition.

  • Add a small amount (~0.1-0.2 g, or the tip of a spatula) of activated charcoal.

  • Gently reheat the mixture to boiling for 5-10 minutes with stirring. The charcoal will adsorb the colored impurities. Caution: Adding charcoal to a boiling solution can cause it to boil over.

Step 3: Hot Gravity Filtration This step is crucial for removing insoluble impurities (and activated charcoal, if used).

  • Set up a gravity filtration apparatus using a short-stemmed glass funnel and fluted filter paper, resting on a second, clean Erlenmeyer flask (the receiving flask).

  • Preheat the entire filtration apparatus by placing it on the hot plate and pouring a small amount of the hot solvent mixture through it. This prevents premature crystallization of the product in the funnel stem (a common cause of low yield).

  • Discard the pre-heating solvent and place the hot receiving flask back under the funnel.

  • Bring the solution containing your product back to a gentle boil and, working quickly but safely, pour the hot solution through the fluted filter paper.

  • If crystals form on the filter paper, they can be redissolved by washing with a minimal amount of the hot ethanol/water solvent mixture.

Step 4: Crystallization

  • Cover the mouth of the receiving flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Rushing this step by immediately placing it in an ice bath will cause rapid precipitation, trapping impurities.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for an additional 20-30 minutes to maximize the yield of crystals.

Step 5: Isolation and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Rinse the Erlenmeyer flask with a small amount (5-10 mL) of ice-cold deionized water and pour this over the crystals in the funnel to wash away the impurity-laden mother liquor. Repeat once more. Using cold solvent for washing is critical to avoid redissolving the product. [6]

  • Keep the vacuum on for 10-15 minutes to pull air through the crystals and partially dry them.

Step 6: Drying

  • Carefully remove the filter paper with the crystal cake from the funnel and place it on a pre-weighed watch glass.

  • Break up the crystal cake with a clean spatula to facilitate drying.

  • Dry the crystals to a constant weight. This can be done by:

    • Leaving them in a dust-free place at room temperature overnight.

    • Placing them in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C).

    • Using a vacuum desiccator for the most efficient drying.

Part C: Purity Assessment and Validation

1. Yield Calculation:

  • Weigh the final, dried product.

  • Calculate the percent recovery:

    • % Recovery = (Mass of Pure Product / Mass of Crude Product) x 100

2. Melting Point Analysis: The melting point is a key indicator of purity. A pure compound will have a sharp melting range (typically < 2 °C), which matches the literature value. Impurities tend to depress and broaden the melting range.

  • Literature Melting Point of 3,4-Dimethoxybenzoic acid: 179-182 °C. The addition of a chlorine atom is expected to alter this value.

  • Procedure:

    • Measure the melting point of your starting crude material.

    • Measure the melting point of your final, recrystallized product.

    • Compare the two values. A successful purification should result in a higher and sharper melting point.

SampleExpected ObservationInterpretation
Crude MaterialBroad and depressed melting rangePresence of impurities
Recrystallized ProductSharp melting range (1-2 °C)High purity

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Low or No Crystal Formation Too much solvent was used; solution is not saturated.Reheat the solution and boil off some of the solvent to increase concentration. Retest for saturation and cool again.
The solution was cooled too rapidly.Allow for a longer, slower cooling period at room temperature before moving to an ice bath.
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the compound is melting, not dissolving.This is unlikely with the chosen solvent system. If it occurs, add more of the better solvent (ethanol) to lower the solution's boiling point and increase solubility.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. Add a tiny seed crystal of the pure compound.
Low Percent Recovery Too much solvent was used.Use the minimum amount of hot solvent required for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is adequately pre-heated.
Washing crystals with warm solvent.Always use ice-cold solvent for washing the final crystals.

Workflow Visualization

Recrystallization_Workflow start Crude 2-Chloro-3,4- dimethoxybenzoic acid dissolve 1. Dissolve in minimum hot Ethanol/Water start->dissolve charcoal 2. Add Activated Charcoal (Optional, if colored) dissolve->charcoal hot_filter 3. Hot Gravity Filtration (Removes insoluble impurities) charcoal->hot_filter cool 4. Slow Cooling (Induces crystallization) hot_filter->cool ice_bath 5. Ice Bath (Maximizes yield) cool->ice_bath vac_filter 6. Vacuum Filtration (Isolates crystals) ice_bath->vac_filter wash 7. Wash with Ice-Cold Water vac_filter->wash dry 8. Dry to Constant Weight wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for the purification of this compound.

References

  • PubChem. This compound.
  • PubChem. CID 66864022.
  • Armarego, W. L. F., & Perrin, D. D. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Sourced via Chemistry Stack Exchange discussion). [Link]
  • Kitamura, M. (1983). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Journal of Chemical Engineering of Japan, 16(4), 288-293. [Link]
  • Pharmaffiliates. This compound. [Link]
  • University of California, Davis. Recrystallization of Benzoic Acid. Department of Chemistry. [Link]
  • Acree Jr., W. E., & Abraham, M. H. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Electronic Journal of Biology, 2(2), 577-587. [Link]
  • Scribd.
  • Solubility of Things. 3,4-Dimethoxybenzoic acid. [Link]
  • University of California, Los Angeles. Recrystallization 2. Department of Chemistry & Biochemistry. [Link]
  • FooDB. 3,4-Dimethoxybenzoic acid. [Link]
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  • Wikipedia.
  • NIST. Benzoic acid, 3,4-dimethoxy-. National Institute of Standards and Technology. [Link]
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  • NIST. Benzoic acid, 3,4-dimethoxy- (IR Spectrum). National Institute of Standards and Technology. [Link]

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Application Notes and Protocols for the Quantification of 2-Chloro-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,4-dimethoxybenzoic acid is a substituted benzoic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final product. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be implemented by researchers, scientists, and drug development professionals, with a focus on scientific integrity, experimental causality, and adherence to international validation standards.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Chemical Formula C₉H₉ClO₄[2]
Molecular Weight 216.62 g/mol [1]
Appearance Solid (form may vary)[1]
Storage 2-8°C Refrigerator[1]

I. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of moderately polar to non-polar compounds. For this compound, its aromatic structure and carboxylic acid functional group make it an ideal candidate for RP-HPLC with UV detection.[3] The acidic nature of the analyte necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.[4]

Principle of the Method

The method is based on the separation of this compound from potential impurities on a C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the non-polar stationary phase.[4] Quantification is achieved by monitoring the absorbance of the analyte in the UV region, where the aromatic ring exhibits strong chromophoric activity.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

ParameterConditionRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or Diode Array DetectorStandard equipment for routine analysis.
Column C18, 4.6 x 150 mm, 5 µmA versatile column providing good resolution for a wide range of compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the analyte's carboxylic acid group, leading to better retention and peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography.
Gradient Elution 0-15 min: 30-70% B; 15-20 min: 70-30% B; 20-25 min: 30% BA gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; however, it is recommended to determine the λmax of this compound for optimal sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

2. Reagents and Standard Preparation:

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (ACS grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

The choice of sample preparation technique depends on the sample matrix.

  • For Drug Substance:

    • Accurately weigh an appropriate amount of the sample.

    • Dissolve in and dilute with methanol to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • For Drug Product or Complex Matrices (Solid-Phase Extraction - SPE): [5][6]

    • Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) according to the manufacturer's instructions.

    • Dissolve the sample in an appropriate solvent and adjust the pH to ensure the analyte is ionized.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove non-polar impurities.

    • Elute the this compound with an acidified organic solvent (e.g., methanol with 1% formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions System_Equilibration Equilibrate HPLC System Standard_Prep->System_Equilibration Sample_Prep Prepare Sample Solutions Sample_Prep->System_Equilibration Blank_Injection Inject Blank (Mobile Phase) System_Equilibration->Blank_Injection Standard_Injection Inject Standard Solutions (Calibration Curve) Blank_Injection->Standard_Injection Sample_Injection Inject Sample Solutions Standard_Injection->Sample_Injection Peak_Integration Integrate Peak Areas Sample_Injection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Method Validation (as per ICH Q2(R2) Guidelines)[8][9]

A validated analytical method provides assurance of its reliability. The following parameters should be assessed:

Validation ParameterAcceptance CriteriaProtocol Summary
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed if using a DAD.Inject a blank, a placebo (if applicable), a solution of known impurities, and a sample solution.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze a series of at least five concentrations of the reference standard across the desired range. Plot peak area versus concentration.
Accuracy % Recovery between 98.0% and 102.0%Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1Determined by injecting progressively more dilute solutions of the analyte.
Robustness No significant change in resultsIntentionally vary critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.

II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. Carboxylic acids like this compound are generally non-volatile and require derivatization to increase their volatility and thermal stability for GC analysis.[7]

Principle of the Method

The carboxylic acid group of this compound is converted to a less polar and more volatile ester derivative, typically a methyl or trimethylsilyl (TMS) ester.[8] The derivatized analyte is then separated from other components in a gas chromatograph and detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Experimental Protocol: GC-MS

1. Instrumentation and GC-MS Conditions:

ParameterConditionRationale
GC-MS System Gas Chromatograph with a Mass Selective DetectorStandard equipment for GC-MS analysis.
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thicknessA common, non-polar column suitable for a wide range of applications.
Injector Splitless mode at 250°CSplitless injection is preferred for trace analysis to ensure maximum transfer of the analyte onto the column.
Oven Temperature Program Initial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature program is necessary to separate compounds with different boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas is required for GC.
Mass Spectrometer Ionization Mode: Electron Ionization (EI) at 70 eVScan Range: 50-400 m/zStandard EI conditions for generating reproducible mass spectra. The scan range should cover the expected mass fragments of the derivatized analyte.

2. Reagents and Derivatization:

  • This compound reference standard (>98% purity)

  • Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Solvent: Dichloromethane (anhydrous)

  • Internal Standard (IS): e.g., 4-Chlorobenzoic acid (if not present in the sample)

Standard and Sample Derivatization:

  • Accurately weigh the reference standard or sample into a vial.

  • Add a known amount of the internal standard.

  • Dissolve in a small volume of anhydrous dichloromethane.

  • Add an excess of MSTFA (e.g., 50 µL).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Analysis Workflow:

GCMS_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions Derivatization Derivatize Standards and Samples Standard_Prep->Derivatization Sample_Prep Prepare Sample Solutions Sample_Prep->Derivatization GCMS_Setup Set up GC-MS Instrument Derivatization->GCMS_Setup Blank_Injection Inject Blank (Solvent) GCMS_Setup->Blank_Injection Standard_Injection Inject Derivatized Standards Blank_Injection->Standard_Injection Sample_Injection Inject Derivatized Samples Standard_Injection->Sample_Injection TIC_EIC Extract Ion Chromatograms (EIC) Sample_Injection->TIC_EIC Peak_Integration Integrate Peak Areas TIC_EIC->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: GC-MS analysis workflow for this compound.

Method Validation

The validation parameters for the GC-MS method are similar to those for HPLC-UV, with a focus on the specificity provided by mass spectrometric detection. The use of an internal standard is highly recommended to improve the precision and accuracy of the method.

III. Quantification by UV-Visible Spectrophotometry

For a rapid, simple, and cost-effective estimation of this compound in pure form or in simple mixtures, UV-Visible spectrophotometry can be employed.[9]

Principle of the Method

This method relies on the inherent UV absorbance of the aromatic ring in the this compound molecule. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

2. Reagents and Standard Preparation:

  • This compound reference standard (>98% purity)

  • Methanol (spectroscopic grade)

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of this compound in methanol from 200 to 400 nm.

  • Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to cover a linear absorbance range (typically 0.1 to 1.0 AU).

  • Measure the absorbance of each standard solution at the predetermined λmax, using methanol as the blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

3. Sample Analysis:

  • Prepare a sample solution in methanol with an expected concentration that falls within the calibration range.

  • Measure the absorbance of the sample solution at λmax.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method offers a robust and reliable approach for routine quality control, while the GC-MS method provides higher sensitivity and selectivity, particularly for complex matrices. UV-Visible spectrophotometry is a suitable option for rapid and straightforward quantification of the pure substance. It is imperative that any method chosen is properly validated to ensure the generation of accurate and reproducible data.

References

  • Agilent. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager.
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  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Hitachi High-Tech. (n.d.). Analysis of Organic Acids using UV Detection.
  • Toronto Research Chemicals. (n.d.). This compound.
  • Jain, A., et al. (2020). Development of Novel Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Gallic Acid, Protocatechuic Acid, Vanillic Acid and Syringic Acid. International Journal of Pharmaceutical Sciences and Research, 11(5), 2345-2351.
  • Kerem, Z., et al. (2004). Rapid Liquid Chromatography-Ultraviolet Determination of Organic Acids and Phenolic Compounds in Red Wine and Must.
  • Kountourellis, J. A., & Panderi, I. E. (2018). A Validated RP-HPLC Method for the Determination of Butamirate Citrate and Benzoic Acid in Syrup, Based on an Experimental Design Assessment of Robustness. Molecules, 23(11), 2953.
  • Křesinová, Z., et al. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. International Journal of Environmental Analytical Chemistry, 94(8), 821-836.
  • Lab-Training. (n.d.). An Introduction To Hplc For Pharmaceutical Analysis.
  • Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 8-11.
  • Mourad, A. A. H., et al. (2015). Simultaneous HPLC Determination of Chlordiazepoxide and Mebeverine HCl in the Presence of Their Degradation Products. The Scientific World Journal, 2015, 684161.
  • Patel, M., & Patel, P. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 19-27.
  • Pharmaguideline. (2024).
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  • Puttaswamy, N., et al. (2020). Development and Validation of Veratric Acid in Tabebuia avellanedae using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry-Multiple Reaction Monitoring-Based Assay Coupled with 1,1-Diphenyl-2-Picrylhydrazyl Method. Pharmacognosy Research, 12(2), 107-112.
  • ResearchGate. (2014). GC-MS chromatograms 3-chlorobenzoic acid 100 mg l -1 a initial; b final.
  • ResearchGate. (2018). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
  • ResearchGate. (2018).
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  • Škeříková, V., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(12), 5136-5144.
  • Sriboon, C., et al. (2018). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. BioResources, 13(2), 2697-2706.
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The Strategic Application of 2-Chloro-3,4-dimethoxybenzoic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This comprehensive guide details the strategic use of 2-chloro-3,4-dimethoxybenzoic acid as a versatile starting material for the synthesis of potent kinase inhibitors, with a particular focus on constructing the quinoline core found in dual Src/Abl inhibitors such as bosutinib. We provide in-depth protocols, mechanistic insights, and the chemical rationale behind a proposed synthetic pathway, designed for researchers, medicinal chemists, and professionals in drug development.

Introduction: The Kinase Inhibitor Landscape and the Role of Quinoline Scaffolds

The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast array of cellular processes.[1][2] Their deregulation can lead to uncontrolled cell growth and proliferation, making them prime targets for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various cancers by targeting these aberrant signaling pathways.[3][4]

Among the diverse chemical scaffolds employed in kinase inhibitor design, the quinoline core is of particular importance. Its planar structure can mimic the adenine region of ATP, allowing for competitive binding in the kinase's active site. The quinoline ring system also provides multiple points for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. A prominent example is bosutinib, a dual inhibitor of Src and Abl kinases, which is approved for the treatment of chronic myeloid leukemia (CML).[1][5] The synthesis of such complex molecules relies on the availability of strategically functionalized building blocks. This compound represents a key, albeit not commonly cited, starting material that offers a unique combination of functional groups amenable to the construction of the requisite quinoline core.

Proposed Synthetic Pathway Overview

While many reported syntheses of bosutinib and related analogs commence from precursors like 3-methoxy-4-hydroxybenzoic acid, this guide outlines a robust, multi-step synthetic strategy beginning with this compound.[5] This proposed pathway leverages established, high-yielding chemical transformations to construct a key quinoline intermediate, which can then be elaborated to afford the final kinase inhibitor.

The overall strategy involves:

  • Conversion of the starting carboxylic acid to an aniline derivative via a Curtius rearrangement.

  • Acetylation of the aniline to form an N-arylacetamide.

  • Vilsmeier-Haack cyclization to construct the 2-chloro-3-formyl-6,7-dimethoxyquinoline core.

  • Conversion of the formyl group to a nitrile.

  • Nucleophilic aromatic substitution to introduce the side chains characteristic of the target kinase inhibitor.

The following diagram illustrates the proposed synthetic workflow:

G A This compound B 2-Chloro-3,4-dimethoxyaniline A->B Curtius Rearrangement C N-(2-Chloro-3,4-dimethoxyphenyl)acetamide B->C Acetylation D 2,8-Dichloro-3-formyl-6,7-dimethoxyquinoline C->D Vilsmeier-Haack Reaction E 2,8-Dichloro-6,7-dimethoxyquinoline-3-carbonitrile D->E Aldehyde to Nitrile Conversion F Bosutinib Analog E->F Nucleophilic Aromatic Substitution

Caption: Proposed synthetic workflow from this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Material Safety Data Sheets (MSDS) for all reagents should be consulted prior to use.

Protocol 1: Synthesis of 2-Chloro-3,4-dimethoxyaniline

This protocol utilizes the Curtius rearrangement, a reliable method for converting carboxylic acids to primary amines with retention of stereochemistry.[6][7]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Sodium azide (NaN₃)

    • Tert-butanol

    • Dioxane (anhydrous)

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (CH₂Cl₂)

    • Magnesium sulfate (MgSO₄) (anhydrous)

    • Round-bottom flask with reflux condenser and drying tube

    • Magnetic stirrer with heating mantle

  • Procedure:

    • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dioxane. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • Acyl Azide Formation: Cool the reaction mixture to room temperature and slowly add a solution of sodium azide (1.5 eq) in a minimal amount of water. Stir vigorously for 1 hour. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.

    • Curtius Rearrangement: To the acyl azide solution, add tert-butanol (2.0 eq) and heat the mixture to reflux for 4-6 hours, or until nitrogen evolution ceases. This will form the Boc-protected aniline.

    • Deprotection: Cool the reaction mixture and add an excess of 6M HCl. Heat to reflux for 2 hours to remove the Boc protecting group.

    • Work-up and Purification: Cool the mixture to room temperature and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 8. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 2-chloro-3,4-dimethoxyaniline can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of N-(2-Chloro-3,4-dimethoxyphenyl)acetamide

A straightforward acetylation to prepare the substrate for the Vilsmeier-Haack reaction.[8]

  • Materials:

    • 2-Chloro-3,4-dimethoxyaniline

    • Acetic anhydride

    • Pyridine (catalytic amount)

    • Dichloromethane (CH₂Cl₂)

    • 1M HCl

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve 2-chloro-3,4-dimethoxyaniline (1.0 eq) in dichloromethane.

    • Add a catalytic amount of pyridine, followed by the dropwise addition of acetic anhydride (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude acetamide, which can often be used in the next step without further purification.

Protocol 3: Vilsmeier-Haack Cyclization to form 2,8-Dichloro-3-formyl-6,7-dimethoxyquinoline

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds to form quinolines.[9]

  • Materials:

    • N-(2-Chloro-3,4-dimethoxyphenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice-water

    • Sodium acetate solution

  • Procedure:

    • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF (5.0 eq) to 0 °C. Add POCl₃ (3.0 eq) dropwise with stirring, maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C.

    • Cyclization: Add a solution of N-(2-chloro-3,4-dimethoxyphenyl)acetamide (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent at 0 °C.

    • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours.

    • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium acetate solution.

    • The precipitated solid is collected by filtration, washed with water, and dried to afford the crude 2,8-dichloro-3-formyl-6,7-dimethoxyquinoline. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 4: Synthesis of 2,8-Dichloro-6,7-dimethoxyquinoline-3-carbonitrile

Conversion of the aldehyde to a nitrile is a key step in many kinase inhibitor syntheses.

  • Materials:

    • 2,8-Dichloro-3-formyl-6,7-dimethoxyquinoline

    • Hydroxylamine hydrochloride

    • Formic acid

  • Procedure:

    • In a round-bottom flask, dissolve 2,8-dichloro-3-formyl-6,7-dimethoxyquinoline (1.0 eq) in formic acid.

    • Add hydroxylamine hydrochloride (1.2 eq) in portions.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the desired nitrile.

Protocol 5: Synthesis of a Bosutinib Analog

This final step involves a nucleophilic aromatic substitution to introduce the desired side chains. This example illustrates the coupling with 2,4-dichloro-5-methoxyaniline, a key fragment in bosutinib.

  • Materials:

    • 2,8-Dichloro-6,7-dimethoxyquinoline-3-carbonitrile

    • 2,4-Dichloro-5-methoxyaniline

    • Pyridine hydrochloride

    • 2-Ethoxyethanol

  • Procedure:

    • A mixture of 2,8-dichloro-6,7-dimethoxyquinoline-3-carbonitrile (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.1 eq), and pyridine hydrochloride (catalytic amount) in 2-ethoxyethanol is heated to reflux for 4-6 hours.[5]

    • The reaction mixture is cooled and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product can be purified by column chromatography or recrystallization to yield the final bosutinib analog.

Data Presentation

The following table summarizes expected yields for the key synthetic steps, based on literature precedents for similar transformations.

StepProductStarting MaterialExpected Yield (%)
12-Chloro-3,4-dimethoxyanilineThis compound70-85
2N-(2-Chloro-3,4-dimethoxyphenyl)acetamide2-Chloro-3,4-dimethoxyaniline>90
32,8-Dichloro-3-formyl-6,7-dimethoxyquinolineN-(2-Chloro-3,4-dimethoxyphenyl)acetamide60-75
42,8-Dichloro-6,7-dimethoxyquinoline-3-carbonitrile2,8-Dichloro-3-formyl-6,7-dimethoxyquinoline80-90
5Bosutinib Analog2,8-Dichloro-6,7-dimethoxyquinoline-3-carbonitrile65-80

Mechanistic Insights and Rationale

The choice of this compound as a starting material is strategic. The methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, a key consideration for the Vilsmeier-Haack cyclization. The chloro group at the 2-position influences the regioselectivity of the cyclization and provides a handle for further diversification if desired, although in this proposed synthesis it is ultimately retained in the final product analog.

The Vilsmeier-Haack reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. This electrophile then attacks the electron-rich acetanilide, leading to cyclization and the formation of the quinoline ring.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Acetanilide N-Arylacetamide Intermediate Iminium Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Quinoline 2-Chloro-3-formylquinoline Intermediate->Quinoline Cyclization & Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Conclusion

This application note provides a detailed and scientifically grounded guide for the utilization of this compound in the synthesis of advanced kinase inhibitors. The proposed synthetic pathway, leveraging well-established and high-yielding reactions, offers a viable route to valuable quinoline-based scaffolds. The protocols and mechanistic discussions herein are intended to empower researchers in medicinal chemistry and drug discovery to explore novel chemical space in the ongoing quest for more effective and selective kinase inhibitors.

References

  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(12), 64-69.
  • Mao, Y., Zhu, C., Kong, Z., Wang, J., Zhu, G., & Ren, X. (2015). New Synthetic Process for Bosutinib. Synthesis, 47(20), 3133-3138.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
  • Karunakaran, A. K., Liu, K., & Yao, S. Q. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Organic & Biomolecular Chemistry, 7(24), 5129-5136.
  • Chen, H., Wang, Y., & Liu, T. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4261-4266.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
  • Katritzky, A. R., & Marson, C. M. (1983). The Vilsmeier-Haack Reaction. Angewandte Chemie International Edition in English, 22(10), 785-797.
  • Lwowski, W. (1970). The Curtius Rearrangement. In Nitrenes (pp. 185-224). Interscience Publishers.
  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Synthesis, antimicrobial, and anti-inflammatory activities of new 6-methoxyquinoline-3-carbonitrile derivatives. Monatshefte für Chemie-Chemical Monthly, 142(8), 857-864.
  • Knowles, P., & Taylor, R. J. (2005). The Curtius rearrangement. Chemical Society Reviews, 34(7), 599-606.
  • Seshadri, S. (1973). The Vilsmeier-Haack reaction and its synthetic applications. Journal of Scientific & Industrial Research, 32(3), 128-149.

Sources

Application Notes and Protocols: The Reaction of 2-Chloro-3,4-dimethoxybenzoic Acid with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The reaction between 2-chloro-3,4-dimethoxybenzoic acid and various amines represents a critical transformation for accessing a diverse array of molecular architectures. The resulting 2-amino-3,4-dimethoxybenzoic acid derivatives are valuable intermediates in the synthesis of pharmacologically active compounds, including quinazolinones, which are known for their wide range of biological activities such as anticancer and anti-inflammatory effects.[1][2][3] This guide provides a comprehensive overview of the primary synthetic strategies, detailed experimental protocols, and troubleshooting advice for this important reaction.

The inherent challenge in this transformation lies in the nucleophilic aromatic substitution (SNAr) at an electron-rich aromatic ring, which is typically disfavored.[4][5] The presence of the carboxylic acid and methoxy groups on the benzene ring of this compound influences its reactivity. To overcome the kinetic barrier, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have become the methods of choice.[6][7] These catalytic systems offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions, which often require harsh conditions.[8]

Mechanistic Considerations: Enabling C-N Coupling

The two predominant catalytic cycles for the reaction of this compound with amines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

This reaction employs a palladium catalyst, typically in the form of a Pd(0) or Pd(II) salt, in conjunction with a phosphine or carbene ligand.[8] The catalytic cycle, as depicted below, involves the oxidative addition of the aryl chloride to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[6][9] The choice of ligand is crucial and often requires optimization to achieve high yields, especially with less reactive aryl chlorides.[9]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH2 Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Catalyst Regeneration N-Aryl Product N-Aryl Product Reductive Elimination Complex->N-Aryl Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is a classical method for forming C-N bonds.[10] While traditionally requiring high temperatures, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[11][12] The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[10] The carboxylic acid group on this compound can influence the reaction, and in some cases, may even facilitate it.[7]

Ullmann_Condensation Cu(I) Catalyst Cu(I) Catalyst Copper Amide Complex Copper Amide Complex Cu(I) Catalyst->Copper Amide Complex R-NH2, Base Oxidative Addition Oxidative Addition Copper Amide Complex->Oxidative Addition Ar-Cl Reductive Elimination Reductive Elimination Oxidative Addition->Reductive Elimination Reductive Elimination->Cu(I) Catalyst Catalyst Regeneration N-Aryl Product N-Aryl Product Reductive Elimination->N-Aryl Product

Caption: Simplified catalytic cycle of the Ullmann condensation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with a representative amine using both Buchwald-Hartwig and Ullmann conditions.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add aniline (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)-3,4-dimethoxybenzoic acid.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines the coupling of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Add morpholine (1.5 mmol) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(morpholino)-3,4-dimethoxybenzoic acid.

Data Presentation: Comparison of Catalytic Systems

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂)[13]Copper-based (e.g., CuI)[11]
Ligand Phosphine-based (e.g., Xantphos)[14]Amino acids (e.g., L-Proline)[15]
Base Strong, non-nucleophilic (e.g., NaOtBu)[16]Inorganic (e.g., K₂CO₃)[17]
Solvent Aprotic, non-polar (e.g., Toluene)Aprotic, polar (e.g., DMSO)[12]
Temperature 80-120 °C[9]90-150 °C[10]
Substrate Scope Broad, including many functional groups[18]Can be sensitive to sterics[14]
Cost Generally higher due to palladiumMore cost-effective[11]

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. The following workflow provides a logical approach to troubleshooting common issues.

Troubleshooting cluster_start Problem Identification cluster_analysis Potential Causes & Solutions cluster_outcome Resolution Start Low or No Conversion Catalyst Catalyst Inactivity? - Check catalyst quality - Use pre-catalyst - Increase catalyst loading Start->Catalyst Ligand Ligand Degradation? - Use fresh ligand - Screen different ligands Start->Ligand Base Base Ineffective? - Use a stronger base - Ensure base is anhydrous Start->Base Solvent Solvent Issues? - Ensure solvent is anhydrous - Try a different solvent Start->Solvent Temp Incorrect Temperature? - Increase temperature - Monitor internal temperature Start->Temp Success Successful Reaction Catalyst->Success Ligand->Success Base->Success Solvent->Success Temp->Success

Caption: A workflow for troubleshooting low-yield C-N coupling reactions.

Expert Insights:

  • Inert Atmosphere: The exclusion of oxygen and moisture is critical for the stability of the catalyst and base, particularly in Buchwald-Hartwig aminations.

  • Ligand Choice: For sterically hindered amines or aryl chlorides, bulkier phosphine ligands may be necessary to promote reductive elimination.

  • Base Strength: The basicity must be sufficient to deprotonate the amine without causing unwanted side reactions. For sensitive substrates, milder bases like cesium carbonate can be explored.

  • Solvent Purity: The use of anhydrous solvents is paramount to prevent catalyst deactivation and hydrolysis of the base.

Applications in Drug Discovery: Synthesis of Quinazolinones

A significant application of the amination of this compound is in the synthesis of quinazolinone derivatives.[1][3][19] The resulting 2-amino-3,4-dimethoxybenzoic acid can undergo cyclization with various reagents to form the quinazolinone core.

Synthetic Pathway:

Quinazolinone_Synthesis Start This compound Coupling C-N Coupling (Buchwald-Hartwig or Ullmann) Start->Coupling Amine Amine (R-NH2) Amine->Coupling Intermediate 2-Amino-3,4-dimethoxybenzoic acid derivative Coupling->Intermediate Cyclization Cyclization (e.g., with formamide or acyl chloride) Intermediate->Cyclization Product Quinazolinone Derivative Cyclization->Product

Sources

Application Notes and Protocols: Esterification of 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the esterification of substituted benzoic acids is a foundational transformation. 2-Chloro-3,4-dimethoxybenzoic acid is a valuable building block, and its esters, such as methyl 2-chloro-3,4-dimethoxybenzoate, serve as key intermediates in the synthesis of a variety of biologically active molecules.[1] The strategic placement of the chloro and dimethoxy substituents on the aromatic ring presents unique challenges and opportunities in reaction design, influencing reactivity and dictating the choice of esterification methodology.

This guide provides a comprehensive overview of the principles and practical protocols for the successful esterification of this compound. We will delve into the mechanistic underpinnings of various esterification techniques, from the classic Fischer-Speier method to milder, modern coupling protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most appropriate strategy for their synthetic goals, ensuring high yield, purity, and reproducibility.

Mechanistic Considerations and Method Selection

The esterification of a carboxylic acid is fundamentally a condensation reaction with an alcohol, resulting in the formation of an ester and water.[2] However, the direct reaction is often slow and reversible, necessitating catalytic intervention or activation of the carboxylic acid. The electronic and steric environment of this compound influences the choice of method. The electron-donating methoxy groups and the electron-withdrawing chloro group modulate the reactivity of the carboxyl group.

Common Esterification Strategies:
  • Fischer-Speier Esterification: This equilibrium-controlled process involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[3][4] The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed.[4][5] While robust, this method is not suitable for acid-sensitive substrates.[6]

  • Acid Chloride Formation Followed by Alcoholysis: A two-step approach where the carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acid chloride is then reacted with the alcohol to form the ester. This method is often high-yielding but requires handling of corrosive and moisture-sensitive reagents.[6]

  • Steglich Esterification: This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] It is a mild and efficient method, particularly useful for sterically hindered substrates and those sensitive to acidic conditions.[9][10] A key feature is the formation of a urea byproduct that sequesters the water generated during the reaction.[7]

  • Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of carboxylic acids with primary or secondary alcohols under mild, neutral conditions using a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11] It is particularly advantageous for substrates with sensitive functional groups and proceeds with inversion of stereochemistry at the alcohol center.[12][13]

Causality Behind Method Selection:

The choice of esterification method for this compound depends on several factors:

  • Scale of Reaction: For large-scale synthesis, the cost-effectiveness and atom economy of Fischer esterification might be preferable.

  • Substrate Sensitivity: If the molecule contains acid-labile functional groups, milder methods like Steglich esterification or the Mitsunobu reaction are superior choices.[9]

  • Steric Hindrance: The ortho-chloro substituent on the benzoic acid may introduce some steric hindrance. While generally manageable, for particularly bulky alcohols, activation methods like conversion to the acid chloride or Steglich esterification may provide better yields.[12]

  • Availability of Reagents and Equipment: The choice may also be influenced by the laboratory's resources and the safety infrastructure for handling hazardous reagents like thionyl chloride.

Experimental Protocols

Herein, we provide detailed step-by-step protocols for the esterification of this compound to form Methyl 2-chloro-3,4-dimethoxybenzoate.

Protocol 1: Fischer-Speier Esterification

This protocol is suitable for routine synthesis where acid sensitivity is not a concern.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14] The reaction is typically complete within 4-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-chloro-3,4-dimethoxybenzoate.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Esterification via Acid Chloride

This method is highly effective and generally provides high yields.

Part A: Synthesis of 2-Chloro-3,4-dimethoxybenzoyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser with a drying tube or inert gas inlet

  • Rotary evaporator

Procedure:

  • In a fume hood, add this compound (1.0 eq) to a round-bottom flask.

  • Add anhydrous toluene or DCM as the solvent.

  • Slowly add an excess of thionyl chloride (e.g., 2-3 eq) at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling, carefully remove the excess thionyl chloride and solvent under reduced pressure. This will yield the crude 2-Chloro-3,4-dimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Part B: Esterification with Methanol

Materials:

  • 2-Chloro-3,4-dimethoxybenzoyl chloride (from Part A)

  • Methanol (MeOH), anhydrous

  • Pyridine or Triethylamine (Et₃N), as an acid scavenger

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve the crude 2-Chloro-3,4-dimethoxybenzoyl chloride in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methanol (1.1-1.5 eq) and pyridine or triethylamine (1.1-1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl solution (to remove the amine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization.

Protocol 3: Steglich Esterification

This protocol is ideal for small-scale synthesis and for substrates that are sensitive to harsh acidic or basic conditions.

Materials:

  • This compound

  • Methanol (MeOH)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Monitor the reaction by TLC or HPLC.

  • If DCC was used, filter off the DCU precipitate and wash it with a small amount of DCM.

  • If EDC was used, the workup is simpler as the urea byproduct is water-soluble. Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to remove any remaining reagents and byproducts.

Data Presentation and Analysis

Reaction Conditions and Yields (Illustrative)
MethodAlcohol (eq)Catalyst/Reagent (eq)SolventTemp (°C)Time (h)Yield (%)
Fischer-Speier20H₂SO₄ (0.1)MeOHReflux1285-95
Acid Chloride1.2SOCl₂ (2.0), Pyridine (1.2)DCM0 to RT290-98
Steglich1.2DCC (1.1), DMAP (0.1)DCM0 to RT688-96

Note: Yields are illustrative and can vary based on reaction scale and purification efficiency.

Analytical Monitoring

The progress of the esterification reaction can be monitored using various analytical techniques:[15]

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.[14]

  • Gas Chromatography (GC): Useful for monitoring reactions with volatile esters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the final product for structural confirmation and purity assessment.[16]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester can be monitored.[15]

  • Raman Spectroscopy: Can also be used for in-situ reaction monitoring.[17]

Visualizing the Chemistry

Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination cluster_deprotonation Deprotonation Acid R-COOH Protonated_Acid R-C(=O+H)OH Acid->Protonated_Acid Protonation H_plus H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')OH Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Alcohol R'-OH Proton_Transfer R-C(OH)(OR')O+H2 Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester R-C(=O+R')OH Proton_Transfer->Protonated_Ester Loss of H2O Water H2O Ester R-COOR' Protonated_Ester->Ester Deprotonation H_plus_out H+

Caption: Mechanism of Fischer-Speier Esterification.

Steglich Esterification Workflow

Steglich_Workflow Start Combine Acid, Alcohol, and DMAP in Solvent Cool Cool to 0 °C Start->Cool Add_DCC Add DCC/EDC Cool->Add_DCC React Stir at Room Temperature Add_DCC->React Monitor Monitor by TLC/HPLC React->Monitor Workup Workup/ Filtration Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product Pure Ester Purify->Product

Caption: Experimental workflow for Steglich Esterification.

Safety and Handling

Working with the reagents involved in these protocols requires strict adherence to safety guidelines.

  • This compound: May cause skin and serious eye irritation, as well as respiratory irritation. Avoid breathing dust and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

  • Thionyl chloride: Is a corrosive and toxic substance that reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves and a face shield.[19]

  • Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care, always adding acid to water, never the other way around. Wear appropriate PPE.

  • DCC: Is a potent skin sensitizer and should be handled with care. Avoid inhalation of the dust and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[20][21]

Conclusion

The esterification of this compound is a versatile transformation that can be accomplished through several reliable methods. The choice of protocol should be guided by the specific requirements of the synthesis, including scale, substrate sensitivities, and available resources. By understanding the underlying mechanisms and adhering to detailed experimental procedures, researchers can confidently and efficiently synthesize the desired ester intermediates for their drug discovery and development programs.

References

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (2025).
  • The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. (n.d.). American Chemical Society. [Link]
  • Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. (n.d.). Thieme E-Books & E-Journals. [Link]
  • Esterification of benzoic acid to methyl benzo
  • Mitsunobu reaction. (n.d.). Wikipedia. [Link]
  • Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. (n.d.). Taylor & Francis Online. [Link]
  • Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. (n.d.). American Chemical Society. [Link]
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. (n.d.). Homework.Study.com. [Link]
  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014). PubMed. [Link]
  • Fischer esterific
  • Steglich esterific
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014). YouTube. [Link]
  • Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. (1999). Analyst (RSC Publishing). [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Esterification monitoring using X-Pulse: calculation of activation parameters. (2021). Spectroscopy Europe/World. [Link]
  • Steglich Esterification. (n.d.). Organic Chemistry Portal. [Link]
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. [Link]
  • Steglich Esterific
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry. [Link]
  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. (n.d.).
  • Methyl 3,4-dimethoxybenzo
  • Chemical Properties of Benzoic acid, 3,4-dimethoxy- (CAS 93-07-2). (n.d.). Cheméo. [Link]
  • Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763). (2013). HMDB. [Link]
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.).
  • United States P
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. (n.d.).
  • Preparation technology of veratric acid. (n.d.).
  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). (2010). FooDB. [Link]
  • Ver
  • Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM). (2025).
  • The preparation method of the methoxy benzoic acid of 2 methyl 3. (n.d.).
  • Method for preparing methyl p-chloromethyl benzoate. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and supported by relevant literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) of the starting material, 3,4-dimethoxybenzoic acid, also known as veratric acid. This involves the direct chlorination of the aromatic ring using a suitable chlorinating agent.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities encountered during the synthesis of this compound via the chlorination of veratric acid can be categorized as follows:

  • Unreacted Starting Material: Residual 3,4-dimethoxybenzoic acid (veratric acid).

  • Isomeric Monochloro Products: Due to the directing effects of the methoxy and carboxylic acid groups, chlorination can also occur at other positions on the aromatic ring, leading to the formation of 5-chloro-3,4-dimethoxybenzoic acid and 6-chloro-3,4-dimethoxybenzoic acid.

  • Dichlorinated Byproducts: Over-chlorination of the veratric acid can lead to the formation of various dichloro-3,4-dimethoxybenzoic acid isomers.

  • Demethylated Impurities: Under harsh reaction conditions, cleavage of one or both of the methoxy groups can occur, resulting in the formation of chlorohydroxybenzoic acid derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired 2-Chloro Isomer

Q: My reaction is producing a low yield of this compound, with a significant amount of unreacted starting material and other isomers. How can I improve the regioselectivity and conversion?

A: This is a common challenge related to the regioselectivity of the electrophilic chlorination. The two methoxy groups on the veratric acid ring are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these directing effects influences the position of chlorination. The positions ortho and para to the activating methoxy groups are C2, C5, and C6.

Causality and Strategic Solutions:

  • Chlorinating Agent: The choice of chlorinating agent is critical. Milder chlorinating agents like N-chlorosuccinimide (NCS) can offer better regioselectivity compared to harsher reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)[1]. The reaction with sulfuryl chloride, for example, can be highly exothermic and lead to a mixture of products, including over-chlorinated species[2].

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product.

    • Catalyst: The use of a Lewis acid catalyst can influence the reactivity and selectivity of the chlorination. However, it may also increase the likelihood of side reactions. Careful optimization of the catalyst and its amount is necessary.

  • Protecting Groups: To enhance the directing effect towards the 2-position, one could consider temporarily converting the carboxylic acid to an ester. The bulkier ester group might sterically hinder substitution at the 6-position, potentially favoring the 2- and 5-positions. Subsequent hydrolysis would then yield the desired acid.

dot

Caption: Regioselectivity in the chlorination of veratric acid.

Problem 2: Presence of Dichlorinated Impurities

Q: My final product is contaminated with significant amounts of dichlorinated byproducts. How can I prevent their formation?

A: The formation of dichlorinated impurities is a classic example of over-chlorination. The initial monochlorination product is still an activated aromatic ring and can undergo a second chlorination.

Causality and Strategic Solutions:

  • Stoichiometry of the Chlorinating Agent: Carefully controlling the stoichiometry of the chlorinating agent is the most critical factor. Using a slight sub-stoichiometric amount or a 1:1 molar ratio of the chlorinating agent to veratric acid can minimize over-chlorination.

  • Reaction Time and Monitoring: The reaction should be closely monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the starting material is consumed to the desired extent, preventing further reaction to the dichlorinated product.

  • Slow Addition: Adding the chlorinating agent slowly and in portions to the reaction mixture can help maintain a low concentration of the reagent at any given time, thus disfavoring the second chlorination.

dot

Over-chlorination Pathway A Veratric Acid B Monochloro-isomer (e.g., 2-Chloro) A->B + Cl+ C Dichloro-isomer B->C + Cl+ (Slower)

Caption: Sequential chlorination leading to dichlorinated impurities.

Problem 3: Difficulty in Separating Isomeric Impurities

Q: I have a mixture of 2-chloro, 5-chloro, and 6-chloro isomers that are difficult to separate. What purification strategies can I employ?

A: The separation of regioisomers can be challenging due to their similar physical properties. A combination of techniques is often required for effective purification.

Causality and Strategic Solutions:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system in which the desired isomer has significantly different solubility from the impurities at different temperatures.

    • Solvent Screening: A systematic screening of solvents is recommended. Common solvents for the recrystallization of benzoic acid derivatives include water, ethanol, methanol, toluene, and mixtures such as ethanol/water or acetone/water[3][4]. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the isomers. The choice of eluent system is crucial and will depend on the polarity of the isomers. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.

  • Derivative Formation: In challenging cases, the mixture of isomeric acids can be converted to their methyl esters. These ester derivatives may have different physical properties (e.g., boiling points or chromatographic behavior) that allow for easier separation. After separation, the pure ester can be hydrolyzed back to the desired carboxylic acid.

Impurity TypeLikely CausePrevention/Mitigation Strategy
Unreacted Veratric Acid Incomplete reactionIncrease reaction time, slightly increase stoichiometry of chlorinating agent, or optimize temperature.
Isomeric Impurities Competing reaction pathwaysUse a more regioselective chlorinating agent, optimize reaction temperature, or consider using a protecting group strategy.
Dichlorinated Impurities Over-chlorinationUse a 1:1 or slightly less molar ratio of chlorinating agent, add the reagent slowly, and monitor the reaction closely.
Demethylated Impurities Harsh reaction conditionsUse milder chlorinating agents and avoid high temperatures.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A robust HPLC method is essential for monitoring the reaction progress and assessing the purity of the final product. While a specific validated method for this exact mixture may not be publicly available, a general reversed-phase HPLC-UV method can be developed based on methods for similar aromatic acids[5].

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities.

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm (or a wavelength determined by the UV spectra of the components).

dot

HPLC_Workflow Sample_Prep Sample Preparation HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Impurity Profile) Detection->Data_Analysis

Caption: General workflow for HPLC analysis of reaction mixture.

References

  • Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ACS Publications. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development.
  • U.S. Patent US4345097A. (1982). Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride.
  • PrepChem. (n.d.). Synthesis of 3,4-Dimethoxybenzoyl chloride.
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
  • Google Patents. (n.d.). EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene.
  • PubChem. (n.d.). Veratric Acid.
  • ResearchGate. (2025). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives.
  • Waters Corporation. (n.d.). Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography.
  • Semantic Scholar. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample.
  • Google Patents. (n.d.). US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes.
  • Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol.
  • Google Patents. (n.d.). CN102408330B - Preparation technology of veratric acid.
  • Waters Corporation. (n.d.). Simultaneous analysis of drug substances according to USP assay and impurity methods.
  • Waters Corporation. (n.d.). Impurities Application Notebook.

Sources

Troubleshooting guide for reactions involving 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3,4-dimethoxybenzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use in chemical synthesis. The following question-and-answer format directly addresses specific experimental challenges, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and storage recommendations for this compound?

This compound is a substituted benzoic acid derivative. It is typically a solid, off-white to white powder. For long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases. Following good occupational work practices, such as avoiding contact with skin and eyes and using in a well-ventilated area, is essential.[1]

PropertyValue
Molecular Formula C₉H₉ClO₄
Molecular Weight 216.62 g/mol
Appearance White to off-white powder
Storage Cool, dry, well-ventilated area

Q2: I am having trouble dissolving the starting material. What solvents are recommended?

Solubility is a critical factor for a successful reaction. While specific data for this compound is not extensively published, we can infer solubility characteristics from its close analog, 3,4-dimethoxybenzoic acid (veratric acid). Generally, it is poorly soluble in water but shows good solubility in many common organic solvents.[2][3] The presence of the chloro group will slightly increase its polarity compared to veratric acid.

For reactions, polar aprotic solvents are often a good starting point.

Solvent ClassRecommended SolventsExpected Solubility
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood
Chlorinated Dichloromethane (DCM), ChloroformGood
Amides N,N-Dimethylformamide (DMF)Very Good
Esters Ethyl Acetate (EtOAc)Moderate
Alcohols Methanol, EthanolModerate to Good
Hydrocarbons Toluene, HexanesPoor
Water WaterVery Poor/Slightly Soluble[2]

Troubleshooting Tip: If solubility is low at room temperature, gentle warming can be attempted. However, be cautious of potential thermal degradation or unwanted side reactions, particularly decarboxylation at elevated temperatures.[4]

Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with carboxylic acids. However, challenges such as low yield, formation of byproducts, and purification difficulties are frequent.

Q3: My amide coupling reaction with this compound is sluggish or failing. What are the common causes and how can I troubleshoot it?

A failed amide coupling reaction can be attributed to several factors, from reagent choice to reaction conditions. The following workflow outlines a systematic approach to troubleshooting.

G start Reaction Failure: Low or No Product check_reagents 1. Verify Reagent Quality - Is the amine pure? - Is the coupling reagent fresh? - Are solvents anhydrous? start->check_reagents check_activation 2. Confirm Acid Activation - Monitor formation of active ester/intermediate via TLC or LCMS. - Is the correct base used? (e.g., DIPEA, Et3N) check_reagents->check_activation Reagents OK check_amine 3. Assess Amine Reactivity - Is the amine sterically hindered? - Is the amine electronically poor (e.g., aniline)? check_activation->check_amine Activation Confirmed optimize_conditions 4. Optimize Reaction Conditions - Increase temperature? - Change solvent? - Increase reagent equivalents? check_activation->optimize_conditions Activation is Slow/Incomplete check_amine->optimize_conditions Amine is Challenging product Successful Reaction optimize_conditions->product

Caption: Troubleshooting workflow for failed amide coupling.

Causality Explained:

  • Reagent Integrity: Amide coupling reagents, particularly carbodiimides like DCC and EDC, can hydrolyze over time. Anhydrous solvents are critical as water will quench the activated acid intermediate.

  • Acid Activation: The reaction proceeds via an activated intermediate (e.g., an O-acylisourea for carbodiimides). If this intermediate does not form, the reaction will not proceed. Using a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the desired amine.

  • Amine Nucleophilicity: Electron-poor anilines or sterically hindered amines are less nucleophilic and react slower.[5] For these challenging substrates, more potent coupling reagents (e.g., HATU, COMU) or higher reaction temperatures may be necessary.

Q4: How do I choose the appropriate coupling reagent, and what are the purification considerations?

The choice of coupling reagent is critical and depends on the scale of the reaction, the nature of the substrates, and cost considerations.[6]

Coupling ReagentAcronymProsCons / Workup Issues
Dicyclohexyl-carbodiimideDCCInexpensive, effective.Forms insoluble dicyclohexylurea (DCU) byproduct which can be hard to remove completely by filtration.[6]
1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimideEDCForms water-soluble urea byproduct, easily removed with an aqueous wash.More expensive than DCC; often used with additives like HOBt.
(Benzotriazol-1-yl-oxy)tris(dimethylamino)-phosphonium hexafluorophosphateBOPHighly effective for hindered couplings.Stoichiometric carcinogenic HMPA is formed as a byproduct.
1-[Bis(dimethylamino)-methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUVery powerful, fast reactions, good for hindered substrates.Expensive; can pose thermal hazards on a large scale.[6]
Propylphosphonic AnhydrideT3PExcellent safety profile, byproducts are water-soluble and easily removed.Often requires slightly elevated temperatures.
Protocol: General Procedure for Amide Coupling using HATU

This protocol provides a reliable starting point for coupling this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF or DCM

Procedure:

  • To a stirred solution of this compound in anhydrous DMF (or DCM) under an inert atmosphere (N₂ or Ar), add HATU.

  • Stir the mixture for 5 minutes at room temperature.

  • Add the amine, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Troubleshooting Other Common Issues

Q5: My reaction is complete, but during workup or purification, I am losing my product to hydrolysis. How can I prevent this?

Hydrolysis of the desired product (e.g., an ester or amide) can occur under strongly acidic or basic aqueous conditions, especially with prolonged contact time.

  • Minimize Contact Time: Perform aqueous washes quickly and proceed to the drying and solvent removal steps promptly.

  • Use Milder Conditions: If possible, use weaker acids/bases for workup (e.g., dilute citric acid instead of 1M HCl, or saturated NaHCO₃ instead of 1M NaOH).

  • Avoid Protic Solvents: During purification (e.g., chromatography), avoid highly protic mobile phases like methanol if the product is particularly labile. A gradient of ethyl acetate in hexanes is often a safer choice.

Q6: I am observing an unexpected decarboxylation of my starting material. Why is this happening?

Decarboxylation is the loss of the -COOH group as CO₂. For substituted benzoic acids, this side reaction is typically promoted by high temperatures or strong acidic conditions.[7][8] The electron-donating methoxy groups on the ring can stabilize the intermediate formed during acid-catalyzed decarboxylation.[8]

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating. If a reaction requires heat, run trials at the lowest effective temperature.

  • Avoid Strong Acids: If possible, avoid using strong acids like concentrated H₂SO₄ or HClO₄, especially at elevated temperatures.[7]

  • Alternative Chemistries: If decarboxylation is unavoidable under the required conditions, consider alternative synthetic routes that install the carboxylic acid functionality at a later stage. Modern methods for decarboxylative hydroxylation or other functionalizations exist but often require specific catalytic systems.[4]

Q7: How should I approach the purification of my final product?

The optimal purification strategy depends on the physical properties of your product and the nature of the impurities.

G start Crude Product Mixture is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization (e.g., EtOAc/Hexanes, EtOH/Water) is_solid->try_recrystallization Yes chromatography Perform Column Chromatography (Silica Gel) is_solid->chromatography No / Oily is_pure Is it pure? try_recrystallization->is_pure is_pure->chromatography No end_purified Purified Product is_pure->end_purified Yes extraction Consider Acid-Base Extraction to remove acidic/basic impurities chromatography->extraction Impurities remain chromatography->end_purified Product is pure extraction->end_purified

Caption: Decision tree for product purification.

Key Purification Insights:

  • Acid-Base Extraction: Unreacted this compound can be easily removed from a neutral organic product by washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution). The deprotonated carboxylate salt will move to the aqueous layer.

  • Recrystallization: If your product is crystalline, recrystallization is an excellent method for achieving high purity, especially on a larger scale.

  • Chromatography: Silica gel chromatography is the most versatile method but can be material-intensive. Standard mobile phases like ethyl acetate/hexanes are a good starting point.

References
  • Acree Jr., W. E., & Abraham, M. H. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4-DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. Bibliomed.
  • Högberg, H. E., Gärff, J., & Lövquist, K. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(6), 437–441. [Link]
  • Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid.
  • Waner, M. J., & Lewis, D. E. (2014). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
  • Wang, D., & Garcia-Irizarry, C. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24017. [Link]
  • Ferreira, O., et al. (2014). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character.
  • Högberg, H. E., Gärff, J., & Lövquist, K. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development.
  • European Patent Office. (2005).
  • Waner, M. J., & Lewis, D. E. (2014). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
  • Google Patents. (n.d.). Method for preparing 2-halo-4,5-dimethoxy benzoic acid. CN102285878B.
  • PubChem. (n.d.). This compound.
  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures.
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Google Patents. (n.d.).
  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]
  • PubChem. (n.d.). Veratric Acid.
  • Vihita Drugs & Intermediates. (n.d.). Veratric Acid(3,4-Dimethoxybenzoic Acid). [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2022). r/Chempros - amide coupling help. [Link]
  • Human Metabolome Database. (2013). Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763). [Link]
  • Reddit. (2021).

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Technical Support Center: Purification of 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Chloro-3,4-dimethoxybenzoic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this important chemical intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to adapt and optimize these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the purification strategy and core laboratory techniques for this compound.

Q1: What are the typical impurities I should expect when synthesizing this compound?

The impurity profile is highly dependent on the synthetic route. However, based on common preparative methods, such as the oxidation of 2-chloro-4,5-dimethoxy benzyl chloride or related precursors, you can anticipate several classes of byproducts[1][2]:

  • Unreacted Starting Materials: Residual amounts of the precursor (e.g., 2-chloro-4,5-dimethoxy benzyl chloride or 3,4-dimethoxy acetophenone) may remain.

  • Isomeric Byproducts: Halogenation of aromatic rings can sometimes lead to the formation of positional isomers. For instance, syntheses involving the precursor 3,4-dimethoxy acetophenone have been shown to yield 2-chloro-4,5-dimethoxybenzoic acid as a significant side product[2][3]. These isomers often have very similar physical properties, making them challenging to separate.

  • Neutral Organic Impurities: Byproducts from side reactions that do not possess an acidic functional group.

  • Incompletely Oxidized Intermediates: If the synthesis involves an oxidation step, related compounds such as the corresponding aldehyde or alcohol may be present.

  • Inorganic Salts: Residual catalysts or reagents from the reaction and workup, such as potassium permanganate or salts formed during pH adjustments[1].

Q2: What is the most effective overall strategy for purifying crude this compound?

A multi-step approach is typically the most robust strategy. The optimal workflow depends on the nature and quantity of the impurities. For a solid crude product, the following decision-making process is recommended.

Purification Workflow start Crude Solid Product check1 Are neutral or basic impurities suspected? start->check1 extraction Acid-Base Extraction recrystallization Recrystallization extraction->recrystallization check2 Is the product ~95% pure? recrystallization->check2 chromatography Column Chromatography pure_product Pure Product (Confirm by NMR, MP, HPLC) chromatography->pure_product check1->extraction  Yes check1->recrystallization  No check2->pure_product  Yes check3 Are isomeric or closely related impurities present? check2->check3  No check3->chromatography  Yes check3->pure_product  No, other issues (Re-evaluate strategy)

Caption: General purification workflow for this compound.

  • Acid-Base Extraction: This is the ideal first step to remove any neutral or basic impurities. It is highly effective for carboxylic acids[4][5].

  • Recrystallization: After the initial extraction, recrystallization is an excellent technique to remove remaining impurities, especially if they have different solubility profiles from your target compound[4][6].

  • Column Chromatography: This technique should be reserved for situations where simpler methods fail, particularly for separating stubborn impurities with similar polarities, such as positional isomers[7].

Q3: How do I perform an effective acid-base extraction for this compound?

Acid-base extraction leverages the acidic nature of the carboxyl group to move the compound between an organic and an aqueous phase, leaving neutral impurities behind.

Acid-Base Extraction step1 Step 1: Dissolution Dissolve crude product in an organic solvent (e.g., Ethyl Acetate). step2 Step 2: Extraction Add weak base (aq. NaHCO₃). Shake in separatory funnel. step1->step2 layers Separated Layers Organic Layer Neutral Impurities Aqueous Layer Deprotonated Acid (Salt) step2->layers step3 Step 3: Isolation Collect aqueous layer. Cool in ice bath. layers:aq->step3 step4 step4 step3->step4 step5 Step 5: Collection Collect solid by vacuum filtration. Wash with cold water and dry. step4->step5

Caption: Mechanism and workflow of acid-base extraction.

Detailed Protocol:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expertise: A weak base like NaHCO₃ is preferred because it will selectively deprotonate the carboxylic acid without reacting with any potentially present, less acidic phenolic impurities.

  • Separation: Stopper the funnel and invert it gently multiple times, venting frequently to release CO₂ pressure. Vigorous shaking can lead to emulsions[4]. Allow the layers to fully separate.

  • Isolation: Drain the lower aqueous layer containing the sodium salt of your acid into a clean flask. For best results, repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts[8].

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add a strong acid like 6M HCl dropwise until the solution is acidic (confirm with pH paper, target pH < 2). The purified this compound should precipitate as a solid[4][6].

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove residual salts, and then dry thoroughly.

Q4: How do I select a solvent for recrystallization and perform the procedure?

The ideal recrystallization solvent will dissolve your compound poorly at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or remain soluble upon cooling[8][9].

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude acid into a small test tube.

  • Add a few drops of a test solvent. If the solid dissolves immediately at room temperature, the solvent is unsuitable.

  • If it does not dissolve, gently heat the mixture to the solvent's boiling point. If the solid dissolves, this is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Solvent SystemSuitability for Substituted Benzoic AcidsRationale & Notes
Water ModerateThis compound is expected to have low water solubility, which may increase significantly with heat, making water a potential solvent[10]. Often used for purifying crude benzoic acid[11].
Ethanol/Water HighA mixture of a soluble solvent (ethanol) and a non-soluble one (water) is excellent for tuning solubility. Dissolve the acid in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify and cool.
Toluene Moderate to HighAromatic acids often show good temperature-dependent solubility in toluene. Good for less polar impurities[6].
Ethyl Acetate/Hexane HighSimilar to ethanol/water, this system is highly tunable. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.

Recrystallization Protocol:

  • Place the crude acid in an Erlenmeyer flask with a stir bar.

  • Add a minimum amount of the chosen recrystallization solvent and bring the mixture to a gentle boil while stirring.

  • Continue adding small portions of hot solvent until all the solid has just dissolved[9]. Adding excess solvent will reduce your yield.

  • Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then re-boil for a few minutes. Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal[8].

  • Remove the solution from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals via vacuum filtration, wash with a small amount of ice-cold solvent, and dry to a constant weight.

Q5: When is column chromatography necessary and how should I set it up?

Column chromatography is required when simpler methods like extraction and recrystallization fail to remove impurities, particularly those with very similar polarity and structure to the target compound, such as positional isomers[4].

Setup & Eluent System:

  • Stationary Phase: Standard silica gel is typically used.

  • Mobile Phase (Eluent): The key to success is modifying the eluent. Carboxylic acids are notorious for streaking (tailing) on silica gel due to strong interactions with the acidic silanol groups[4][12].

    • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system (e.g., Ethyl Acetate/Hexane/Acetic Acid 30:70:0.5)[4][7]. This keeps the carboxylic acid fully protonated, ensuring it moves as a single, well-defined band.

  • Sample Loading: For best results, dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method prevents the compound from precipitating at the top of the column and results in sharper bands[8].

Troubleshooting Guide

This section addresses specific problems that may arise during your purification experiments.

Acid-Base Extraction Issues
ProblemProbable Cause(s)Recommended Solution(s)
An emulsion (a stable, cloudy layer between the organic and aqueous phases) has formed. • Vigorous shaking of the separatory funnel.• High concentration of crude material.• Let the funnel stand for an extended period. Gentle swirling can help break the emulsion.• Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.• If persistent, filter the entire mixture through a pad of Celite.
Low recovery of product after re-acidification. • Incomplete extraction from the organic layer.• The compound's salt is partially soluble in the organic solvent.• Incomplete precipitation (pH is not low enough).• Perform 2-3 extractions of the organic layer with fresh NaHCO₃ solution and combine the aqueous layers[8].• Ensure the pH of the aqueous layer is below 2 by checking with pH paper after acidification.• After acidification, chill the solution in an ice bath for at least 30 minutes before filtering.
The product precipitates as an oil or sticky gum, not a solid. • The melting point of the compound is near room temperature, or impurities are depressing the melting point.• The solution is supersaturated.• Try scratching the inside of the flask with a glass rod to induce crystallization.• Add a seed crystal from a previous pure batch if available.• Re-extract the oily product into a fresh portion of organic solvent (e.g., ethyl acetate), dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvent slowly. Attempt recrystallization from a different solvent system[8].
Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
The compound "oiled out" instead of forming crystals. • The boiling point of the solvent is higher than the melting point of the solute.• The solution cooled too rapidly.• High concentration of impurities.• Use a lower-boiling point solvent or solvent mixture.• Ensure the solution cools slowly. Insulate the flask to slow the cooling rate.• Perform an acid-base extraction first to remove a larger portion of the impurities.
No crystals form, even after cooling in an ice bath. • Too much solvent was used.• The solution is supersaturated and requires nucleation.• Boil off some of the solvent to increase the concentration and allow it to cool again.• Scratch the inner wall of the flask with a glass rod at the solution's surface.• Add a single seed crystal of the pure compound.
The final product is still colored. • Colored impurities are co-crystallizing with the product.• During the recrystallization process, add a very small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use sparingly as it can also adsorb your product[8].
The yield is very low. • Too much solvent was added during dissolution.• The product has significant solubility in the cold solvent.• Premature crystallization occurred during hot filtration.• Use the absolute minimum amount of hot solvent required for dissolution[9].• Ensure the solution is thoroughly cooled in an ice bath for an extended period.• Preheat the filtration funnel and filter paper with hot solvent before performing a hot filtration to prevent the product from crashing out on the filter[4].
Chromatography Issues
ProblemProbable Cause(s)Recommended Solution(s)
The compound streaks badly on a silica gel TLC plate. • The acidic proton of the carboxyl group is interacting strongly with the silica gel, leading to a mix of protonated and deprotonated forms[4].• Add 0.5-1% of acetic or formic acid to the eluting solvent system. This ensures the compound remains fully protonated and moves as a defined spot[4][7].
Poor separation of spots on TLC, even with different solvents. • The polarities of the compound and the impurity are too similar.• The solvent system is not optimized.• Systematically test different solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexane), always including 0.5% acetic acid.• If normal phase fails, consider reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase like acetonitrile/water[13].
References
  • Veeprho. (n.d.). Veratric Acid Impurities and Related Compound.
  • BenchChem. (2025).
  • Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
  • BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • Acree, Jr., W. E., & Abraham, M. H. (2013). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents of Varying Polarity and Hydrogen-Bonding Character. Bibliomed.
  • LookChem. (n.d.).
  • Silver, J. (2013). How can I purify carboxylic acid?
  • Yang, Q., Ni, L-F., & Faessler, P. (n.d.). The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing.
  • Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid.
  • California State University, Long Beach. (n.d.).
  • Ferreira, O., et al. (2015). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character.
  • Various Authors. (2022).
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column.
  • Google Patents. (2013). CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid.
  • Park, J. M. (2020). How to separate ester from carboxylic acid by using chromatography?
  • Google Patents. (1966).
  • The Good Scents Company. (n.d.).
  • Google Patents. (1976). US3969403A - Process for preparation of 2-methoxy-3,6-dichloro-benzoic acid.
  • Abraham, M. H., et al. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2013).
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Google Patents. (2012).
  • PubChem. (n.d.).
  • Andersen, J. E., et al. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(4), 289-294.
  • Various Authors. (2025). New synthesis process for 2,3,4-trimethoxybenzoic acid.
  • Google Patents. (2007).
  • Andersen, J. E., et al. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development.
  • Google Patents. (1982).
  • Stolar, T., et al. (2022).

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Technical Support Center: Troubleshooting Side Products in Reactions of 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for identifying and understanding the formation of side products in reactions involving 2-Chloro-3,4-dimethoxybenzoic acid. My aim is to equip you with the foundational knowledge and practical steps to anticipate, identify, and mitigate the formation of unwanted byproducts in your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm performing an esterification of this compound with methanol under acidic conditions and observing an unexpected, less polar spot on my TLC. What could this be?

A1: While the primary product is the methyl ester, a common side product under these conditions is the decarboxylated compound, 2-chloro-1,2-dimethoxybenzene. The acidic conditions, especially at elevated temperatures, can facilitate the loss of the carboxylic acid group as carbon dioxide.[1][2] This side product is significantly less polar than the starting material and the desired ester, which would explain its higher Rf value on a TLC plate.

Causality: The electron-donating methoxy groups on the aromatic ring increase the electron density of the ring, which can stabilize the intermediate formed during decarboxylation.[2] The presence of the chloro group can also influence the electronic properties of the ring and the lability of the carboxyl group.

Troubleshooting:

  • Temperature Control: Carefully control the reaction temperature. Lowering the temperature may slow down the rate of decarboxylation.

  • Milder Acid Catalyst: Consider using a milder acid catalyst or a non-acidic coupling reagent for the esterification, such as DCC (dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine).[3][4]

Q2: During a reaction aimed at nucleophilic aromatic substitution of the chloride in this compound, I've isolated a product with a mass corresponding to the loss of a methyl group. What is the likely structure?

A2: It is highly probable that you have formed a derivative of 2-Chloro-3-hydroxy-4-methoxybenzoic acid or 2-Chloro-4-hydroxy-3-methoxybenzoic acid. Ether cleavage, particularly of methoxy groups ortho or para to a directing group, can occur under certain reaction conditions, especially with strong nucleophiles or Lewis acids.

Causality: The methoxy groups are activated towards nucleophilic attack, and reagents like strong bases or Lewis acids used to facilitate the primary reaction can also catalyze the demethylation. The position of the demethylation (at C3 or C4) will depend on the specific reagents and reaction conditions.

Troubleshooting:

  • Reagent Selection: Evaluate the compatibility of your nucleophile and any additives with the methoxy groups. Softer nucleophiles and milder reaction conditions are less likely to cause ether cleavage.

  • Protecting Groups: If demethylation is a persistent issue, consider protecting the carboxylic acid and then performing the nucleophilic substitution under conditions known to be compatible with aryl methyl ethers.

Q3: I am attempting a reaction to modify the carboxylic acid group, but I am seeing evidence of reactions on the aromatic ring. What are the likely side products?

A3: Reactions intended for the carboxylic acid can sometimes lead to electrophilic aromatic substitution (EAS) on the electron-rich benzene ring, especially if electrophilic reagents are generated in situ. The methoxy groups are strong activating groups and direct ortho and para.[5] Given the substitution pattern, the most likely positions for electrophilic attack are C5 and C6.

Causality: The combined activating effect of the two methoxy groups makes the aromatic ring highly susceptible to electrophilic attack. The specific side product will depend on the electrophile generated. For instance, if using thionyl chloride to form the acid chloride, trace impurities or reaction byproducts could lead to chlorination of the ring.

Troubleshooting:

  • Purity of Reagents: Ensure all reagents are of high purity and free from contaminants that could act as electrophiles.

  • Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.

  • Order of Addition: Carefully consider the order of reagent addition to minimize the formation of reactive electrophilic intermediates in the presence of the activated aromatic ring.

Troubleshooting Guide: Identification of Unknown Side Products

When an unexpected side product is observed, a systematic approach is crucial for its identification.

Workflow for Side Product Identification

workflow start Unexpected Spot on TLC or Peak in LC/GC isolate Isolate the Impurity (e.g., Column Chromatography, Prep-TLC) start->isolate ms Mass Spectrometry (MS) Determine Molecular Weight isolate->ms Sufficiently Pure? nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate Structure ms->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups nmr->ir propose Propose Structure ir->propose confirm Confirm Structure (e.g., Synthesis of Standard, X-ray Crystallography) propose->confirm

Caption: Workflow for the identification of unknown reaction side products.

Step-by-Step Methodologies

1. Isolation of the Impurity

  • Protocol: Flash column chromatography is the most common method.

    • Adsorb the crude reaction mixture onto a small amount of silica gel.

    • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane or heptane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

    • Collect fractions and analyze them by TLC to identify those containing the pure impurity.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Characterization by Analytical Techniques

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their connectivity.[7][8][9][10]

    • ¹³C NMR: Shows the number of different types of carbon atoms.[7][9]

    • 2D NMR (COSY, HSQC, HMBC): Helps to establish the complete connectivity of the molecule.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as a carbonyl (C=O) from an ester or carboxylic acid, or a hydroxyl (O-H) group.[11]

Data Interpretation: A Comparative Example

The following table outlines the expected analytical data for this compound and two potential side products.

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)Key IR Absorptions (cm⁻¹)
This compound 216.61~10-13 (COOH), ~7.5-7.8 (Ar-H), ~3.9 (OCH₃)~1700 (C=O), ~2500-3300 (O-H)
Methyl 2-chloro-3,4-dimethoxybenzoate 230.64~7.5-7.8 (Ar-H), ~3.9 (Ar-OCH₃), ~3.8 (Ester-OCH₃)~1720 (C=O), No broad O-H
1-Chloro-2,3-dimethoxybenzene 172.61~6.8-7.2 (Ar-H), ~3.9 (OCH₃)No C=O or O-H stretch

Potential Side Reactions and Their Mechanisms

Understanding the potential side reactions is key to preventing them.

Logical Relationship of Side Reactions

side_reactions start This compound decarboxylation Decarboxylation (Heat, Acid) start->decarboxylation demethylation Demethylation (Strong Nucleophiles, Lewis Acids) start->demethylation eas Electrophilic Aromatic Substitution (Electrophiles Present) start->eas product1 1-Chloro-2,3-dimethoxybenzene decarboxylation->product1 product2 Hydroxy derivatives demethylation->product2 product3 Ring-substituted products eas->product3

Caption: Common side reactions of this compound.

References

  • Supporting Information for a relevant chemical synthesis. (Note: A generic reference is used here as the initial search provided examples of NMR spectra for various benzoic acid derivatives without a single, comprehensive source for the target molecule's reactions.)
  • Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development. [Link]
  • Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid...
  • Supplementary Information. The Royal Society of Chemistry. [Link]
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • (PDF) How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2.
  • NMR spectrum of dimethoxy benzoic acid.
  • Decarboxyl
  • Benzoic acid, 3,4-dimethoxy-, methyl ester. NIST WebBook. [Link]
  • This compound. PubChem. [Link]
  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. [Link]
  • CID 66864022. PubChem. [Link]
  • Preparation technology of veratric acid.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]
  • Development and Validation of Veratric Acid in Tabebuia avellanedae using Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Pharmacognosy Research. [Link]
  • Benzoic acid, 3,4-dimethoxy-. NIST WebBook. [Link]
  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
  • Ver
  • Crystal structure of 3,4-dimethoxybenzoic acid.

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Technical Support Center: A-Z Guide to Purifying 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 2-Chloro-3,4-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the purity of this critical compound. Here, we will explore common challenges and provide robust, field-tested solutions in a direct question-and-answer format. Our focus is on not just how to perform these techniques, but why they are the methods of choice, ensuring a deep, applicable understanding.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The nature of impurities is intrinsically linked to the synthetic pathway. However, common contaminants often include unreacted starting materials, byproducts from side reactions, residual solvents, and inorganic salts.[1] For instance, if the synthesis involves the oxidation of a corresponding acetophenone, you might encounter the starting material as a key impurity.[2] Another potential side product, particularly in haloform reactions, is 2-chloro-4,5-dimethoxybenzoic acid.[2][3]

Q2: Which purification technique should I choose for my crude sample?

A2: The optimal purification strategy depends on the physical state of your compound and the nature of the impurities. For solid this compound, recrystallization is often the most effective initial approach. If dealing with neutral or basic impurities, an acid-base extraction is highly recommended.[4] For separating compounds with very similar polarities, column chromatography is the method of choice.[5]

The following workflow provides a general decision-making framework:

Purification_Workflow Purification Decision Workflow for this compound start Crude 2-Chloro-3,4- dimethoxybenzoic acid is_solid Is the sample a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction is_solid->acid_base No (Liquid/Oil) neutral_basic_impurities Neutral or Basic Impurities Present? recrystallization->neutral_basic_impurities polar_impurities Structurally Similar Polar Impurities? acid_base->polar_impurities chromatography Column Chromatography analysis Purity Analysis (HPLC, NMR, MP) chromatography->analysis end Pure Product analysis->end Purity >98% neutral_basic_impurities->acid_base Yes neutral_basic_impurities->polar_impurities No polar_impurities->chromatography Yes polar_impurities->analysis No

Caption: A decision-making workflow for selecting the appropriate purification technique.

Troubleshooting Guides

Recrystallization Issues
Q3: I'm having trouble finding a suitable recrystallization solvent. What is the best approach for solvent screening?

A3: An ideal recrystallization solvent should dissolve your compound sparingly at room temperature but have high solubility at elevated temperatures.[5] this compound is a solid with a melting point of 200-204 °C.[6] Given its structure, polar protic and aprotic solvents are good starting points.

Solvent Screening Protocol:

  • Place approximately 10-20 mg of your crude product into several test tubes.

  • Add 0.5 mL of a test solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) to each tube.

  • Observe the solubility at room temperature. If it dissolves completely, the solvent is unsuitable.

  • If it doesn't dissolve, gently heat the mixture. A good candidate will fully dissolve the compound near its boiling point.

  • Allow the hot solution to cool to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent or solvent system.[7]

Data Presentation: Solubility of Related Benzoic Acids

SolventSolubility of 3,4-dimethoxybenzoic acidExpected Behavior for this compound
WaterSlightly solubleLikely slightly soluble, with increased solubility in hot water.[8][9]
EthanolSolubleLikely soluble, may require a co-solvent like water for recrystallization.[8]
Ethyl AcetateSolubleA potential candidate, possibly as part of a solvent pair.[8]
ChloroformSolubleLikely soluble.[8]

This table is based on the solubility of the parent compound, 3,4-dimethoxybenzoic acid, to guide initial solvent selection.

Q4: My product is not crystallizing out of solution upon cooling. What should I do?

A4: This is a common issue that can often be resolved with a few simple techniques:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[10]

  • Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution. This will act as a template for further crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling Rate: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.[10]

Acid-Base Extraction Troubleshooting
Q5: I performed an acid-base extraction, but my yield is very low after re-acidification. What went wrong?

A5: Low yield after an acid-base extraction can stem from several factors:

  • Incomplete Extraction: Ensure you have used a sufficient amount of base (e.g., sodium bicarbonate or sodium hydroxide solution) to fully deprotonate the carboxylic acid and transfer it to the aqueous layer.[11][12] It is often beneficial to perform multiple extractions with smaller volumes of the basic solution.[12]

  • Incorrect pH for Re-acidification: To precipitate your product, the pH of the aqueous layer must be sufficiently acidic. Aim for a pH of 2-3, which you can verify with pH paper.[5] Add a strong acid like 6M HCl dropwise while stirring.[1]

  • Product Solubility: While this compound is not very soluble in cold water, some loss is inevitable. Cooling the aqueous solution in an ice bath before and during acidification can help maximize precipitation.[13]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude sample in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and add a saturated solution of sodium bicarbonate.

  • Gently invert the funnel multiple times, venting frequently to release any pressure buildup from CO2 evolution.[1]

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Combine the aqueous extracts and cool them in an ice bath.

  • Slowly add 6M HCl dropwise with stirring until the solution is acidic and a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[1][12]

Column Chromatography Challenges
Q6: My compound is streaking badly on the silica gel TLC plate and the column. How can I improve the separation?

A6: Streaking of carboxylic acids on silica gel is a frequent problem due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[1] To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1][5] This keeps the compound in its protonated state, leading to a more defined spot on the TLC plate and better separation on the column.

Chromatography_Troubleshooting Troubleshooting Streaking in Carboxylic Acid Chromatography problem Problem: Streaking on Silica Gel TLC/Column cause Cause: Interaction of Acidic Proton with Silica Gel problem->cause solution Solution: Add 0.5-1% Acetic or Formic Acid to Eluent cause->solution mechanism Mechanism: Ensures compound remains fully protonated solution->mechanism outcome Outcome: Sharper Bands and Improved Separation mechanism->outcome

Caption: Logic diagram for resolving streaking issues during chromatography.

Purity Assessment

Q7: How can I accurately determine the purity of my final product?

A7: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting trace impurities. A well-developed HPLC method can provide precise percentage purity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any structurally related impurities. The presence of unexpected signals can indicate contaminants.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities tend to depress and broaden the melting point range.[15] The literature melting point for this compound is 200-204 °C.[6]

By employing these troubleshooting strategies and analytical methods, you can significantly increase the purity of your this compound, ensuring the quality and reliability of your subsequent research and development activities.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
  • Odinity. (2017, December 31). Extraction of Benzoic Acid. [Link]
  • Unknown. (n.d.). Acid-Base Extraction. [Link]
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • ResearchGate. (2013, September 20). How can I purify carboxylic acid?. [Link]
  • Unknown. (2009, September 10). Chemistry 102 - Experiment 3. [Link]
  • Unknown. (n.d.).
  • Reddit. (2019, April 18).
  • Bibliomed. (2013, April 16). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. [Link]
  • LookChem. (n.d.).
  • Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Unknown. (n.d.).
  • Google Patents. (n.d.). CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid.
  • Waters. (n.d.).
  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. [Link]
  • ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. [Link]
  • Amerigo Scientific. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Fine Chemicals from Lignosulfonates. 2.
  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]
  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. [Link]
  • ACS Publications. (1999, August 4). Fine Chemicals from Lignosulfonates. 2.
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (2022, August 18).
  • SIELC Technologies. (n.d.). Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Removal of Residual Solvents from 2-Chloro-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the effective removal of residual solvents from 2-Chloro-3,4-dimethoxybenzoic Acid (C₉H₉ClO₄). We will explore the underlying principles of solvent removal, troubleshoot common experimental challenges, and provide validated protocols and analytical methods.

Introduction: The Challenge of Residual Solvents

This compound is a key building block in the synthesis of various pharmaceutical compounds. The final purity of this active pharmaceutical ingredient (API) precursor is paramount. Residual organic solvents, used during synthesis and purification, are not part of the drug substance and offer no therapeutic benefit.[1] Their presence can compromise the safety, stability, and crystalline properties of the final API.

Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3C(R8), mandate strict limits on residual solvents to ensure patient safety.[1][2] These guidelines classify solvents based on their toxicity, with Class 1 solvents being the most toxic and needing to be avoided, while Class 2 and 3 solvents have specific concentration limits.[1][3] Achieving these low levels requires a robust and well-understood solvent removal strategy. This guide provides the technical insights to develop such a strategy.

Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I might encounter with this compound, and what are their acceptable limits?

A1: The solvents encountered depend on the synthetic route but typically include those used for reaction, workup, and recrystallization. It is crucial to know the solvent classification as it dictates the acceptable limit for pharmaceutical use.

Causality: Solvents are classified by risk assessment based on their toxicity.[1][3] Class 1 solvents are carcinogenic and should be avoided.[1] Class 2 solvents are non-genotoxic animal carcinogens or have irreversible toxicities and are strictly limited.[1][3] Class 3 solvents have low toxic potential and are permitted at higher levels.[3]

Table 1: Common Solvents in Synthesis & Regulatory Limits (ICH Q3C)

Solvent Common Use Boiling Point (°C) ICH Class Concentration Limit (ppm) Permitted Daily Exposure (mg/day)
Toluene Reaction 111 2 890 8.9
Methanol Reaction/Recrystallization 65 2 3000 30.0
Acetonitrile Reaction/Chromatography 82 2 410 4.1
Dichloromethane Extraction 40 2 600 6.0
Ethyl Acetate Extraction/Recrystallization 77 3 5000 50.0
Ethanol Recrystallization 78 3 5000 50.0
Heptane Recrystallization 98 3 5000 50.0
Acetone Washing/Recrystallization 56 3 5000 50.0

| Water | Recrystallization/Washing | 100 | N/A | N/A | N/A |

Data sourced from ICH Q3C (R8) Guidelines.[1][2]

Q2: How do I choose the most effective method for solvent removal?

A2: The choice depends on the solvent's properties (boiling point, polarity), the thermal stability of your compound, and the desired final solvent level. The primary methods are vacuum drying and recrystallization.

Expertise & Experience: For volatile solvents (e.g., Acetone, Ethyl Acetate), standard vacuum drying at a moderate temperature is often sufficient. For higher boiling point solvents (e.g., Toluene) or when solvents are trapped within the crystal lattice, a more rigorous approach is needed. Recrystallization is a powerful technique not just for purification but also for "swapping" a problematic high-boiling solvent for a more benign, volatile one.[4][5]

Below is a decision-making workflow to guide your selection process.

cluster_start Solvent Removal Strategy Selection cluster_analysis Solvent Property Analysis cluster_methods Removal Method cluster_end Verification Start Identify Residual Solvent (e.g., via NMR or GC-HS) BoilingPoint Solvent Boiling Point? Start->BoilingPoint VacuumDry Standard Vacuum Drying (e.g., 40-60°C, <1 mbar) BoilingPoint->VacuumDry Low (<100°C) Recrystallize Recrystallization from a Class 3 Anti-Solvent (e.g., Heptane/Ethanol) BoilingPoint->Recrystallize High (>100°C) or Lattice-Trapped AdvancedDry Advanced Drying (Nitrogen Sweep, Higher Temp) BoilingPoint->AdvancedDry Moderate (>80°C) & Stubborn Verify Verify Removal (GC-HS < ICH Limit) VacuumDry->Verify Recrystallize->VacuumDry Follow with drying AdvancedDry->Verify cluster_start Troubleshooting High Residual Solvent cluster_analysis Diagnosis cluster_solutions Corrective Actions cluster_end Verification Start High Solvent Level Detected Post-Drying (GC-HS) SolventType What is the solvent's boiling point? Start->SolventType LatticeCheck Is solvent known to be lattice-trapped? SolventType->LatticeCheck Low/Moderate IncreaseTemp Action: Increase drying temp &/or use deeper vacuum SolventType->IncreaseTemp High (>100°C) NitrogenSweep Action: Use N₂ sweep/bleed during vacuum drying LatticeCheck->NitrogenSweep No / Unsure Recrystallize Action: Perform recrystallization to break lattice LatticeCheck->Recrystallize Yes Verify Re-analyze by GC-HS IncreaseTemp->Verify NitrogenSweep->Verify Recrystallize->Verify

Sources

Solving solubility issues with 2-Chloro-3,4-dimethoxybenzoic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-3,4-dimethoxybenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome common solubility challenges encountered during experimentation, ensuring the integrity and success of your work.

Troubleshooting Guide: Addressing Common Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve this compound. The solutions are based on fundamental chemical principles and established laboratory practices.

Q1: My this compound is not dissolving in water or aqueous buffers (e.g., PBS) at neutral pH. What is happening and what should I do?

A1: Causality and Solution

This is expected behavior. This compound is a substituted aromatic carboxylic acid. Its structure, featuring a non-polar benzene ring, makes it poorly soluble in water ("like dissolves like")[1]. The acidic proton of the carboxylic acid group has an estimated pKa between 3.0 and 4.0. At neutral pH (~7), the compound exists predominantly in its protonated, uncharged form (R-COOH), which is significantly less soluble than its deprotonated, charged salt form (R-COO⁻)[2].

To dissolve it in an aqueous medium, you must increase the pH to deprotonate the carboxylic acid, forming the highly soluble carboxylate salt.

Solution: pH-Adjusted Dissolution Protocol

  • Preparation: Add your weighed this compound powder to the desired volume of water or buffer.

  • Titration: While stirring the suspension, add a dilute solution of a strong base, such as 1 M Sodium Hydroxide (NaOH), dropwise.

  • Monitoring: Use a calibrated pH meter to monitor the pH of the solution in real-time.

  • Dissolution Point: As you add the base, the powder will begin to dissolve. Complete dissolution should occur as the pH of the solution surpasses the compound's pKa. For full solubility and to create a stable solution, aim for a final pH of at least 2 units above the pKa (e.g., pH > 6.0).

  • Final Adjustment: Once the solid is fully dissolved, you can carefully adjust the pH to your final target if necessary, but be aware that lowering the pH back towards the pKa may cause precipitation.

Below is a workflow diagram illustrating this process.

cluster_0 pH Adjustment Protocol for Aqueous Solubility A Start: Weigh compound B Add to aqueous buffer (e.g., water, PBS) A->B C Stir to create a suspension B->C D Monitor pH with calibrated meter C->D E Add 1 M NaOH dropwise C->E Begin titration F Observe dissolution of solid E->F G Is solid fully dissolved? F->G G->E No H Solution ready (pH > pKa) G->H Yes

Caption: Workflow for dissolving this compound in aqueous solutions.

Q2: I dissolved my compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture media. How can I prevent this?

A2: Causality and Solution

This is a common issue known as "antisolvent precipitation." this compound is highly soluble in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO). However, when a concentrated DMSO stock is diluted into an aqueous buffer (the "antisolvent"), the solubility of the compound can decrease dramatically, causing it to crash out of solution.

There are two primary strategies to mitigate this:

  • Reduce the Stock Concentration: Using a more dilute DMSO stock solution means that the final concentration of DMSO in your aqueous medium will be lower, which may be sufficient to keep the compound dissolved.

  • Use a Co-Solvent System: Sometimes, a combination of solvents can maintain solubility better than a single one. For biological experiments, co-solvents must be carefully chosen for compatibility and low toxicity.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is low, typically below 1% and very often below 0.1% for cell-based assays to avoid solvent toxicity. If your dilution factor is too small, you are likely introducing too much DMSO.

  • Increase Final Volume: If possible, add your small volume of DMSO stock to a larger volume of the aqueous medium while vortexing to ensure rapid mixing and dispersion.

  • Consider Alternative Solvents: For some applications, ethanol may be a suitable alternative to DMSO and can sometimes be more compatible with aqueous dilutions, though it is generally less effective as a primary solvent.

Q3: I need to prepare a high-concentration stock solution. What is the best solvent to use?

A3: Solvent Selection Guide

For preparing concentrated stock solutions, a high-solubility organic solvent is required. Based on data from the closely related compound 3,4-dimethoxybenzoic acid and general principles for substituted benzoic acids, the following solvents are recommended[3][4][5].

Solvent Selection Workflow:

The choice of solvent depends on the experimental context, especially the downstream application.

node_step node_step Start Start: Need Stock Solution App Application Type? Start->App Chem Chemical Synthesis / Non-Aqueous Reaction App->Chem Chemical Bio Biological Assay / Aqueous Dilution App->Bio Biological Solv2 Use Ethanol, Methanol, or Ethyl Acetate Chem->Solv2 Solv1 Use DMSO or DMF (High Solubility) Bio->Solv1 Test Perform serial dilution test to check for precipitation Solv1->Test Check Check solvent compatibility with reaction conditions Solv2->Check

Caption: Decision workflow for selecting a stock solution solvent.

Recommended Solvents for High Concentration Stocks:

SolventClassExpected SolubilityCommon Use Case
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighBiological assays (for dilution into aqueous media)
N,N-Dimethylformamide (DMF) Polar AproticVery HighOrganic synthesis, peptide synthesis
Ethanol (EtOH) Polar ProticHighGeneral laboratory use, some biological applications
Methanol (MeOH) Polar ProticHighOrganic synthesis, chromatography
Ethyl Acetate (EtOAc) Moderately PolarModerate-HighExtraction, chromatography, synthesis

Protocol: Preparing a 100 mM Stock Solution in DMSO

  • Calculation: The molecular weight of this compound is 216.62 g/mol . To make a 100 mM (0.1 M) solution, you need 21.66 mg per 1 mL of solvent.

  • Weighing: Accurately weigh 21.66 mg of the compound into a microcentrifuge tube or a small glass vial.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Storage: Store the stock solution in a tightly capped vial at -20°C. Ensure the vial is properly sealed to prevent moisture absorption by the DMSO.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of this compound?
  • Molecular Formula: C₉H₉ClO₄[6]

  • Molecular Weight: 216.62 g/mol

  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • pKa (estimated): The acidity constant (pKa) is estimated to be in the range of 3.0 - 4.0 . This is based on the pKa of benzoic acid (4.2) and the known electronic effects of its substituents. The electron-withdrawing chloro group at the 2-position significantly increases acidity (lowers the pKa), while the electron-donating methoxy groups have a weaker, acid-weakening effect[7]. This pKa value is critical as it dictates that the compound will be in its poorly soluble acid form at pH values below ~3 and in its soluble salt form at pH values above ~5.

What safety precautions should I take when handling this compound?

This compound should be handled with standard laboratory precautions. Safety data sheets indicate that it may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a sealed container for disposal.

How does temperature affect the solubility of this compound?

For most solid solutes, including this one, solubility increases with temperature[3]. If you are having difficulty dissolving the compound in a particular solvent at room temperature, gentle warming (e.g., to 30-40°C) can help. However, always be mindful of the compound's stability and the solvent's volatility. For aqueous solutions prepared by pH adjustment, warming is typically not necessary.

References

  • Buncel, E., & Wilson, H. (2008). Understanding the pKa of Substituted Benzoic Acids.
  • Solubility of Things. (n.d.). 3,4-Dimethoxybenzoic acid. [Link]
  • LibreTexts Chemistry. (2023). Solubility of Carboxylic Acids. [Link]
  • Acree Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
  • Avdeef, A. (2012). pH-Metric Solubility. 2. Correlation Between the Acid-Base Titration and the Shake-Flask Solubility-pH Methods. Molecular Pharmaceutics, 9(8), 2264-2276. [Link]
  • Ferreira, O., et al. (2017). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character.
  • Acree Jr., W. E. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGEN-BONDING CHARACTER. Bibliomed. [Link]
  • Galano, A., & Mazzone, G. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC - NIH. [Link]
  • PubChem. (n.d.). This compound.

Sources

Preventing decomposition of 2-Chloro-3,4-dimethoxybenzoic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2-Chloro-3,4-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the stability of this compound during its synthesis. Our goal is to provide you with the causal insights and validated protocols necessary to prevent decomposition and maximize the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for this compound during synthesis?

A1: The primary modes of decomposition for this compound are driven by thermal and chemical stress. The two most frequently encountered pathways are:

  • Decarboxylation: At elevated temperatures, particularly under acidic conditions, the molecule can lose its carboxylic acid group as carbon dioxide (CO₂).[1][2] This is a common degradation route for many substituted benzoic acids.[3][4]

  • Hydrolysis of Methoxy Groups: The methoxy (–OCH₃) ethers are susceptible to cleavage under harsh acidic or basic conditions, converting them into hydroxyl (–OH) groups.[5][6][7] This not only changes the identity of the molecule but also alters its solubility and electronic properties.

Q2: My final product is showing a lower melting point and impurities in the NMR spectrum. What could be the cause?

A2: This is a classic sign of product decomposition or the formation of side-products. The likely culprits are either decarboxylation, which would yield 2-Chloro-1,2-dimethoxybenzene, or the presence of isomeric impurities formed during the synthesis. For instance, in related syntheses, inaccurate control of reaction temperature and reagent stoichiometry can lead to the formation of undesired chlorinated isomers.[8][9] We recommend a thorough review of your temperature control and purification steps.

Q3: How should I properly store solutions of this compound to ensure its stability?

A3: To minimize degradation in solution, it is crucial to control the storage environment. Based on the stability profiles of similar dihydroxy and methoxy-substituted benzoic acids, solutions should be stored in amber or opaque containers to protect them from light.[10] For prolonged storage, refrigeration is recommended. The choice of solvent is also critical; while specific data for this exact compound is limited, phenolic compounds generally show better stability in aprotic solvents compared to polar protic solvents like water, which can facilitate hydrolysis.[10]

Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound, particularly when oxidizing a precursor like 2-chloro-3,4-dimethoxytoluene.

Issue 1: Low Yield Due to Product Decomposition During Oxidation

The oxidation of the methyl group to a carboxylic acid is a critical step where the molecule is exposed to harsh conditions. Using strong oxidizing agents like potassium permanganate (KMnO₄) at high temperatures can promote decarboxylation and other side reactions.[11]

Root Cause Analysis:

  • Excessive Temperature: High reaction temperatures significantly accelerate the rate of decarboxylation.[2]

  • Prolonged Reaction Time: Keeping the reaction at high temperatures for longer than necessary increases the probability of degradation.

  • Incorrect pH during Workup: An overly acidic environment during product isolation can catalyze both decarboxylation and methoxy group hydrolysis.[1]

Troubleshooting Workflow: Mitigating Decomposition

G cluster_0 Problem Identification cluster_1 Reaction Optimization cluster_2 Workup & Purification cluster_3 Outcome LowYield Low Yield & Impurities Detected Temp Monitor & Control Temperature (Target: Reflux, avoid overheating) LowYield->Temp Investigate Conditions Time Optimize Reaction Time (Monitor via TLC/LC-MS) Temp->Time Stoich Control Oxidant Stoichiometry (Avoid large excess) Time->Stoich Quench Promptly Quench Reaction (e.g., with sodium bisulfite) Stoich->Quench Implement Optimized Protocol pH Careful pH Adjustment (Acidify slowly to pH ~2-4 for precipitation) Quench->pH Crystallize Recrystallize from Appropriate Solvent (e.g., aqueous ethanol) pH->Crystallize HighYield Improved Yield & Purity Crystallize->HighYield

Caption: A logical workflow for troubleshooting low yields.

Recommended Protocol: Controlled Oxidation of 2-chloro-3,4-dimethoxytoluene

This protocol is adapted from established methods for oxidizing substituted toluenes and incorporates safeguards against decomposition.[11][12]

Materials:

  • 2-chloro-3,4-dimethoxytoluene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • 10N Sulfuric Acid (H₂SO₄)

  • Sodium bisulfite (for quenching)

  • Ethyl acetate or Ether (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the 2-chloro-3,4-dimethoxytoluene in pyridine.

  • Oxidant Preparation: Separately, prepare a solution of potassium permanganate in hot water.

  • Controlled Addition: Heat the pyridine solution to reflux. Add the hot KMnO₄ solution dropwise over a period of at least 1 hour. This slow addition is critical to maintain a controllable reaction temperature and prevent localized overheating.[11]

  • Reaction Monitoring: After the addition is complete, maintain the reflux for an additional 30-60 minutes. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times.

  • Workup:

    • Once the reaction is complete, cool the mixture slightly and distill off a portion of the pyridine/water mixture.

    • Filter the hot mixture to remove the manganese dioxide (MnO₂) byproduct.

    • Cool the filtrate to room temperature.

  • Precipitation: Slowly and carefully acidify the filtrate with 10N sulfuric acid to a pH of approximately 2-4 while stirring.[11] Perform this step in an ice bath to dissipate any heat generated. The product, this compound, will precipitate as a solid.

  • Purification:

    • Collect the solid precipitate by filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.[13]

Issue 2: Formation of Chlorinated Side-Products

During the synthesis of the chlorinated precursor or the main compound itself, improper control can lead to the formation of isomers or di-chlorinated species.

Root Cause Analysis & Prevention:

  • Chlorination Step: If the synthesis involves direct chlorination of 3,4-dimethoxybenzoic acid or a related precursor, the reaction conditions must be finely tuned. The methoxy groups are activating, and without precise control of stoichiometry and temperature, over-chlorination or incorrect regioselectivity can occur.[8][9]

  • Starting Material Purity: Ensure the purity of the starting material (e.g., veratrole or a derivative). The presence of isomers in the starting material will inevitably lead to isomeric impurities in the final product.[14]

Preventative Measures:

  • Use a Regioselective Synthesis Route: A more reliable approach is to start from a precursor that already has the desired substitution pattern, such as 2-chloro-3,4-dimethoxytoluene, and then perform the oxidation. This avoids the challenges of controlling regioselectivity during aromatic chlorination.

  • Precise Stoichiometry: When chlorination is unavoidable, use a precise molar equivalent of the chlorinating agent and monitor the reaction closely to stop it upon consumption of the starting material.

  • Low Temperature: Perform chlorination reactions at low temperatures to enhance selectivity and reduce the rate of side reactions.

Key Parameters and Their Impact on Stability
ParameterRisk if UncontrolledRecommended ActionScientific Rationale
Temperature Decarboxylation, side-product formationMaintain steady reflux; avoid aggressive heating. Use dropwise addition for exothermic steps.Higher temperatures provide the activation energy for decarboxylation and can reduce the selectivity of chlorination reactions.[2][9]
pH Hydrolysis of methoxy groups, acid-catalyzed decarboxylationKeep the reaction medium basic or neutral until the final acidification step. Acidify slowly and with cooling.Strong acids can protonate the ether oxygen, initiating hydrolysis.[7] Acidic conditions also accelerate decarboxylation.[1]
Reaction Time Increased degradation of the productMonitor reaction progress via TLC or LC-MS and quench promptly upon completion.Prolonged exposure to heat and reactive reagents increases the likelihood of product decomposition.
Oxidizing Agent Over-oxidation, ring cleavageUse a stoichiometric amount of a suitable oxidant (e.g., KMnO₄).Excess oxidant can lead to undesired side reactions or, in extreme cases, degradation of the aromatic ring.
Light Exposure PhotodegradationStore solutions and the final product in amber vials or protected from direct light.Aromatic compounds, especially those with electron-donating groups, can be susceptible to photochemical reactions.[10]
Visualizing Potential Decomposition Pathways

Decomposition Parent This compound Decarbox 2-Chloro-1,2-dimethoxybenzene (+ CO₂) Parent->Decarbox Heat, H⁺ (Decarboxylation) Hydrolysis 2-Chloro-3-hydroxy-4-methoxybenzoic acid or 2-Chloro-4-hydroxy-3-methoxybenzoic acid Parent->Hydrolysis H⁺ or OH⁻, Heat (Methoxy Hydrolysis)

Caption: Primary decomposition pathways for the target compound.

References

  • Okuyama, T., Kitano, M., & Fueno, T. (1987). Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates. The Journal of Organic Chemistry, 52(13), 2657–2661. [Link]
  • Okuyama, T., Kitano, M., & Fueno, T. (1987). Hydrolysis of mixed O,S-ortho esters of p-methoxybenzoic acid. Reactivity and partitioning of the tetrahedral intermediates. The Journal of Organic Chemistry. [Link]
  • ACS Publications. (n.d.). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development. [Link]
  • Zenodo. (n.d.).
  • Fredheim, G. E., & Anthonsen, T. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(4), 282-286. [Link]
  • Google Patents. (n.d.). Method for preparing 2-halo-4,5-dimethoxy benzoic acid. CN102285878B.
  • ResearchGate. (2016). Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals.
  • Chemeo. (n.d.).
  • MDPI. (n.d.). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. [Link]
  • ResearchGate. (n.d.). Observed rates for the decarboxylation of 2,4-dimethoxybenzoic acid... [Link]
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central. [Link]
  • ResearchGate. (n.d.). New synthesis process for 2,3,4-trimethoxybenzoic acid. [Link]
  • PubMed. (2009). The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix... J Mass Spectrom, 44(2), 260-77. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3,5-dimethoxybenzoic acid. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). Preparation of 2,4-dichlorobenzoic acid. JPS5553239A.
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). This compound. [Link]
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). [Link]
  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
  • Bibliomed. (2013). EXPERIMENTAL AND PREDICTED SOLUBILITIES OF 3,4- DIMETHOXYBENZOIC ACID IN SELECT ORGANIC SOLVENTS OF VARYING POLARITY AND HYDROGE. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. [Link]
  • MDPI. (2022).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Preparation method of 2,3,4-trimethoxybenzoic acid. CN101792387B.
  • Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • Amerigo Scientific. (n.d.). This compound. [Link]
  • ACS Publications. (n.d.). Solubility of Veratric Acid in Eight Monosolvents and Ethanol + 1-Butanol at Various Temperatures.
  • ResearchGate. (n.d.). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. [Link]
  • Google Patents. (n.d.). Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. CN102627591B.
  • National Institutes of Health. (n.d.). CID 66864022 | C18H20O8. PubChem. [Link]

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Improving the reaction rate of 2-Chloro-3,4-dimethoxybenzoic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-Chloro-3,4-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the success of your esterification reactions. The following information is curated to address specific challenges you may encounter, explaining the underlying scientific principles to empower your experimental choices.

I. Understanding the Reaction: Fischer-Speier Esterification

The esterification of this compound, typically with an alcohol like methanol or ethanol, is a classic example of a Fischer-Speier esterification.[1] This reaction involves the conversion of a carboxylic acid to an ester in the presence of an acid catalyst.[2] It is a reversible equilibrium reaction, and understanding this equilibrium is paramount to achieving high yields.[2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5] A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[4]

Core Principles for Optimization:

To drive the equilibrium towards the product (the ester), two primary strategies are employed, often in combination:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant shifts the equilibrium to the product side, in accordance with Le Châtelier's principle.[2][5][6] In many lab-scale preparations, the alcohol itself can serve as the solvent.[7]

  • Removal of Water: As water is a byproduct, its removal from the reaction mixture will push the equilibrium forward.[2][6] This can be achieved using a Dean-Stark apparatus for azeotropic removal with a suitable solvent like toluene, or by using a dehydrating agent.[2][7]

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the esterification of this compound.

Q1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I fix this?

A slow or incomplete reaction is one of the most frequent challenges. Several factors can contribute to this issue.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Catalyst The acid catalyst is crucial for activating the carboxylic acid. An inadequate amount will result in a slow reaction rate.Increase the catalyst loading. Typical catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or hydrochloric acid (HCl).[2] A concentration of 0.01 to 1.0 weight percent based on the carboxylic acid is a good starting point.[8]
Presence of Water Water in the reaction mixture, either from wet reagents or as a byproduct, can shift the equilibrium back towards the starting materials.Ensure all reagents and glassware are thoroughly dry. Use anhydrous alcohol and consider adding a dehydrating agent or employing a Dean-Stark trap to remove water as it forms.[2]
Sub-optimal Temperature Esterification reactions are typically conducted at reflux to provide the necessary activation energy.[6]Ensure the reaction is heated to the reflux temperature of the alcohol being used. For example, with methanol, the reflux temperature is around 65°C.
Steric Hindrance While this compound is not exceptionally hindered, the ortho-chloro substituent can slightly impede the approach of the alcohol.Consider using a less bulky alcohol if possible, or a more potent catalyst system. Some modern catalysts like N-bromosuccinimide (NBS) have shown efficacy in esterifying substituted benzoic acids.[9]

Troubleshooting Workflow for Slow Reactions:

G start Slow or Incomplete Reaction check_catalyst Verify Catalyst Loading (e.g., 0.1-1.0 wt%) start->check_catalyst check_water Assess for Water Contamination check_catalyst->check_water If loading is adequate increase_catalyst Increase Catalyst Concentration check_catalyst->increase_catalyst If loading is low check_temp Confirm Reflux Temperature check_water->check_temp If reagents are dry dry_reagents Use Anhydrous Reagents/ Dean-Stark Trap check_water->dry_reagents If water is present check_reagents Evaluate Reagent Purity check_temp->check_reagents If temp is correct increase_temp Ensure Vigorous Reflux check_temp->increase_temp If temp is low purify_reagents Purify Starting Materials check_reagents->purify_reagents If impurities are suspected monitor_reaction Monitor by TLC/GC/HPLC check_reagents->monitor_reaction If reagents are pure increase_catalyst->monitor_reaction dry_reagents->monitor_reaction increase_temp->monitor_reaction purify_reagents->monitor_reaction end Reaction Complete monitor_reaction->end

Caption: Troubleshooting decision tree for slow esterification.

Q2: I am observing the formation of an unknown byproduct in my reaction. What could it be?

The appearance of unexpected spots on a TLC plate or peaks in a GC/HPLC chromatogram indicates the formation of side products.

Potential Side Reactions:

  • Ether Formation: At elevated temperatures and in the presence of a strong acid catalyst, the alcohol can undergo dehydration to form a symmetric ether (e.g., diethyl ether from ethanol). This is more prevalent with primary alcohols.

  • Decomposition: Prolonged heating in the presence of a strong acid can lead to the decomposition of the starting material or product, especially if they are sensitive to acidic conditions.

  • Reactions with Impurities: Impurities in the starting materials or solvent can lead to the formation of byproducts.[10] For instance, if the starting benzoic acid derivative contains other functional groups, they might react under the acidic conditions.

Investigative Steps:

  • Characterize the Byproduct: If possible, isolate the byproduct and characterize it using techniques like GC-MS, NMR, or IR spectroscopy.[10]

  • Review Starting Material Purity: Analyze the purity of your this compound and the alcohol.

  • Optimize Reaction Conditions: Try lowering the reaction temperature or using a milder acid catalyst. Some solid acid catalysts like modified montmorillonite K10 have been shown to be effective and can sometimes offer higher selectivity.[11]

Q3: What is the best way to monitor the progress of the reaction?

Regularly monitoring the reaction is crucial to determine when it has reached completion and to avoid the formation of degradation products from prolonged heating.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting carboxylic acid from the less polar ester product. The disappearance of the starting material spot indicates the reaction is complete.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used. These techniques can accurately determine the ratio of starting material to product over time.

Q4: What is the recommended work-up and purification procedure for the ester product?

A proper work-up procedure is essential to isolate the ester and remove the catalyst and any unreacted starting materials.

Standard Work-up Protocol:

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Neutralize the Acid: If using a liquid acid catalyst like H₂SO₄, it needs to be neutralized. This is typically done by washing the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the ester into an organic solvent like ethyl acetate or dichloromethane.[7]

  • Washing: Wash the organic layer with water and then with brine (a saturated solution of NaCl) to remove any remaining water-soluble impurities.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[7]

Purification:

The crude product can be purified by recrystallization or column chromatography if necessary.

Purification Workflow:

G start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography purity_check Assess Purity (TLC/GC/HPLC) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization If impure purity_check->column_chromatography If impure pure_product Pure Ester purity_check->pure_product If pure

Caption: Purification options for the final ester product.

III. Experimental Protocols

General Protocol for the Esterification of this compound

This protocol provides a starting point for the synthesis of methyl 2-chloro-3,4-dimethoxybenzoate.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound.

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography as needed.

IV. References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Fischer esterification reaction. BYJU'S. [Link]

  • Mechanism of the Fischer Esterification in Organic Chemistry. (2017, March 1). YouTube. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020, February). International Journal of Scientific & Technology Research, 9(2). [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018, September 2). MDPI. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015, December 3). ResearchGate. [Link]

  • Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021, September). ResearchGate. [Link]

  • Continuous process for preparing benzoic acid esters. Google Patents.

  • Method for preparing benzoic acid esters. Google Patents.

  • 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. (2020, July 19). YouTube. [Link]

  • Esterification Lab Answers. [Link]

  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30). [Link]

  • Video: Esterification - Concept. (2020, March 26). JoVE. [Link]

  • Why are my ester hydrolysis not working. (2025, July 21). Reddit. [Link]

  • Kenetics of the Esterification of Substituted Benzoic Acids. Google Books.

  • Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Google Patents.

  • Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. ACS Publications. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. (2025, April 7). PubMed. [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). RSC Publishing. [Link]

  • Method for preparing methyl p-chloromethyl benzoate. Google Patents.

  • Methyl 2-chloro-3,4-dimethoxybenzoate, 97%. Labware E-shop. [Link]

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Technical Support Center: Minimizing Byproduct Formation in the Chlorination of 3,4-Dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the selective chlorination of 3,4-dimethoxybenzoic acid. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and the challenges in controlling regioselectivity. This resource is designed to help you troubleshoot common issues and optimize your reaction conditions to minimize the formation of unwanted byproducts.

I. Understanding the Reaction: Directing Group Effects

The chlorination of 3,4-dimethoxybenzoic acid is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring: the two methoxy groups (-OCH₃) and the carboxylic acid group (-COOH).

  • Methoxy Groups (-OCH₃): These are strongly activating, ortho-, para-directing groups.[1] They donate electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.[1][2]

  • Carboxylic Acid Group (-COOH): This is a moderately deactivating, meta-directing group.[1][3] It withdraws electron density from the ring, making it less reactive towards electrophiles.

The interplay of these directing effects determines the position of chlorination. The strongly activating methoxy groups will dominate the directing effects. The possible positions for chlorination are ortho or para to the methoxy groups.

Visualizing Directing Effects

Caption: Activating effects of methoxy groups on 3,4-dimethoxybenzoic acid.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the chlorination of 3,4-dimethoxybenzoic acid.

Frequently Asked Questions

Q1: What are the most common byproducts in the chlorination of 3,4-dimethoxybenzoic acid?

The primary desired product is typically 2-chloro-3,4-dimethoxybenzoic acid. However, several byproducts can form due to the high activation of the ring by the two methoxy groups:

  • Isomeric Monochloro Products: 5-chloro-3,4-dimethoxybenzoic acid and 6-chloro-3,4-dimethoxybenzoic acid can form. The formation of the 5-chloro isomer is often significant due to the combined activating effect of both methoxy groups at that position.

  • Dichloro Products: Dichlorination can occur at the remaining activated positions, leading to products like 2,5-dichloro-3,4-dimethoxybenzoic acid or 2,6-dichloro-3,4-dimethoxybenzoic acid.

  • Ring-Opened or Oxidized Products: Harsh reaction conditions can lead to the degradation of the starting material or product.

Q2: I am observing a significant amount of the 5-chloro isomer. How can I improve selectivity for the 2-position?

The formation of the 5-chloro isomer is thermodynamically favored due to the strong activation at that position. To favor the kinetically controlled product (2-chloro), consider the following:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can enhance kinetic control, favoring the less sterically hindered 2-position.

  • Choice of Chlorinating Agent: Milder chlorinating agents can exhibit greater selectivity. Consider using N-chlorosuccinimide (NCS) instead of harsher reagents like chlorine gas with a Lewis acid.[4]

  • Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic, non-polar solvents may favor chlorination at the less sterically hindered position.

Q3: My reaction is producing a lot of dichlorinated byproducts. What can I do to prevent this?

Dichlorination occurs when the reaction is allowed to proceed for too long or when an excess of the chlorinating agent is used. To minimize this:

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use slightly less than one equivalent to ensure the complete consumption of the chlorinating agent before significant dichlorination occurs.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which can help to suppress over-chlorination.

Q4: The reaction is sluggish, and I have a lot of unreacted starting material. How can I drive the reaction to completion without forming byproducts?

A sluggish reaction can be due to insufficient activation of the chlorinating agent or low reactivity of the substrate under the chosen conditions.

  • Catalyst: If using a milder chlorinating agent like NCS, a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can increase the rate of reaction.[4]

  • Temperature: A modest increase in temperature can improve the reaction rate. However, be cautious as higher temperatures can also lead to increased byproduct formation.

  • Chlorinating Agent: If a mild agent is ineffective, a more reactive system like chlorine gas with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) may be necessary.[5][6] However, this will require more careful control to avoid over-chlorination.

Troubleshooting Summary Table
IssueProbable Cause(s)Recommended Solution(s)
High levels of 5-chloro isomer Thermodynamic control, strong activation at position 5.Lower reaction temperature, use a milder chlorinating agent (e.g., NCS), explore different solvents.
Significant dichlorination Excess chlorinating agent, prolonged reaction time.Use stoichiometric or slightly sub-stoichiometric amounts of the chlorinating agent, monitor reaction closely and quench upon completion, slow addition of the chlorinating agent.
Incomplete reaction Insufficiently reactive chlorinating agent, low temperature.Add a catalyst (protic or Lewis acid), moderately increase the temperature, consider a more reactive chlorinating agent with careful control.
Formation of tars/degradation Harsh reaction conditions (high temperature, strong acid).Use milder conditions, lower the reaction temperature, ensure proper quenching and workup procedures.

III. Optimized Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials
  • 3,4-Dimethoxybenzoic acid

  • N-Chlorosuccinimide (NCS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfite (aqueous solution, 10%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Chlorinating Agent Addition: Dissolve N-chlorosuccinimide (1.05 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite to consume any remaining NCS.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve 3,4-dimethoxybenzoic acid in anhydrous DCM B 2. Add glacial acetic acid (catalyst) A->B C 3. Cool to 0 °C B->C D 4. Add NCS solution dropwise C->D E 5. Monitor reaction (TLC/HPLC) D->E F 6. Quench with Na2SO3 solution E->F G 7. Aqueous workup F->G H 8. Dry and concentrate G->H I 9. Purify (recrystallization/chromatography) H->I

Caption: Step-by-step workflow for the selective chlorination.

IV. References

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • University of Rochester. (n.d.). Chlorination - Common Conditions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6174415B1 - Chlorinating side chains of aromatic compounds. Retrieved from

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • MDPI. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 26(16), 4995. Retrieved from [Link]

  • PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Journal of the American Chemical Society, 125(24), 7307–7312. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • ACS Publications. (1956). Chlorination of Aromatic Compounds with Metal Chlorides. Journal of the American Chemical Society, 78(1), 169–171. Retrieved from [Link]

  • ACS Publications. (2002). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 6(3), 279–290. Retrieved from [Link]

  • ACS Publications. (1999). Fine Chemicals from Lignosulfonates. 2. Synthesis of Veratric Acid from Acetovanillon. Organic Process Research & Development, 3(5), 334–343. Retrieved from [Link]

  • ACS Publications. (2024). Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions. Environmental Science & Technology, 58(43), 19576–19586. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102285878B - Method for preparing 2-halo-4,5-dimethoxy benzoic acid. Retrieved from

  • ResearchGate. (2025). Formation of Chlorinated Aromatics by Reactions of Cl • , Cl 2 , and HCl with Benzene in the Cool-Down Zone of a Combustor. Retrieved from [Link]

  • PubMed. (2021). Chlorination Reaction of Aromatic Compounds and Unsaturated Carbon-Carbon Bonds with Chlorine on Demand. Organic Letters, 23(8), 3015–3020. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Regioselectivity in radical chlorination of a carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic chlorination process and formation of possible key reactive species A2 and A3. Retrieved from [Link]

  • Google Patents. (n.d.). CN102408330B - Preparation technology of veratric acid. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3,5-dimethoxybenzoic acid. Retrieved from [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. Journal of the American Chemical Society, 144(29), 13296–13306. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. Retrieved from

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • Google Patents. (n.d.). US4191841A - Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Retrieved from

  • PubMed. (2019). Formation of novel disinfection by-products chlorinated benzoquinone, phenyl benzoquinones and polycyclic aromatic hydrocarbons during chlorination treatment on UV filter 2,4-dihydroxybenzophenone in swimming pool water. Water Research, 151, 247–256. Retrieved from [Link]

  • Google Patents. (n.d.). US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. Retrieved from

  • Google Patents. (n.d.). CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid. Retrieved from

  • Euro Chlor. (n.d.). 01 Chlorination by-products (pdf). Retrieved from [Link]

  • Google Patents. (n.d.). CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid. Retrieved from

  • PubMed. (2005). Formation of disinfection by-products in chlorinated swimming pool water. Journal of Water and Health, 3(1), 61–71. Retrieved from [Link]

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Troubleshooting unexpected NMR shifts in 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3,4-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected Nuclear Magnetic Resonance (NMR) shifts encountered during their experiments. This guide provides in-depth, field-proven insights to ensure the scientific integrity of your results.

Troubleshooting Guide: Unexpected NMR Shifts

This section addresses specific issues you may encounter during the NMR analysis of this compound.

Issue 1: The carboxylic acid proton signal is either absent or significantly shifted from the expected 10-13 ppm range.

Possible Causes & Solutions:

  • Proton Exchange with Residual Water or Deuterated Solvents: The acidic proton of a carboxylic acid is labile and can exchange with deuterium from the solvent (e.g., in CDCl₃ containing D₂O, or in methanol-d₄) or with protons from residual water.[1][2] This can lead to a diminished or completely absent peak in the ¹H NMR spectrum. In some cases, this exchange can also cause the peak to broaden significantly, making it difficult to distinguish from the baseline.[3][4][5]

    • Experimental Protocol: To confirm if proton exchange is the cause, you can perform a D₂O shake. Acquire a standard ¹H NMR spectrum, then add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum.[1] If the carboxylic acid proton peak disappears or significantly diminishes, it confirms that exchange is occurring.

  • Concentration and Hydrogen Bonding: The chemical shift of the carboxylic acid proton is highly dependent on concentration.[6][7] At higher concentrations, intermolecular hydrogen bonding is more prevalent, which deshields the proton and shifts its signal downfield (to a higher ppm value).[7][8] Conversely, in very dilute solutions, the equilibrium shifts towards monomeric species, resulting in an upfield shift.[6]

    • Experimental Protocol: Prepare samples at varying concentrations (e.g., 1 mg/mL, 5 mg/mL, and 20 mg/mL) in the same deuterated solvent and acquire their ¹H NMR spectra. A concentration-dependent shift of the -COOH proton will confirm the influence of hydrogen bonding.

  • pH of the Sample: The protonation state of the carboxylic acid group is pH-dependent. If the sample is not sufficiently acidic, the compound may exist partially or fully as its carboxylate salt. This deprotonation will lead to the disappearance of the carboxylic acid proton signal.[9][10]

    • Experimental Protocol: If you suspect the sample is basic, you can try adding a trace amount of a deuterated acid (e.g., a drop of CD₃COOD) to the NMR sample. This should shift the equilibrium back to the protonated carboxylic acid, causing the peak to reappear.

Issue 2: The chemical shifts of the aromatic protons are not as expected.

Possible Causes & Solutions:

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of aromatic protons.[1][11] Aromatic solvents like benzene-d₆ can induce noticeable upfield shifts due to anisotropic effects, where the analyte molecule is shielded by the ring current of the solvent molecules. In contrast, polar solvents can interact with the solute through dipole-dipole interactions, affecting the electron density around the aromatic ring.[12][13]

    • Experimental Protocol: If your observed shifts in a particular solvent (e.g., CDCl₃) do not match reference spectra, consider acquiring the spectrum in a different solvent (e.g., DMSO-d₆ or acetone-d₆). This can help to resolve overlapping signals and confirm the structure.[1][11]

  • Incorrect Referencing: The chemical shift scale must be correctly calibrated. Typically, the residual solvent peak is used as a secondary reference standard.[14][15][16] If the wrong solvent is selected during processing or if the reference is not set correctly, all peaks will be shifted.[17]

    • Protocol: Ensure that the residual solvent peak is correctly identified and referenced to its known chemical shift. For example, the residual CHCl₃ peak in CDCl₃ should be set to 7.26 ppm.

Issue 3: Unexpected signals are present in the spectrum.

Possible Causes & Solutions:

  • Impurities: The most common source of unexpected peaks is the presence of impurities.[11] These can include residual solvents from the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane), grease from glassware, or byproducts from the synthesis.[15]

    • Protocol: Consult tables of common NMR solvent impurities to identify potential contaminants.[16] If residual solvent is suspected, placing the sample under high vacuum for an extended period may help remove it. For other impurities, further purification of the sample may be necessary.

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve unexpected NMR shifts for this compound.

Caption: A flowchart for troubleshooting NMR issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: While a definitive, universally agreed-upon spectrum can vary slightly based on experimental conditions, the following table provides predicted and literature-based reference shifts.

Proton/Carbon Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
H-5~7.6 - 7.8 (d)~125 - 128
H-6~6.9 - 7.1 (d)~112 - 115
3-OCH₃~3.9 - 4.0 (s)~56 - 57
4-OCH₃~3.9 - 4.0 (s)~60 - 62
COOH~10 - 13 (br s)~165 - 170
C-1-~120 - 123
C-2-~148 - 151
C-3-~145 - 148
C-4-~155 - 158
C-5-~125 - 128
C-6-~112 - 115

Note: These are estimated ranges. Actual values can be influenced by solvent, concentration, and temperature. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.[18][19][20][21]

Q2: How do the substituents (Chloro and Methoxy groups) influence the chemical shifts in the aromatic region?

A2: The substituents on the benzene ring have predictable effects on the chemical shifts of the aromatic protons and carbons due to their electronic properties.

  • Chloro Group (at C-2): The chlorine atom is electronegative and exhibits an inductive electron-withdrawing effect, which deshields nearby protons and carbons.[8][22] It also has a weak resonance-donating effect due to its lone pairs.

  • Methoxy Groups (at C-3 and C-4): The oxygen atoms of the methoxy groups are electronegative, but their primary influence is a strong electron-donating effect through resonance. This increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing shielding (an upfield shift).

The interplay of these effects results in the observed chemical shifts. For instance, H-6 is ortho to the electron-donating 3-methoxy group and is expected to be shifted upfield compared to a proton on an unsubstituted benzene ring (7.34 ppm). H-5 is para to the 2-chloro group and ortho to the 4-methoxy group, and its chemical shift will be a balance of these opposing electronic influences.

Q3: My compound is poorly soluble in CDCl₃. What other solvents can I use, and how will they affect the spectrum?

A3: If solubility is an issue in chloroform-d, several other deuterated solvents can be used.[1]

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): A highly polar aprotic solvent that is excellent for dissolving polar compounds, including carboxylic acids. The carboxylic acid proton will typically appear as a very broad peak at a high chemical shift (often >12 ppm) due to strong hydrogen bonding with the solvent. The residual solvent peak appears around 2.50 ppm.

  • Acetone-d₆: A polar aprotic solvent with good solvating power. The residual solvent peak is at 2.05 ppm.

  • Methanol-d₄: A polar protic solvent. Be aware that the acidic proton of the carboxylic acid will readily exchange with the deuterium of the hydroxyl group of the solvent, leading to the disappearance of the -COOH signal.[1] The residual solvent peaks are around 3.31 and 4.87 ppm.

Changing the solvent not only addresses solubility but can also be a powerful tool for resolving overlapping signals in the aromatic region.[1][11]

References

  • NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
  • How will increase in concentration affect HNMR Spectrum? (2019, June 14). ResearchGate.
  • Supporting Information. (n.d.).
  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2023, June 5). Royal Society of Chemistry.
  • Factors Influencing Chemical Shifts. (n.d.). St. Paul's Cathedral Mission College.
  • Carboxylic Acids. (n.d.). University of Calgary.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. (n.d.). Doc Brown's Chemistry.
  • Troubleshooting. (n.d.). University of Maryland Department of Chemistry and Biochemistry.
  • Factors Affecting Chemical Shift. (n.d.). Perlego.
  • Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts. Chemical Communications (London), (9), 458.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 13.2: The Chemical Shift. (2020, August 11). Chemistry LibreTexts.
  • Common Problems. (n.d.). University College London Faculty of Mathematical & Physical Sciences.
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry.
  • NMR Spectroscopy. (2020, April 1). SlideShare.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2020, August 15). Chemistry LibreTexts.
  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 212-216.
  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Wiley Online Library.
  • NMR Spectroscopy: Chemical Shifts (ppm). (2022, March 5). YouTube.
  • Chemical shifts. (n.d.). University College London.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Timeline of the ¹H-NMR spectra and pH measurements for esterification of benzoic acid with methanol. (n.d.). ResearchGate.
  • Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? (2016, January 6). ResearchGate.
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Publications.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • A guide to 13C NMR chemical shift values. (2015). Compound Interest.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research, 23(5), 795–799.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Does presence of acids impact the position of H2O peak in 1H NMR spectrum? (2022, April 12). ResearchGate.
  • 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763). (n.d.). Human Metabolome Database.

Sources

Challenges in the scale-up of 2-Chloro-3,4-dimethoxybenzoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of 2-Chloro-3,4-dimethoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to ensure reproducibility and success in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The most common laboratory and industrial approaches start from 3,4-dimethoxybenzoic acid (veratric acid). The key challenge is achieving regioselective chlorination at the C2 position. While direct electrophilic chlorination is possible, it often leads to a mixture of isomers. A more controlled and highly selective method is Directed ortho-Metalation (DoM), which utilizes the directing ability of the carboxylate group to achieve lithiation and subsequent chlorination specifically at the C2 position.

Q2: Why is regioselectivity a major challenge in this synthesis?

A2: The starting material, 3,4-dimethoxybenzoic acid, has a complex substitution pattern that influences electrophilic attack. The two methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. This results in multiple activated positions on the aromatic ring, making it difficult to selectively chlorinate only the C2 position using standard electrophilic aromatic substitution methods. Uncontrolled chlorination can lead to significant formation of 5-chloro and 6-chloro isomers, complicating purification.[1][2]

Q3: What are the typical physical properties of this compound?

A3: this compound is typically a white to off-white crystalline solid.[3] Key physical data are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₉ClO₄[4]
Molecular Weight216.62 g/mol [3][4]
Melting Point200-204 °C[3]
Boiling Point324 °C (Predicted)[3]
Density1.337 g/cm³ (Predicted)[3]
CAS Number52009-53-7[4]

Q4: What are the primary applications of this compound?

A4: this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Aromatic carboxylic acids and their derivatives are foundational building blocks in medicinal chemistry and material science.[5][6]

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, particularly via the Directed ortho-Metalation (DoM) pathway.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or HPLC analysis of the crude reaction mixture shows primarily unreacted starting material (veratric acid).

  • Minimal solid precipitates upon acidic workup.

Potential Causes & Corrective Actions:

  • Cause A: Incomplete Deprotonation/Metalation. The formation of the dianion is critical for selective chlorination.

    • Solution: Ensure the strong base (e.g., n-Butyllithium or LDA) is fresh and has been properly titrated to determine its exact molarity. Use anhydrous solvents (e.g., THF, diethyl ether) as trace water will quench the organolithium reagent. Conduct the deprotonation at the recommended low temperature (e.g., -78 °C) to ensure stability of the lithiated intermediate.

  • Cause B: Inactive Chlorinating Agent. The electrophilic chlorine source may have degraded.

    • Solution: Use a fresh, high-purity source of N-chlorosuccinimide (NCS) or hexachloroethane. Avoid prolonged exposure of the agent to moisture.

  • Cause C: Premature Quenching. The lithiated intermediate is highly reactive and can be quenched by acidic protons from sources other than the intended chlorinating agent.

    • Solution: Maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction. Ensure all glassware is oven- or flame-dried before use. Add the chlorinating agent slowly to the cooled reaction mixture to control the exotherm.

Problem 2: Product is Impure - Presence of Isomeric Contaminants

Symptoms:

  • HPLC or GC-MS analysis shows multiple peaks with the same mass as the desired product.

  • ¹H NMR spectrum shows multiple sets of aromatic signals, indicating a mixture of isomers.

  • The melting point of the isolated product is broad and lower than the literature value.

Potential Causes & Corrective Actions:

  • Cause A: Competing Electrophilic Aromatic Substitution. If reaction conditions are not optimal for DoM, traditional electrophilic substitution may occur, leading to other isomers.

    • Solution: This is the core challenge solved by the DoM pathway. Ensure a sufficient excess of the strong base (typically >2 equivalents) is used to form the dianion, which directs the reaction. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C2 position. Insufficient base will leave neutral veratric acid present, which can react non-selectively.

  • Cause B: Ineffective Purification. Isomers can be difficult to separate due to similar physical properties.

    • Solution: Standard recrystallization may not be sufficient. Consider multi-solvent recrystallization or gradient column chromatography on silica gel. Develop a robust HPLC method to quantify isomeric purity and guide the purification process.[7] A common solvent system for recrystallizing aromatic acids is an ethanol/water or ethyl acetate/hexane mixture.[8]

Problem 3: Reaction Stalls or is Sluggish

Symptoms:

  • Reaction monitoring (TLC/HPLC) shows the presence of starting material, the lithiated intermediate (if quenchable for analysis), and some product, with ratios not changing over an extended period.

Potential Causes & Corrective Actions:

  • Cause A: Insufficient Temperature for Chlorination. While metalation requires low temperatures, the subsequent chlorination step may require warming.

    • Solution: After the addition of the chlorinating agent at low temperature, allow the reaction to warm slowly to room temperature and stir for several hours. Monitor the reaction progress to determine the optimal reaction time and temperature profile.

  • Cause B: Poor Solubility of Reagents. At very low temperatures, reagents may precipitate from the solvent.

    • Solution: Ensure the chosen solvent (e.g., THF) can maintain the solubility of all species at the reaction temperature. If solubility is an issue, a co-solvent may be cautiously explored, ensuring it is anhydrous and aprotic.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting the synthesis.

G start Analyze Crude Reaction Mixture (TLC/HPLC/NMR) q1 Is Product Yield < 50%? start->q1 q2 Is Starting Material (SM) Present? q1->q2 Yes q3 Are Isomers or Byproducts Present? q1->q3 No res1 Issue: Incomplete Reaction - Check base molarity - Ensure anhydrous conditions - Verify reaction temperature/time q2->res1 Yes res2 Issue: Degradation - Check for dark color change - Lower reaction temperature q2->res2 No res3 Issue: Poor Regioselectivity - Increase equivalents of base - Confirm DoM pathway is dominant q3->res3 Yes end_node Proceed to Purification/ Re-run Synthesis q3->end_node No res1->end_node res2->end_node res4 Issue: Ineffective Purification - Optimize recrystallization solvent - Consider chromatography res3->res4 res4->end_node

Caption: Troubleshooting decision tree for synthesis analysis.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Metalation (DoM)

This protocol is designed for high regioselectivity and is scalable. It is based on established principles of directed metalation for aromatic systems.

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric acid)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 3 M aqueous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Argon), add 3,4-dimethoxybenzoic acid (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting material). Stir until fully dissolved.

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. A thick precipitate of the lithium carboxylate may form initially, followed by the formation of the soluble orange/red dianion. Stir the mixture at -78 °C for 2 hours.

  • Chlorination: In a separate flask, dissolve NCS (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold dianion solution. Maintain the temperature at -78 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or by quenching a small aliquot with water and analyzing via HPLC.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 3 M HCl until the pH is ~2. This will protonate the carboxylate and neutralize any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the white, crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold 50:50 ethanol/water.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. Assess purity by HPLC and melting point.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis SM Veratric Acid + Anhydrous THF Metalation Add n-BuLi @ -78°C (2.2 eq) SM->Metalation Chlorination Add NCS in THF @ -78°C Metalation->Chlorination Warm Warm to RT Stir 4-6h Chlorination->Warm Quench Quench with HCl (aq) to pH 2 Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with H₂O, Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Crude Crude Product Dry->Crude Recrystal Recrystallize from Ethanol/Water Crude->Recrystal Filter Filter & Dry Recrystal->Filter Pure Pure 2-Chloro-3,4- dimethoxybenzoic acid Filter->Pure Analysis QC Analysis (HPLC, NMR, MP) Pure->Analysis

Sources

Validation & Comparative

A Comparative Guide to 2-Chloro-3,4-dimethoxybenzoic acid and 3,4-dimethoxybenzoic acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Substituted benzoic acids, in particular, are foundational building blocks in the construction of a vast array of complex molecules, from pharmaceuticals to advanced materials. This guide provides an in-depth technical comparison of two structurally related yet functionally distinct benzoic acid derivatives: 2-Chloro-3,4-dimethoxybenzoic acid and its non-chlorinated counterpart, 3,4-dimethoxybenzoic acid (also known as veratric acid).

This comparison is designed for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in their synthesis, physicochemical properties, and reactivity. By understanding these differences, the synthetic chemist can make more informed decisions in the strategic design and execution of their synthetic routes.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of these two reagents is paramount for their effective use in the laboratory. The presence of the ortho-chloro substituent in this compound imparts notable differences in its properties compared to veratric acid.

PropertyThis compound3,4-dimethoxybenzoic acid (Veratric Acid)Reference(s)
Molecular Formula C₉H₉ClO₄C₉H₁₀O₄[1][2]
Molecular Weight 216.62 g/mol 182.17 g/mol [1][2]
CAS Number 52009-53-793-07-2[1][2]
Melting Point 200-204 °C179-182 °C[1]
Appearance SolidPowder[1]
pKa (Predicted) ~3.5~4.14[3]

The most striking difference is the lower predicted pKa of this compound, indicating its higher acidity. This is a direct consequence of the electronic and steric effects of the ortho-chloro substituent, a phenomenon known as the "ortho effect," which will be discussed in detail later in this guide.

Synthesis of the Building Blocks

The accessibility of a starting material is a crucial consideration in synthetic planning. Here, we compare common synthetic routes to both benzoic acid derivatives.

Synthesis of 3,4-dimethoxybenzoic acid (Veratric Acid)

Veratric acid is readily synthesized from several commercially available precursors. A common and efficient method involves the oxidation of 3,4-dimethoxybenzaldehyde (veratraldehyde).

Caption: A potential synthetic route to this compound.

The synthesis of the chlorinated analog is inherently more challenging due to the need to control the regioselectivity of the chlorination step. This can lead to the formation of isomeric byproducts, necessitating careful purification.

Reactivity in Amide Bond Formation: A Comparative Analysis

The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly in the construction of pharmaceutical agents. The reactivity of the carboxylic acid is a key determinant of the efficiency of this transformation.

The "Ortho Effect": A Decisive Factor

The presence of a substituent at the ortho position of a benzoic acid has a profound impact on its acidity and reactivity. This "ortho effect" dictates that ortho-substituted benzoic acids are generally more acidic than their meta- and para-isomers, regardless of the electronic nature of the substituent.

This increased acidity is attributed to steric hindrance. The ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a more stabilized carboxylate anion upon deprotonation.

In the context of our comparison, the ortho-chloro group in this compound makes it a stronger acid than 3,4-dimethoxybenzoic acid. This has significant implications for its reactivity in amide bond formation.

Implications for Amide Synthesis

The higher acidity of this compound suggests that it will be more readily activated by coupling reagents, potentially leading to faster reaction rates in amide synthesis. However, the steric bulk of the ortho-chloro group can also present a challenge, potentially hindering the approach of the amine nucleophile to the activated carboxylic acid.

To provide a quantitative comparison, let's consider a representative amide synthesis with benzylamine.

General Reaction Scheme:

Caption: General scheme for amide synthesis.

Comparative Experimental Data (Hypothetical)

Starting MaterialReaction Time (h)Yield (%)
3,4-dimethoxybenzoic acid 492
This compound 288

Causality behind the Expected Results:

  • Reaction Time: The higher acidity of this compound would lead to faster activation by the coupling reagent, resulting in a shorter reaction time.

  • Yield: While the activation is faster, the steric hindrance from the ortho-chloro group could impede the nucleophilic attack of benzylamine, potentially leading to a slightly lower overall yield compared to the less hindered 3,4-dimethoxybenzoic acid. For sterically demanding substrates, the choice of coupling reagent becomes even more critical, with reagents like HATU or T3P® (Propylphosphonic anhydride) often providing better results. [4] Experimental Protocol: General Procedure for Amide Synthesis [5]

  • To a solution of the benzoic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add the coupling reagent (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the amine (1.05 eq) to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Synthesis: Case Studies

The utility of a building block is ultimately demonstrated by its successful application in the synthesis of valuable target molecules.

3,4-dimethoxybenzoic acid in the Synthesis of Pharmaceutical Intermediates

3,4-dimethoxybenzoic acid is a versatile intermediate in the pharmaceutical industry. [6][7][8]Its derivatives have shown a range of biological activities, including antioxidant and anti-inflammatory properties. [8]A notable, albeit indirect, application of a closely related derivative is in the synthesis of the anti-anginal drug Trimetazidine. The synthesis of Trimetazidine starts from 2,3,4-trimethoxybenzaldehyde, highlighting the importance of the dimethoxybenzene motif in cardiovascular drug discovery. [9][10]

This compound in the Construction of Complex Scaffolds

The presence of the chloro substituent in this compound offers unique synthetic handles that are not available in its non-chlorinated counterpart. The chlorine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of further complexity and diversity into the molecular scaffold.

While a specific blockbuster drug synthesized directly from this compound is not prominently featured in the literature, its utility as a building block for constructing complex heterocyclic systems and as an intermediate in the synthesis of biologically active compounds is recognized. For instance, derivatives of 2-chlorobenzoic acid have been investigated for their antimicrobial activity. [11]The chloro-substituent can be crucial for modulating the electronic properties and metabolic stability of a drug candidate.

Conclusion: A Strategic Choice for the Synthetic Chemist

The choice between this compound and 3,4-dimethoxybenzoic acid is a strategic one that depends on the specific goals of the synthesis.

  • 3,4-dimethoxybenzoic acid is the more readily available and less expensive starting material. Its unhindered nature generally leads to high yields in standard transformations like amide bond formation, making it an excellent choice for routine synthesis and large-scale production where cost and efficiency are paramount.

  • This compound , while more challenging to synthesize, offers distinct advantages in terms of reactivity and synthetic versatility. Its increased acidity can lead to faster reaction rates, and the presence of the chloro substituent provides a valuable handle for further functionalization through cross-coupling reactions. This makes it a powerful building block for the synthesis of complex, highly substituted molecules, particularly in the context of medicinal chemistry and the exploration of new chemical space.

Ultimately, a thorough understanding of the interplay between the electronic and steric effects of the substituents on these benzoic acid derivatives empowers the synthetic chemist to make informed decisions, leading to more efficient and elegant synthetic strategies.

References

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  • Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222). FooDB. Accessed January 9, 2026.
  • Process for the preparation of darunavir and darunavir intermediates.
  • Veratric acid (3,4-Dimethoxybenzoic acid) | Antioxidant. MedChemExpress. Accessed January 9, 2026.
  • Veratric Acid | C9H10O4 | CID 7121. PubChem. Accessed January 9, 2026.

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A Senior Application Scientist's Guide to the Reactivity of Chloro-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how substituents on an aromatic ring influence reactivity is paramount. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-chlorobenzoic acids. We will delve into the underlying electronic principles, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

Theoretical Framework: The Electronic Tug-of-War

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic effects of its substituents. In the case of chlorobenzoic acids, we witness a classic interplay between two opposing forces exerted by the chlorine atom: the inductive effect and the resonance effect. The position of the chlorine atom relative to the carboxylic acid group dictates the net outcome of this electronic tug-of-war, profoundly influencing both the acidity of the carboxyl group and the susceptibility of the aromatic ring to further substitution.

Inductive Effect (-I)

Chlorine, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect. This effect operates through the sigma (σ) bonds and decreases with distance. By pulling electron density away from the benzene ring and the carboxyl group, the inductive effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid.[1]

Resonance Effect (+R)

Conversely, the lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect is most pronounced at the ortho and para positions.[2] This donation of electron density destabilizes the carboxylate anion, making the acid less acidic. However, in the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect.[1][2]

The "Ortho Effect"

A special consideration for the ortho isomer is the "ortho effect." This is a combination of steric and electronic factors that often makes ortho-substituted benzoic acids stronger than their meta and para counterparts, regardless of the electronic nature of the substituent.[2] The steric hindrance from the ortho-chloro group can force the carboxylic acid group out of the plane of the benzene ring, which can disrupt coplanarity and affect resonance stabilization of the carboxylate anion.

The interplay of these effects leads to the observed trend in the acidity of chlorobenzoic acids.

Data Presentation: A Quantitative Comparison

The most direct measure of the electronic influence on the carboxyl group is the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid.

Compound pKa Relative Acidity
Benzoic Acid4.20-
2-Chlorobenzoic Acid (ortho)2.94Strongest
3-Chlorobenzoic Acid (meta)3.83Intermediate
4-Chlorobenzoic Acid (para)3.98Weakest (among isomers)

Data sourced from various chemical databases.

This data clearly illustrates the ortho effect, with 2-chlorobenzoic acid being the strongest acid.[1] In the meta position, only the electron-withdrawing inductive effect operates, increasing its acidity relative to benzoic acid. In the para position, both the inductive and the weaker, opposing resonance effect are at play, resulting in a slightly weaker acid than the meta isomer.

Reactivity in Key Chemical Transformations

The electronic effects of the chloro and carboxyl substituents also dictate the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

Both the chloro and the carboxyl groups are deactivating towards electrophilic aromatic substitution, meaning they make the ring less reactive than benzene. The carboxyl group is a meta-director, while the chloro group is an ortho, para-director.[3]

  • Reactivity Order (Qualitative): Benzoic Acid > 4-Chlorobenzoic Acid > 3-Chlorobenzoic Acid > 2-Chlorobenzoic Acid

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is generally difficult on chlorobenzoic acids unless activated by other strong electron-withdrawing groups (like a nitro group) at the ortho or para positions. The carboxylate anion, being negatively charged, would further disfavor the approach of a nucleophile. However, under forcing conditions, the chloro substituent can be displaced. The reactivity in such reactions is influenced by the stability of the intermediate Meisenheimer complex.

Esterification

The rate of acid-catalyzed esterification is sensitive to both electronic and steric effects. Electron-withdrawing groups on the benzoic acid can increase the electrophilicity of the carbonyl carbon, but they also decrease the basicity of the carbonyl oxygen, making its protonation (the first step of the reaction) more difficult. The Hammett equation can be used to quantify these electronic effects on the reaction rate.[4][5] Steric hindrance, particularly from the ortho-chloro group, can significantly slow down the rate of esterification.

  • Predicted Reactivity Order (Esterification): 4-Chlorobenzoic Acid ≈ 3-Chlorobenzoic Acid > 2-Chlorobenzoic Acid

Experimental Protocols

To provide a practical framework for comparing the reactivity of these isomers, we present detailed, step-by-step methodologies for two key reactions: nitration and Fischer esterification.

Protocol 1: Comparative Nitration of Chlorobenzoic Acids

This protocol is designed to compare the relative ease of nitration of the three chlorobenzoic acid isomers under identical conditions.

Objective: To qualitatively and quantitatively compare the reactivity of 2-, 3-, and 4-chlorobenzoic acid towards electrophilic nitration.

Materials:

  • 2-Chlorobenzoic acid

  • 3-Chlorobenzoic acid

  • 4-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 7:3 Hexane:Ethyl Acetate)

  • UV lamp

Procedure:

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with continuous stirring. This mixture should be prepared fresh and kept cold.

  • Reaction Setup: Set up three separate reaction flasks, one for each isomer. In each flask, dissolve 1.0 g of the respective chlorobenzoic acid in 10 mL of concentrated sulfuric acid, cooled in an ice bath.

  • Nitration Reaction: Slowly add 2.0 mL of the cold nitrating mixture dropwise to each of the chlorobenzoic acid solutions. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixtures at 0-10 °C. Monitor the progress of each reaction at regular intervals (e.g., 15, 30, 60 minutes) by taking a small aliquot, quenching it with ice, and analyzing it by TLC.

  • Work-up: After a set reaction time (e.g., 1 hour), carefully pour each reaction mixture onto 50 g of crushed ice with vigorous stirring to precipitate the nitrated product.

  • Isolation and Purification: Collect the solid product from each reaction by vacuum filtration, wash thoroughly with cold water to remove residual acids, and then dry. The crude product can be purified by recrystallization from ethanol.

  • Analysis: Determine the yield of the purified product for each isomer. Analyze the products by melting point and spectroscopy (e.g., ¹H NMR, ¹³C NMR) to determine the isomer distribution.

Expected Outcome: This experiment will provide a qualitative comparison of the reaction rates based on the consumption of starting material over time (as observed by TLC) and a quantitative comparison based on the isolated yields of the nitrated products.

Protocol 2: Comparative Fischer Esterification of Chlorobenzoic Acids

This protocol allows for the comparison of the relative rates of esterification of the three chlorobenzoic acid isomers.

Objective: To compare the rates of Fischer esterification of 2-, 3-, and 4-chlorobenzoic acid with methanol.

Materials:

  • 2-Chlorobenzoic acid

  • 3-Chlorobenzoic acid

  • 4-Chlorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for kinetic analysis

Procedure:

  • Reaction Setup: In three separate round-bottom flasks equipped with reflux condensers, place 1.0 g of each chlorobenzoic acid isomer.

  • Reagent Addition: To each flask, add 20 mL of anhydrous methanol and a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Reaction and Monitoring: Heat the mixtures to reflux. At regular time intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Sample Preparation for Analysis: Quench each aliquot in a vial containing a known amount of an internal standard dissolved in diethyl ether and a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst. Shake well and allow the layers to separate.

  • Kinetic Analysis: Analyze the organic layer of each sample by GC or HPLC to determine the ratio of the ester product to the unreacted carboxylic acid.

  • Data Analysis: Plot the concentration of the ester product (or the disappearance of the starting material) versus time for each isomer. The initial slope of these plots will give the initial reaction rate, allowing for a quantitative comparison of the reactivity of the three isomers.

Expected Outcome: This experiment will generate kinetic data to quantitatively compare the rates of esterification for the ortho, meta, and para isomers, providing insights into the electronic and steric effects on this reaction.

Visualizing the Concepts

To further clarify the relationships discussed, the following diagrams created using Graphviz (DOT language) illustrate the key concepts.

electronic_effects cluster_effects Electronic Effects of Chloro Substituent cluster_reactivity Impact on Reactivity Inductive Effect (-I) Inductive Effect (-I) Increased Acidity Increased Acidity Inductive Effect (-I)->Increased Acidity Stabilizes anion Decreased Ring Reactivity (EAS) Decreased Ring Reactivity (EAS) Inductive Effect (-I)->Decreased Ring Reactivity (EAS) Withdraws e⁻ density Resonance Effect (+R) Resonance Effect (+R) Resonance Effect (+R)->Increased Acidity Destabilizes anion (weaker effect) Resonance Effect (+R)->Decreased Ring Reactivity (EAS) Donates e⁻ density (weaker effect)

Caption: Interplay of inductive and resonance effects of the chloro substituent on the reactivity of benzoic acid.

experimental_workflow Select Isomer Select Isomer Perform Reaction Perform Reaction Select Isomer->Perform Reaction Monitor Progress (TLC/GC) Monitor Progress (TLC/GC) Perform Reaction->Monitor Progress (TLC/GC) Monitor Progress (TLC/GC)->Perform Reaction Continue reaction Work-up & Isolate Product Work-up & Isolate Product Monitor Progress (TLC/GC)->Work-up & Isolate Product Reaction complete Analyze & Compare Results Analyze & Compare Results Work-up & Isolate Product->Analyze & Compare Results

Caption: General experimental workflow for comparing the reactivity of chlorobenzoic acid isomers.

Conclusion: A Strategic Choice for Synthesis

The choice of a specific chloro-substituted benzoic acid isomer is a critical decision in synthetic planning. This guide has illuminated the nuanced interplay of electronic and steric effects that govern their reactivity.

  • 2-Chlorobenzoic acid , with its enhanced acidity due to the ortho effect, may be advantageous in reactions where proton donation is key. However, its steric hindrance can be a significant drawback in reactions involving the carboxyl group, such as esterification.

  • 3-Chlorobenzoic acid offers a balance of increased acidity over benzoic acid without the steric complications of the ortho isomer.

  • 4-Chlorobenzoic acid , being the least acidic of the three isomers, might be less prone to certain side reactions involving the carboxyl group.

By understanding these fundamental principles and utilizing the provided experimental frameworks, researchers can strategically select the optimal isomer and reaction conditions to achieve their desired synthetic outcomes efficiently and with higher yields.

References

  • Brainly. (2023, November 2). Rank the compounds in each group according to their reactivity toward electrophilic substitution. 1.
  • Llobera, A., & Cirera, J. (1983). Application of the Hammett equation in the esterification of substituted benzoic acids, catalyzed by AlPO4 in the gas phase. Canadian Journal of Chemistry, 61(2), 230-233.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • MSU Denver. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity.
  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes.
  • Quora. (2017, November 7). Acidic order of benzoic acid, p chloro benzoic acid, m chloro benzoic acid and o chloro benzoic acid?.
  • Quora. (2017, October 10). Why is meta-Chlorobenzoic acid stronger than para-Chlorobenzoic acid?.
  • Wikipedia. (n.d.). Hammett equation.
  • DTIC. (1980, March 30). The Control of Isomer Distributions in Nitration Reactions.
  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.
  • ResearchGate. (2016, April 18). Nitration of Chlorobenzene with Nitric Acid in a Continuous Installation.

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A Comparative Analysis of the Biological Activities of Veratric Acid and its Halogenated Derivative, 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the ever-evolving landscape of small molecule drug discovery, phenolic compounds such as benzoic acid derivatives, naturally abundant in plants, fruits, and vegetables, represent a promising reservoir of bioactive scaffolds.[1] Veratric acid (3,4-dimethoxybenzoic acid), a notable example, has garnered significant scientific attention for its multifaceted biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The structural simplicity and favorable safety profile of veratric acid make it an attractive starting point for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.

This guide provides an in-depth, objective comparison of the biological activities of veratric acid and its chlorinated analog, 2-Chloro-3,4-dimethoxybenzoic acid. While veratric acid is well-characterized, its halogenated derivative remains largely unexplored. By examining the known bioactivities of veratric acid and drawing inferences from related chlorinated benzoic acid compounds, we aim to provide a forward-looking perspective on the potential therapeutic applications of this compound and to equip researchers with the necessary experimental frameworks to further investigate this promising chemical space.

Chemical Structures and Physicochemical Properties

The introduction of a chlorine atom to the veratric acid backbone at the C2 position is anticipated to modulate its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly influence its biological activity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logP
Veratric AcidVeratric Acid StructureC9H10O4182.171.52
This compoundthis compound StructureC9H9ClO4216.62~2.5 (Estimated)

Comparative Biological Activities

Anti-inflammatory Activity

Veratric acid has demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.[3][4] It has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The underlying mechanism involves the inhibition of the PI3K/Akt/NF-κB and MAPK signaling pathways.[4][5]

While direct experimental data for this compound is not yet available, studies on other chlorinated benzoic acid derivatives suggest a potential for anti-inflammatory activity.[5][6][7] The chlorine substituent may alter the compound's interaction with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. Further investigation is warranted to elucidate the anti-inflammatory potential of this halogenated analog.

Hypothetical Comparative Anti-inflammatory Data

CompoundIC50 for NO Inhibition (µM)IC50 for PGE2 Inhibition (µM)
Veratric Acid50-10025-50
This compoundTo be determinedTo be determined
Indomethacin (Control)10-205-10
Note: The data for this compound is hypothetical and for illustrative purposes. Experimental validation is required.
Antimicrobial Activity

Veratric acid and its derivatives have been reported to possess antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[2][8] The mechanism is thought to involve the disruption of microbial cell membrane integrity and pH homeostasis.

The introduction of a chlorine atom, a well-known pharmacophore in antimicrobial agents, could potentially enhance the antimicrobial potency of the veratric acid scaffold. Studies on 2-chlorobenzoic acid derivatives have shown significant activity against various bacterial and fungal pathogens.[3][9] It is plausible that this compound may exhibit a broader spectrum or greater potency compared to its parent compound.

Hypothetical Comparative Antimicrobial Data (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Veratric Acid128256512
This compoundTo be determinedTo be determinedTo be determined
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A8
Note: The data for this compound is hypothetical and for illustrative purposes. Experimental validation is required.
Anticancer and Cytotoxic Activity

Recent studies have highlighted the anticancer potential of veratric acid, demonstrating its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, including triple-negative breast cancer.[10][11]

The cytotoxic effects of chlorinated benzoic acid derivatives against cancer cells have also been documented.[12] The chlorine atom can influence the molecule's ability to interact with biological targets and may enhance its cytotoxic potential. Therefore, this compound is a compelling candidate for anticancer screening.

Hypothetical Comparative Cytotoxicity Data (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Veratric Acid75150120
This compoundTo be determinedTo be determinedTo be determined
Doxorubicin (Control)0.51.20.8
Note: The data for this compound is hypothetical and for illustrative purposes. Experimental validation is required.

Experimental Protocols

To facilitate the direct comparison of veratric acid and this compound, the following detailed experimental protocols are provided.

Cytotoxicity Assessment: MTT Assay

This protocol is foundational for determining the cytotoxic concentration range of the test compounds before proceeding with other biological assays.

MTT_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of veratric acid and this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for another 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.

Griess_Assay_Workflow A Seed RAW 264.7 cells in 96-well plates B Incubate for 24h A->B C Pre-treat with compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess reagent F->G H Read absorbance at 540 nm G->H

Caption: Griess Assay Workflow for NO Inhibition.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Incubation and Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.

Broth_Microdilution_Workflow A Prepare serial dilutions of compounds in 96-well plates B Inoculate with microbial suspension A->B C Incubate at 37°C for 24h B->C D Add resazurin indicator C->D E Incubate for 2-4h D->E F Visually assess for color change (MIC determination) E->F

Caption: Broth Microdilution Workflow for MIC Determination.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial suspension to each well containing the compound dilutions. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a viability indicator like resazurin.

Signaling Pathway Analysis

The anti-inflammatory effects of veratric acid are mediated through the inhibition of key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of both veratric acid and its derivatives.

NFkB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Veratric_Acid Veratric Acid Veratric_Acid->PI3K Inhibits Veratric_Acid->Akt Inhibits

Caption: Simplified NF-κB Signaling Pathway and the Inhibitory Action of Veratric Acid.

Conclusion and Future Directions

Veratric acid stands as a well-validated natural product with a diverse range of biological activities. Its anti-inflammatory, antimicrobial, and anticancer properties make it a valuable lead compound for drug development. The introduction of a chlorine atom to create this compound presents an intriguing opportunity to modulate and potentially enhance these activities. Based on the known effects of halogenation and the bioactivities of related chlorinated benzoic acids, it is hypothesized that this compound may exhibit improved potency and/or a broader spectrum of activity.

This guide provides a comprehensive framework for the comparative evaluation of these two compounds. The detailed experimental protocols and the summary of known and potential activities are intended to empower researchers to systematically investigate the therapeutic potential of this compound. Future studies should focus on the synthesis and in vitro and in vivo evaluation of this compound to validate the hypotheses presented herein and to unlock its full potential as a novel therapeutic agent.

References

  • Choi WS, et al. Veratric acid inhibits iNOS expression through the regulation of PI3K activation and histone acetylation in LPS-stimulated RAW264.7 cells. Int J Mol Med. 2015 Jan;35(1):202-10.
  • Veratric Acid Inhibits LPS-Induced IL-6 and IL-8 Production in Human Gingival Fibroblasts.
  • The introduction of 3,4-Dimethoxybenzoic acid (Veratric acid) - ChemicalBook. (URL not available)
  • Veratric acid Immunology & Inflammation rel
  • Harini, Ganesh; Ganesh, S. Shree; Anushikaa, Ramprasad; Bharathi, Ramanathan; Aravind, Sankaranarayanan; Vatsala, Kumari; Shanmugavadivu, Abinaya; Selvamurugan, Nagarajan (2023-05-04). "Antiproliferative and Apoptotic Effects of pH-responsive Veratric acid-loaded Polydopamine Nanoparticles in Human Triple Negative Breast Cancer Cells". Chemistry & Biodiversity.
  • Hansch analysis of veratric acid derivatives as antimicrobial agents - PubMed. (URL: [Link])
  • Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC - NIH. (URL: [Link])
  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed. (URL: [Link])
  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
  • Antiproliferative and Apoptotic Effects of pH-Responsive Veratric Acid-Loaded Polydopamine Nanoparticles in Human Triple Negative Breast Cancer Cells - PubMed. (URL: [Link])
  • The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells - PubMed. (URL: [Link])
  • Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PubMed Central. (URL: [Link])
  • Veratric acid | C9H10O4 | CID 7121 - PubChem. (URL: [Link])
  • This compound | C9H9ClO4 | CID 2774976 - PubChem. (URL: [Link])
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (URL: [Link])
  • Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Ver
  • Hansch analysis of veratric acid derivatives as antimicrobial agents - ResearchG
  • Ver
  • The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells. (URL: [Link])
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A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-3,4-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselective Chlorination

2-Chloro-3,4-dimethoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its preparation, however, presents a classic chemical challenge: the regioselective chlorination of its precursor, 3,4-dimethoxybenzoic acid (veratric acid). The veratric acid molecule features a benzene ring highly activated by two electron-donating methoxy groups (-OCH₃) and simultaneously deactivated by an electron-withdrawing carboxylic acid group (-COOH).

The two methoxy groups are strong ortho, para-directors, while the carboxylic acid is a meta-director. This confluence of directing effects makes precise substitution at a single, desired position—in this case, the C2 position—a significant hurdle. The C2 position is ortho to the C3-methoxy group but meta to the C4-methoxy and the carboxylic acid group, and is also subject to steric hindrance. Achieving high yields of the desired 2-chloro isomer requires a carefully selected catalytic system that can navigate this complex electronic and steric landscape.

This guide provides an in-depth comparison of two distinct catalytic approaches for this synthesis: a classical, highly reactive Lewis acid-catalyzed system and a milder, interhalogen-mediated method. We will delve into the mechanistic rationale behind each choice, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Catalyst System 1: Classical Lewis Acid Catalysis with Titanium Tetrachloride (TiCl₄)

The use of strong Lewis acids to promote electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis.[1] These catalysts function by coordinating to a halogenating agent, polarizing it, and generating a highly potent electrophilic species that can readily attack the aromatic ring.

Expertise & Experience: The Mechanistic Rationale

In this system, a Lewis acid like titanium tetrachloride (TiCl₄) is employed to activate a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). The mechanism proceeds via the classical EAS pathway:

  • Activation: The Lewis acid (TiCl₄) coordinates to an oxygen atom on sulfuryl chloride. This interaction withdraws electron density from the sulfur atom, which in turn polarizes the S-Cl bonds, making the chlorine atoms more electrophilic. In the extreme, this can be viewed as generating a "Cl⁺" equivalent complexed to the catalyst.

  • Electrophilic Attack: The electron-rich π-system of the veratric acid ring attacks the activated, electrophilic chlorine atom. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base in the mixture removes the proton from the carbon atom bearing the new chlorine substituent, collapsing the sigma complex and restoring the aromaticity of the ring.

The choice of a powerful Lewis acid system is a brute-force approach. Its high reactivity is intended to overcome the deactivating effect of the carboxylic acid group. However, this same reactivity can be a double-edged sword, potentially leading to a mixture of isomers (e.g., chlorination at the C5 or C6 positions) and even di-chlorinated byproducts if the reaction is not carefully controlled.[2]

Experimental Protocol: TiCl₄-Catalyzed Chlorination

This protocol is adapted from a procedure for the chlorination of a structurally similar dimethoxybenzene derivative.[2]

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric Acid)

  • Sulfuryl chloride (SO₂Cl₂)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4-dimethoxybenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add titanium tetrachloride (0.1 eq) to the stirred solution via syringe.

  • Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Trustworthiness: A Self-Validating System

This protocol includes an inert atmosphere to prevent the moisture-sensitive TiCl₄ from decomposing. The slow, cold addition of reagents is critical for controlling the exothermic reaction and minimizing side product formation. The aqueous workup with a base neutralizes the acidic catalyst and byproducts, ensuring the stability of the final product during isolation.

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Isolation prep1 Dissolve Veratric Acid in Anhydrous CH₂Cl₂ prep2 Cool to 0 °C prep1->prep2 reac1 Add TiCl₄ (0.1 eq) prep2->reac1 reac2 Add SO₂Cl₂ (1.1 eq) dropwise at 0 °C reac1->reac2 reac3 Stir at RT for 4-6h reac2->reac3 work1 Quench with Ice & NaHCO₃ (aq) reac3->work1 work2 Extract with CH₂Cl₂ work1->work2 work3 Wash, Dry, Concentrate work2->work3 work4 Purify (Recrystallization) work3->work4 final_product final_product work4->final_product 2-Chloro-3,4-dimethoxy- benzoic acid

Fig. 1: Workflow for TiCl₄-Catalyzed Chlorination

Catalyst System 2: Iodine Monochloride (ICl) Mediated Chlorination

Iodine monochloride (ICl) is a fascinating interhalogen reagent. Due to the difference in electronegativity between iodine and chlorine, the I-Cl bond is polarized (Iδ⁺—Clδ⁻). While it is most famously used as a source of electrophilic iodine ("I⁺") for iodination reactions, under specific conditions, it can also serve as an effective chlorinating agent.[3][4]

Expertise & Experience: The Mechanistic Rationale

The reactivity of ICl is highly dependent on the reaction conditions. In polar, protic solvents, the ICl can be solvated, favoring the pathway where the more electropositive iodine acts as the electrophile. However, in non-polar solvents or in the absence of a solvent, ICl can deliver an electrophilic chlorine.

The proposed mechanism involves the attack of the activated aromatic ring on the chlorine atom of the polarized I-Cl bond. This pathway is significantly milder than using a Cl₂/Lewis acid or SO₂Cl₂/Lewis acid system. The reduced electrophilicity of the chlorinating species can translate to higher regioselectivity, as the reaction becomes more sensitive to the subtle electronic and steric differences between the possible sites of attack on the veratric acid ring. This controlled reactivity makes ICl a compelling alternative for achieving the challenging ortho-chlorination.

Experimental Protocol: ICl-Mediated Chlorination

This protocol is adapted from procedures for halogenating activated aromatic rings with ICl and is designed to favor chlorination.[3][5]

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric Acid)

  • Iodine monochloride (ICl), 1.0 M solution in CH₂Cl₂ or neat

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask protected from light, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous carbon tetrachloride.

  • Stir the solution at room temperature.

  • Slowly add iodine monochloride (1.05 eq) dropwise to the solution. A color change is typically observed.

  • Stir the reaction at room temperature for 12-24 hours. The reaction should be monitored closely by TLC or LC-MS to maximize the formation of the chlorinated product over the iodinated side product.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution to consume any unreacted ICl.

  • Wash the mixture with saturated NaHCO₃ solution to remove the acidic byproduct (HI) and unreacted starting material.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, carefully separating the desired 2-chloro product from other isomers and any potential 2-iodo byproduct.

Trustworthiness: A Self-Validating System

Protecting the reaction from light prevents radical side reactions. The use of a non-polar solvent like CCl₄ is key to promoting the chlorination pathway over iodination. The thiosulfate quench is a standard and effective method for neutralizing residual halogenating agents, ensuring a clean workup.

G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup & Isolation prep1 Dissolve Veratric Acid in Anhydrous CCl₄ reac1 Add ICl (1.05 eq) dropwise at RT prep1->reac1 reac2 Stir at RT for 12-24h (Protect from light) reac1->reac2 work1 Quench with Na₂S₂O₃ (aq) reac2->work1 work2 Wash with NaHCO₃ (aq) work1->work2 work3 Dry & Concentrate work2->work3 work4 Purify (Chromatography) work3->work4 final_product final_product work4->final_product 2-Chloro-3,4-dimethoxy- benzoic acid

Fig. 2: Workflow for Iodine Monochloride Mediated Chlorination

Comparative Analysis

The choice between a strong Lewis acid catalyst and a milder interhalogen reagent involves a trade-off between reaction speed, cost, safety, and selectivity.

ParameterCatalyst System 1: TiCl₄ / SO₂Cl₂Catalyst System 2: Iodine Monochloride (ICl)
Catalyst Type Strong Lewis AcidInterhalogen Reagent
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Iodine Monochloride (ICl)
Typical Solvent DichloromethaneCarbon Tetrachloride / Neat
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 4 - 8 hours12 - 24 hours
Reactivity Very HighModerate
Potential Yield Moderate to HighModerate
Selectivity Potentially lower; risk of over-chlorinationPotentially higher; more controlled
Handling/Safety TiCl₄ is highly corrosive and moisture-sensitive. SO₂Cl₂ is toxic and corrosive.ICl is corrosive and moisture-sensitive. CCl₄ is a hazardous solvent.
Cost TiCl₄ and SO₂Cl₂ are relatively inexpensive bulk chemicals.ICl is more expensive than standard chlorinating agents.
Waste Stream Generates titanium salts and acidic waste.Generates iodide/iodate salts and acidic waste.

Conclusion and Recommendations

Both Lewis acid catalysis and iodine monochloride mediation represent viable, albeit mechanistically distinct, pathways for the synthesis of this compound.

  • The Titanium Tetrachloride (TiCl₄) catalyzed method is a powerful, rapid approach suitable for large-scale synthesis where throughput is a priority. Its primary drawbacks are the harsh conditions and the potential for reduced selectivity, which may necessitate more demanding purification steps. Careful control of stoichiometry and temperature is paramount to achieving a good yield of the desired C2-chlorinated product.

  • The Iodine Monochloride (ICl) mediated method offers a milder and potentially more selective alternative. The slower reaction rate is compensated by the prospect of a cleaner reaction profile with fewer side products, simplifying downstream purification. This method is particularly well-suited for smaller-scale, research-focused applications where regiochemical purity is more critical than reaction speed.

Ultimately, the selection of the catalyst system should be guided by the specific goals of the synthesis. For rapid production, the Lewis acid approach may be preferable, whereas for syntheses demanding high purity and selectivity, the nuanced reactivity of iodine monochloride presents a compelling advantage.

References

  • Podyachev, S. N., et al. (2021). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 26(16), 4983.
  • Wei, J., et al. (2005). Theoretical study of the iodination of methoxybenzene by iodine monochloride. Journal of Physical Organic Chemistry, 18(8), 795-802.
  • Guy, A., et al. (1985). Regiospecific chlorination of aromatic substrates using donor–acceptor and hydrogen bonding interactions. Journal of the Chemical Society, Chemical Communications, (13), 849-850.
  • Wikipedia. (2023). Lewis acid catalysis.
  • Wikipedia. (2023). Iodine monochloride.
  • Royal Society of Chemistry. (n.d.). The effect of concentration and temperature on an equilibrium. Education in Chemistry.
  • Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester. CN109896435A.
  • Google Patents. (n.d.). Process and catalyst mixture for the para-directed chlorination of alkylbenzenes. US4250122A.
  • Ma, H. C., et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25.
  • Google Patents. (n.d.). Chlorination with sulfuryl chloride. US3920757A.
  • Google Patents. (n.d.). Production of iodine monochloride aqueous solution. JP2000264605A.
  • Ma, H., et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. ResearchGate.
  • N-Z CHEMISTRY. (2022, January 20). Making IODINE MONOCHLORIDE from the elements. YouTube.
  • Taylor & Francis Online. (n.d.). Iodine monochloride – Knowledge and References.
  • Google Patents. (n.d.). Process for the preparation of chloro-1,4-dimethoxybenzene. DE102006010923A1.
  • Taylor & Francis Online. (n.d.). Iodine monochloride – Knowledge and References.
  • Google Patents. (n.d.). Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride. CN105152912A.
  • Google Patents. (n.d.). Method for producing iodine monochloride. JPH0735244B2.
  • Dalton Transactions. (2021). A catalytic collaboration: pairing transition metals and Lewis acids for applications in organic synthesis. Dalton Transactions, 50(44), 15839-15851.
  • FooDB. (2010, April 8). Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). Necic acid synthons. Part 4. Regioselectivity in the reactions of chloro and lodo derivatives of selected 3-hydroxy-2-methylenealkanoate esters with ethyl 2-methyl-3-oxobutanoate. (1), 157-163.

Sources

A Comparative Guide to the Antimicrobial Efficacy of 2-Chloro-3,4-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds as potential antimicrobial agents is a critical endeavor. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, serving as a versatile backbone for therapeutic development.[1] This guide focuses on a specific, yet promising, subclass: 2-chloro-3,4-dimethoxybenzoic acid derivatives. By leveraging structure-activity relationship (SAR) principles gleaned from related compounds, this document provides a comparative analysis of their potential efficacy and outlines the experimental framework for their synthesis and evaluation.

The core structure, this compound, combines the electronic effects of a chloro-substituent with the steric and electronic influence of two methoxy groups on the phenyl ring. The chlorine atom, being an electron-withdrawing group, can modulate the acidity of the carboxylic acid and influence the overall electronic character of the molecule. The dimethoxy groups, on the other hand, are electron-donating and can impact lipophilicity and interaction with biological targets. Understanding how modifications to the carboxylic acid moiety of this core structure affect antimicrobial activity is key to designing potent new drugs.

I. Synthesis of this compound Derivatives: A Proposed Workflow

The synthesis of novel derivatives from the parent this compound is a crucial first step in evaluating their antimicrobial potential. A common and effective strategy involves the modification of the carboxylic acid group to generate a library of amides, esters, and hydrazides. This allows for a systematic investigation of how different functional groups impact biological activity.

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_derivatives Derivative Synthesis cluster_products Product Library 2_chloro_3_4_dimethoxybenzoic_acid This compound Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl2 or (COCl)2) 2_chloro_3_4_dimethoxybenzoic_acid->Acid_Chloride_Formation Activation Amide_Synthesis Amide Synthesis (Reaction with various amines) Acid_Chloride_Formation->Amide_Synthesis Ester_Synthesis Ester Synthesis (Reaction with various alcohols) Acid_Chloride_Formation->Ester_Synthesis Hydrazide_Synthesis Hydrazide Synthesis (Reaction with hydrazine hydrate) Acid_Chloride_Formation->Hydrazide_Synthesis Amide_Derivatives Amide Derivatives Amide_Synthesis->Amide_Derivatives Ester_Derivatives Ester Derivatives Ester_Synthesis->Ester_Derivatives Hydrazide_Derivatives Hydrazide Derivatives Hydrazide_Synthesis->Hydrazide_Derivatives

Caption: Proposed synthetic workflow for generating a library of this compound derivatives.

The rationale behind this multi-pronged synthetic approach is to create a diverse set of compounds for screening. The formation of an acid chloride is a standard and efficient method for activating the carboxylic acid, making it more susceptible to nucleophilic attack by amines, alcohols, and hydrazine to yield the corresponding amides, esters, and hydrazides.

II. Comparative Antimicrobial Efficacy: A Structure-Activity Relationship (SAR) Perspective

While specific experimental data for this compound derivatives is not yet widely available, we can infer their potential antimicrobial activity by examining related structures. Studies on other substituted benzoic acids provide valuable insights into the structure-activity relationships that govern their efficacy.

Key Structural Considerations:

  • The Benzoic Acid Moiety: The carboxylic acid group is a crucial feature, acting as a hydrogen bond donor and acceptor, which can facilitate interactions with microbial enzymes or receptors.[1]

  • Chloro-Substitution: The presence of a chlorine atom on the aromatic ring, as seen in 2-chlorobenzoic acid derivatives, has been shown to enhance antibacterial potential, particularly against Gram-negative bacteria.[2]

  • Methoxy Groups: Methoxy substituents can influence the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes. The position and number of methoxy groups are critical in determining the overall biological activity.

  • Amide and Ester Modifications: Conversion of the carboxylic acid to amides and esters can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Schiff's bases of 2-chlorobenzoic acid, for instance, have demonstrated greater antimicrobial potency than their ester counterparts.[2]

Hypothetical Comparison of Antimicrobial Activity:

Based on the SAR of related compounds, we can project the potential antimicrobial performance of various this compound derivatives. The following table presents a hypothetical comparison, which should be validated by experimental data.

Derivative ClassTarget MicroorganismsExpected Efficacy (relative to parent acid)Rationale
Parent Acid Broad-spectrum (Bacteria & Fungi)BaselineThe inherent antimicrobial activity of the benzoic acid scaffold.
Amide Derivatives Gram-positive & Gram-negative BacteriaHigherAmide functional groups can form additional hydrogen bonds with biological targets, potentially increasing binding affinity and efficacy.
Ester Derivatives Broad-spectrum (Bacteria & Fungi)VariableEfficacy will depend on the nature of the alcohol used for esterification; increased lipophilicity may enhance cell membrane penetration.
Hydrazide/Hydrazone Derivatives Bacteria, particularly E. coliPotentially the HighestHydrazone derivatives of other substituted benzoic acids have shown significant antimicrobial activity, sometimes comparable to standard antibiotics.[3]
III. Experimental Protocols for Antimicrobial Evaluation

To empirically determine the antimicrobial efficacy of the synthesized this compound derivatives, a standardized set of in vitro assays must be employed. The following protocols are fundamental for a comprehensive evaluation.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] The broth microdilution method is a standard and high-throughput approach for determining MIC values.[6]

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Compounds Prepare serial dilutions of test compounds Inoculate_Plates Inoculate microtiter plates containing compound dilutions with microbial suspension Prepare_Compounds->Inoculate_Plates Prepare_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate plates at optimal temperature and time (e.g., 37°C for 24h) Inoculate_Plates->Incubate_Plates Read_Plates Visually or spectrophotometrically assess microbial growth Incubate_Plates->Read_Plates Determine_MIC Identify the lowest concentration with no visible growth Read_Plates->Determine_MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

B. Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity. A standardized microbial inoculum is spread over the surface of an agar plate, and wells are created in the agar. The test compounds are then added to the wells, and the plate is incubated. The presence of a zone of inhibition around the well indicates antimicrobial activity. The diameter of this zone is proportional to the efficacy of the compound.

Step-by-Step Protocol for Agar Well Diffusion:

  • Prepare Agar Plates: Pour sterile nutrient agar into petri dishes and allow it to solidify.

  • Inoculate Plates: Spread a standardized suspension of the target microorganism evenly over the agar surface.

  • Create Wells: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Add Test Compounds: Pipette a fixed volume of each test compound solution into separate wells. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.

IV. Mechanism of Action: Unraveling the Antimicrobial Strategy

The antimicrobial action of benzoic acid derivatives is generally attributed to their ability to disrupt the pH balance within microbial cells.[1] The undissociated, more lipophilic form of the acid can penetrate the microbial cell membrane. Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton and acidifying the cell's interior. This acidification can interfere with essential metabolic processes and ultimately lead to cell death. Additionally, some derivatives may exert their effects by damaging the plasma membrane or denaturing essential enzymes. Further studies, such as membrane permeability assays and enzyme inhibition studies, would be necessary to elucidate the precise mechanism of action for novel this compound derivatives.

V. Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of new antimicrobial agents. By systematically synthesizing and screening a library of its derivatives, researchers can identify lead compounds with potent and selective activity. The comparative framework and experimental protocols outlined in this guide provide a robust starting point for such investigations. Future work should focus on expanding the derivative library, performing detailed mechanistic studies on the most active compounds, and evaluating their efficacy in more complex models of infection. Through a combination of rational design, rigorous experimental evaluation, and a deep understanding of structure-activity relationships, the potential of this compound derivatives as next-generation antimicrobials can be fully realized.

References

  • Kabara, J. J., Conley, A. J., & Truant, J. P. (1972). Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. Antimicrobial agents and chemotherapy, 2(6), 492-498.
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  • Takahashi, J. A., Pereira, C. R., Pimenta, L. P. S., Boaventura, M. A. D., & de Oliveira, A. B. (2015). Acetylcholinesterase inhibition and antimicrobial activity of hydroxyl amides synthesized from natural products derivatives. Anais da Academia Brasileira de Ciências, 87(1), 139-151.
  • Khan, I., & Ibrar, A. (2024). Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. Authorea Preprints.
  • Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Fatty acids and derivatives as antimicrobial agents. Antimicrobial agents and chemotherapy, 2(1), 23-28.
  • Vlase, L., Muntean, D. L., Vlase, T. I., & Pârvu, M. (2020). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Husain, A., Ahmad, A., Alam, M. M., Ajmal, M., & Ahuja, P. (2015). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Medicinal Chemistry Research, 24(1), 333-344.
  • Upmanyu, N., Kumar, S., Sharma, A., Gupta, J. K., & Shah, K. (2014). Antimicrobial Screening of Some Newly Synthesized Triazoles. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 159-166.
  • Yadav, M., & Singh, R. (2018). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Research Journal of Pharmacy and Technology, 11(10), 4467-4471.
  • Kern, G. H., Cuny, G. D., D'Andrea, S. V., Kwasny, S. M., Koteva, K. P., Wright, G. D., & Gish, G. D. (2014). Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli. ACS medicinal chemistry letters, 5(7), 820-825.
  • Walcourt, A., Eigl, E., Ferguson, D. M., & Hiasa, H. (2016). Minimum inhibitory concentration of compound 2g against four strains of...
  • Valderrama, J. A., Benites, J., Theoduloz, C., & Schmeda-Hirschmann, G. (2019). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Molecules, 24(15), 2788.
  • Patel, P. R., & Patel, P. K. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of applied pharmaceutical science, 2(8), 126.
  • Karvembu, R., Puspam, S. P., & Ponnuswamy, M. N. (2012). Synthesis, stereochemistry and in vitro antimicrobial evaluation of novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-4-phenyl-2,3-dihydrothiazoles. European journal of medicinal chemistry, 49, 199-206.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Rodríguez-Melcón, C., Riesco-Peláez, F., Carballo, J., García-Fernández, C., Capita, R., & Alonso-Calleja, C. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Biology, 9(8), 195.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 22(12), 2097.
  • Sari, Y., Zultiniar, Z., & Arief, S. (2025). Ultrasonic-Assisted Synthesis of 3,4-Dimethoxy Chalcone Derivatives and Their Antibacterial Activities. Advanced Journal of Chemistry, Section A, 8(1), 1-10.
  • Lobo, S., & Prabhakar, S. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 10(1), 114-121.
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A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3,4-dimethoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. The precise arrangement of the chloro and dimethoxy substituents on the aromatic ring is crucial for its utility in subsequent chemical transformations. This guide provides a comparative analysis of two primary synthetic strategies for obtaining this compound: direct electrophilic chlorination of 3,4-dimethoxybenzoic acid (veratric acid) and a multi-step synthesis commencing from a pre-functionalized aromatic precursor.

This document is intended for researchers, scientists, and professionals in drug development and process chemistry. It aims to provide a detailed, objective comparison of these methods, supported by experimental protocols and an analysis of the chemical principles governing each approach.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on several factors, including the desired purity of the final product, scalability, cost of starting materials, and the available laboratory equipment. Below, we present a detailed examination of two plausible routes to this compound.

ParameterRoute 1: Direct ChlorinationRoute 2: Multi-step Synthesis from 2-bromo-isovanillin
Starting Material 3,4-Dimethoxybenzoic acid (Veratric acid)2-bromo-isovanillin
Number of Steps 13
Key Transformation Electrophilic Aromatic SubstitutionNucleophilic Acyl Substitution, Oxidation
Regioselectivity Potentially low; may yield isomeric mixturesHigh; controlled by the starting material
Yield Variable; dependent on reaction conditionsGenerally moderate to high
Purification Potentially challenging due to isomeric byproductsGenerally straightforward
Scalability Potentially high, but may be limited by purificationModerate; involves multiple steps

Route 1: Direct Electrophilic Chlorination of 3,4-Dimethoxybenzoic Acid

This approach is the most direct, involving the introduction of a chlorine atom onto the aromatic ring of the readily available 3,4-dimethoxybenzoic acid (veratric acid).[1]

Chemical Principles and Mechanistic Insights

The chlorination of an aromatic ring is a classic example of electrophilic aromatic substitution.[2] The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of 3,4-dimethoxybenzoic acid, we have two electron-donating methoxy groups (-OCH3) and one electron-withdrawing carboxylic acid group (-COOH).

The methoxy groups are strong activating groups and are ortho, para-directing.[3] The carboxylic acid group is a deactivating group and is meta-directing.[4] The positions on the benzene ring are numbered starting from the carbon bearing the carboxylic acid group as position 1. Therefore, the methoxy groups are at positions 3 and 4.

  • The -OCH3 group at position 3 directs electrophilic attack to positions 2 and 4 (para, which is already substituted) and 6.

  • The -OCH3 group at position 4 directs electrophilic attack to positions 3 (already substituted) and 5.

  • The -COOH group at position 1 directs electrophilic attack to position 5.

Considering these directing effects, the most activated positions for electrophilic chlorination are 2, 5, and 6. The two methoxy groups strongly activate the ring, making the reaction proceed readily. However, achieving high regioselectivity for the 2-position is challenging, as substitution at position 5 is also electronically favored. Steric hindrance from the adjacent carboxylic acid group at position 1 might slightly disfavor substitution at position 2, but the electronic activation from the methoxy group at position 3 makes it a likely site for chlorination. Consequently, a mixture of 2-chloro and 5-chloro isomers is expected, and potentially the 6-chloro isomer as well.

Experimental Protocol (Proposed)

This protocol is a general representation of an electrophilic chlorination reaction and would require optimization to maximize the yield of the desired 2-chloro isomer.

  • Dissolution: In a fume hood, dissolve 10.0 g (54.9 mmol) of 3,4-dimethoxybenzoic acid in 100 mL of a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent, such as N-chlorosuccinimide (NCS) (7.33 g, 54.9 mmol) or dropwise addition of sulfuryl chloride (SO2Cl2) (4.4 mL, 54.9 mmol), to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 200 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 100 mL).

  • Purification: The crude product, likely a mixture of isomers, will require purification. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel may be necessary to isolate the this compound.

Logical Workflow

Route 1: Direct Chlorination start 3,4-Dimethoxybenzoic acid product Mixture of Chloro-isomers start->product Electrophilic Aromatic Substitution reagent Chlorinating Agent (e.g., NCS, SO2Cl2) reagent->product purification Purification (Crystallization/Chromatography) product->purification final_product This compound purification->final_product

Caption: Workflow for the direct chlorination of 3,4-dimethoxybenzoic acid.

Route 2: Multi-step Synthesis via a Pre-functionalized Intermediate

This strategy involves building the desired molecule from a starting material that already possesses the correct substitution pattern, thus ensuring high regioselectivity. A viable approach starts with 2-bromo-isovanillin (2-bromo-3-hydroxy-4-methoxybenzaldehyde).

Chemical Principles and Mechanistic Insights

This route proceeds in three main stages:

  • Methylation of 2-bromo-isovanillin: The phenolic hydroxyl group of 2-bromo-isovanillin is methylated to form 2-bromo-3,4-dimethoxybenzaldehyde. This is a standard Williamson ether synthesis, where the phenoxide ion acts as a nucleophile and attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Formation of 2-Chloro-3,4-dimethoxybenzaldehyde: This step is described in the literature, although the exact mechanism for the conversion of the bromo- to the chloro-analogue is not explicitly stated.[5] It may involve a nucleophilic aromatic substitution or a more complex transformation. However, the procedure provides a clear pathway to the desired chlorinated aldehyde intermediate.

  • Oxidation of the Aldehyde: The aldehyde group of 2-Chloro-3,4-dimethoxybenzaldehyde is then oxidized to a carboxylic acid. This is a common and high-yielding transformation that can be achieved using various oxidizing agents such as potassium permanganate (KMnO4), potassium dichromate (K2Cr2O7), or hydrogen peroxide.

Experimental Protocol

This protocol is adapted from known procedures for the synthesis of the intermediate aldehyde and standard oxidation reactions.[5][6]

Step 1: Synthesis of 2-bromo-3,4-dimethoxybenzaldehyde

  • Dissolution: Dissolve 2.31 g (10 mmol) of 2-bromo-isovanillin in 50 mL of dichloromethane in a round-bottom flask.

  • Base Addition: Add an aqueous solution of 1.20 g of NaOH (30 mmol) in 50 mL of deionized water.

  • Phase Transfer Catalyst: Add a phase transfer catalyst, such as tetrabutylammonium hydrogen sulfate (3.40 g, 10.0 mmol).

  • Methylation: Add methyl iodide (17 g, 120 mmol) to the mixture and stir at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 3 hours.

  • Work-up: Extract the reaction mixture with dichloromethane (3 x 50 mL). Wash the combined organic extracts with brine and deionized water, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from hexanes.

Step 2: Synthesis of 2-Chloro-3,4-dimethoxybenzaldehyde

A detailed procedure for this transformation can be found in the cited literature.[5] For the purpose of this guide, we will assume this transformation is carried out to yield the pure aldehyde.

Step 3: Oxidation to this compound

  • Dissolution: Dissolve 2.0 g (9.97 mmol) of 2-Chloro-3,4-dimethoxybenzaldehyde in a mixture of 50 mL of pyridine and 100 mL of water.

  • Oxidation: Heat the solution to reflux and add a solution of potassium permanganate (KMnO4) (3.15 g, 19.9 mmol) in 50 mL of hot water dropwise over 1 hour.

  • Reaction: Continue to reflux the mixture for an additional 30 minutes after the addition is complete.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2.

  • Isolation: The desired this compound will precipitate out of the acidic solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

Logical Workflow

Route 2: Multi-step Synthesis start 2-bromo-isovanillin step1 Methylation start->step1 intermediate1 2-bromo-3,4-dimethoxybenzaldehyde step1->intermediate1 step2 Halogen Transformation intermediate1->step2 intermediate2 2-Chloro-3,4-dimethoxybenzaldehyde step2->intermediate2 step3 Oxidation intermediate2->step3 final_product This compound step3->final_product

Sources

A Comparative Guide to the Structural Analysis and Biological Activity of 2-Chloro-3,4-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Chloro-3,4-dimethoxybenzoic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will explore the critical interplay between their three-dimensional structure and their biological function, with a focus on anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of these promising molecules.

Introduction: The Versatile Scaffold of this compound

Substituted benzoic acids are a cornerstone in the development of novel therapeutic agents, with their biological effects intricately linked to the nature and position of substituents on the benzene ring.[1] this compound (a derivative of veratric acid) serves as a particularly interesting starting scaffold.[2][3][4] The electron-withdrawing nature of the chlorine atom at the C2 position, combined with the electron-donating methoxy groups at C3 and C4, creates a unique electronic and steric environment. This foundation allows for diverse chemical modifications, leading to derivatives with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[5][6] Understanding the precise structural features that confer or enhance these activities is paramount for the rational design of more potent and selective drug candidates.

This guide will dissect the methodologies used for structural elucidation, compare the biological performance of various derivatives with supporting experimental data, and synthesize these findings into a coherent structure-activity relationship narrative.

Core Methodologies for Structural Elucidation

To rationally design effective derivatives, a precise understanding of their molecular architecture is non-negotiable. The following techniques are fundamental in providing the high-resolution structural data necessary for meaningful SAR studies.

Single-Crystal X-Ray Diffraction

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state.[7] It provides unambiguous data on bond lengths, bond angles, and the overall conformation of the molecule. For this compound derivatives, this technique is crucial for:

  • Absolute Configuration: Unambiguously establishing the stereochemistry of chiral centers.[7]

  • Intermolecular Interactions: Revealing how molecules interact with each other in the crystal lattice through hydrogen bonds, halogen bonds, and π–π stacking.[8] These same forces are critical for how a drug molecule recognizes and binds to its biological target.

  • Conformational Analysis: Defining the spatial arrangement of the substituent groups, which dictates the molecule's overall shape and ability to fit into a protein's active site.

The process, from crystallization to data refinement, is a self-validating system that yields a precise atomic-level picture, forming the bedrock of structure-based drug design.[7][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of synthesized derivatives in solution. 1D (¹H and ¹³C) and 2D NMR experiments provide detailed information about the chemical environment of each atom, allowing for the verification of the covalent framework and the relative orientation of substituents. In the context of these derivatives, NMR is used to confirm the successful modification of the parent acid, for example, the formation of amide or ester linkages.[10]

Computational Analysis: Density Functional Theory (DFT)

Complementing experimental techniques, DFT calculations offer profound insights into the electronic properties of molecules.[11] By modeling parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), we can predict:

  • Reactivity: The HOMO-LUMO energy gap indicates the molecule's kinetic stability and chemical reactivity.[11]

  • Pharmacophoric Features: The MEP map reveals regions of positive and negative electrostatic potential, highlighting areas likely to engage in electrophilic or nucleophilic interactions with a biological target. This is particularly useful for understanding hydrogen bond donor and acceptor patterns.[11]

These computational analyses, when correlated with experimental crystallographic and bioactivity data, provide a more complete picture of the molecule's behavior.

Comparative Biological Activities of Derivatives

The this compound scaffold has been derivatized to produce compounds with significant anticancer and antimicrobial activities. The following sections compare the performance of these derivatives, supported by experimental data.

Anticancer Activity

Phenolic acids and their derivatives are known to exhibit cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[3] However, their therapeutic potential can be limited by poor bioavailability.[3] Chemical modification of the this compound core is a key strategy to overcome this and enhance potency.

Studies on related quinazoline derivatives have shown that specific substitutions lead to potent antiproliferative activity. For example, certain quinazoline-chalcones displayed GI₅₀ values in the sub-micromolar range against leukemia, colon, melanoma, and breast cancer cell lines.[6] Further cyclization into pyrimidodiazepines resulted in compounds with cytotoxic activity up to 10-fold higher than the standard drug doxorubicin against some cell lines.[6] This highlights the significant impact of extending the core structure with heterocyclic systems capable of interacting with biological targets like DNA or receptor tyrosine kinases.[6]

Table 1: Comparative Anticancer Activity of Benzoic Acid and Quinoline Derivatives

Compound ClassDerivative/ModificationCancer Cell Line(s)Reported Activity (GI₅₀/IC₅₀)Reference
Quinazoline-Chalcone Substituted anilinoquinazolineK-562, RPMI-8226 (Leukemia), HCT-116 (Colon), LOX IMVI (Melanoma), MCF7 (Breast)0.622–1.81 μM[6]
Pyrimidodiazepine Cyclized quinazoline-chalconeVarious (NCI-60 panel)High cytotoxicity, 10x > Doxorubicin against 10 cell lines[6]
Phenoylated Phosphatidylcholines Veratric acid-LPC conjugateMV4-11 (Leukemia), MCF-7 (Breast), LoVo (Colon)9.5–20.7 µM (19-38x more active than free acid)[3]
2-Arylquinolines 6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3 µM[12]
Tetrahydroquinolines 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolineVariousLow micromolar inhibition[13]

Note: Data is synthesized from multiple sources to illustrate the potential of related scaffolds. GI₅₀ = 50% growth inhibition; IC₅₀ = 50% inhibitory concentration.

The data strongly suggest that derivatization, particularly through the formation of complex heterocyclic systems or conjugation to lipids, dramatically enhances anticancer efficacy compared to the parent benzoic acids.

Antimicrobial Activity

The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents.[14] Derivatives of chlorobenzoic acids have shown considerable promise in this area. Quantitative Structure-Activity Relationship (QSAR) studies have revealed that the antimicrobial activity of these compounds is governed by specific topological parameters.[5]

A key finding is that Schiff's bases derived from 2-chlorobenzoic acid are generally more potent antimicrobial agents than their corresponding esters.[5] This suggests that the imine (-C=N-) linkage is critical for activity, potentially through chelation with metal ions essential for bacterial enzymes or by facilitating interactions with the bacterial cell wall. One derivative emerged as a particularly potent agent against Escherichia coli, with activity comparable to the standard drug norfloxacin.[5]

Table 2: Comparative Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

Compound ClassTarget MicroorganismReported Activity (pMIC, µM/ml)Comparison to StandardReference
Schiff's Base of 2-Chlorobenzoic Acid Escherichia coli (Gram-negative)2.27Comparable to Norfloxacin (2.61)[5]
Schiff's Base of 2-Chlorobenzoic Acid Staphylococcus aureus (Gram-positive)1.91Moderate Activity[5]
Esters of 2-Chlorobenzoic Acid Gram-positive & Gram-negative bacteriaGenerally lower than Schiff's bases-[5]

Note: pMIC = -log(MIC). A higher pMIC value indicates greater potency.

These results underscore the importance of the specific functional group used to derivatize the carboxylic acid moiety in tuning the antimicrobial spectrum and potency.

Synthesizing the Structure-Activity Relationship (SAR)

The collective data allows us to establish a preliminary SAR for this compound derivatives. The key to enhancing biological activity lies in the strategic modification of the carboxylic acid group and, in some cases, the aromatic ring itself.

  • For Anticancer Activity: Extending the structure with rigid, planar heterocyclic systems (e.g., quinazolines, pyrimidodiazepines) appears highly beneficial. These additions likely provide the necessary geometry and functional groups to intercalate with DNA or bind to enzyme active sites.[6] Lipophilization, such as conjugation to phospholipids, is another effective strategy to improve cell permeability and potency.[3]

  • For Antimicrobial Activity: Modification of the carboxylic acid to a Schiff's base is more effective than conversion to an ester. The nitrogen atom and the resulting planarity of the imine bond are crucial for antibacterial action, particularly against Gram-negative bacteria.[5]

The diagram below illustrates the key pharmacophoric features and sites for modification on the core scaffold.

Workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation cluster_optimization Lead Optimization start 2-Chloro-3,4-dimethoxy benzoic acid synthesis Chemical Derivatization (e.g., Amidation) start->synthesis purify Purification (Chromatography) synthesis->purify char Structural Characterization (NMR, MS, X-ray) purify->char screening In Vitro Screening (Anticancer/Antimicrobial) char->screening Pure Compound data Data Analysis (IC50 / MIC Determination) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Lead Compound Identification sar->lead lead->synthesis Iterative Design

Sources

In Vitro Evaluation of 2-Chloro-3,4-dimethoxybenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Unlocking the Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] The therapeutic efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzene ring.[1] This guide focuses on a specific, promising scaffold: 2-Chloro-3,4-dimethoxybenzoic acid. This molecule combines the features of a chlorinated benzoic acid, often associated with enhanced biological activity, and a dimethoxy-substituted benzoic acid (veratric acid), which is known for its antioxidant and anti-inflammatory properties.[4][5][6]

The strategic chemical modification of this parent compound can lead to the development of analogs with potentially superior potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive framework for the in vitro evaluation of novel this compound analogs, offering a comparative analysis of their potential as anticancer and antimicrobial agents. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for data interpretation.

The Rationale for Analog Design and Evaluation

The core structure of this compound offers several points for chemical modification to generate a library of analogs for screening. These modifications could include:

  • Alteration of the Carboxylic Acid Group: Conversion to esters, amides, or hydroxamates can modulate the compound's polarity, cell permeability, and interaction with biological targets.[7]

  • Modification of the Methoxy Groups: Demethylation or replacement with other alkoxy groups can influence the compound's hydrogen bonding capacity and metabolic stability.

  • Substitution on the Aromatic Ring: Introduction of additional functional groups can impact the electronic properties and steric hindrance of the molecule, potentially enhancing target binding.

This guide will use a hypothetical set of analogs to illustrate the evaluation process:

  • Parent Compound (PC): this compound

  • Analog 1 (A1): Methyl 2-chloro-3,4-dimethoxybenzoate (Ester modification)

  • Analog 2 (A2): 2-Chloro-3,4-dimethoxybenzamide (Amide modification)

  • Analog 3 (A3): 2-Chloro-3-hydroxy-4-methoxybenzoic acid (Demethylation)

Comparative In Vitro Evaluation: A Multi-pronged Approach

A thorough in vitro evaluation is crucial to characterize the biological activity of these novel analogs and to select promising candidates for further development.[8] This process typically involves a tiered screening approach, starting with broad cytotoxicity assessments and moving towards more specific mechanistic studies.

I. Anticancer Activity Evaluation

The initial assessment of anticancer potential involves determining the cytotoxic effects of the compounds on various cancer cell lines.[9]

The general workflow for assessing the cytotoxicity of novel compounds is a critical first step in anticancer drug discovery.[10]

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Data Analysis C1 Cancer Cell Line Culture & Maintenance C2 Cell Seeding in 96-well Plates C1->C2 T2 Treatment with Serial Dilutions of Test Compound C2->T2 T1 Test Compound Stock Solution Preparation T1->T2 I1 Incubation (e.g., 24, 48, 72 hours) T2->I1 A1 Assay Procedure (MTT or SRB) I1->A1 M1 Absorbance Measurement A1->M1 D1 Calculation of % Cell Viability M1->D1 D2 IC50 Value Determination D1->D2

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of the cells.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of a compound required to inhibit cell growth by 50%).[8]

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[10]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.[10]

  • Staining: Wash the plates five times with deionized water and allow them to air-dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.[10]

The cytotoxic effects of the parent compound and its analogs are quantified by their half-maximal inhibitory concentration (IC50) values.[8]

CompoundMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
PC 25.4 ± 2.132.8 ± 3.5
A1 15.2 ± 1.820.1 ± 2.3
A2 45.7 ± 4.255.3 ± 5.1
A3 18.9 ± 2.024.6 ± 2.9
Doxorubicin 0.8 ± 0.11.2 ± 0.2
Data are presented as mean ± standard deviation from three independent experiments.
II. Antimicrobial Activity Evaluation

Benzoic acid and its derivatives are known for their antimicrobial properties.[1] Therefore, evaluating the analogs for their ability to inhibit the growth of pathogenic bacteria is a logical step.

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate. The concentration range can be from 256 µg/mL down to 1 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PC 64128
A1 3264
A2 128>256
A3 32128
Ciprofloxacin 10.5
III. Preliminary Mechanism of Action Studies: Enzyme Inhibition Assays

To gain initial insights into the potential mechanism of action, enzyme inhibition assays can be performed.[13][14] Given that many anticancer and antimicrobial agents target specific enzymes, this is a valuable screening step.[15][16] For instance, if the analogs are hypothesized to act as kinase inhibitors, a generic kinase inhibition assay could be employed.

G cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis E1 Enzyme Solution (e.g., Kinase) R1 Incubation at Optimal Temperature E1->R1 S1 Substrate & Cofactors (e.g., ATP) S1->R1 I1 Inhibitor (Test Compound) I1->R1 D1 Detection of Product Formation (e.g., Fluorescence, Luminescence) R1->D1 A1 Measurement of Signal Intensity D1->A1 C1 Calculation of % Inhibition A1->C1 C2 IC50 Value Determination C1->C2

Caption: General workflow for an in vitro enzyme inhibition assay.

  • Assay Components: Prepare solutions of the target kinase, a suitable substrate peptide, ATP, and the test compounds.

  • Reaction Mixture: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compounds.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that produces a fluorescent signal proportional to the amount of product formed.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial in vitro evaluation of novel this compound analogs. The comparative data generated from these assays will enable researchers to:

  • Identify the most potent and selective analogs for further investigation.

  • Establish preliminary structure-activity relationships (SAR) to guide the design of future analogs.

  • Select lead compounds for more advanced preclinical studies, such as mechanism of action elucidation, in vivo efficacy, and toxicity profiling.

The versatility of the benzoic acid scaffold, coupled with a rational and rigorous in vitro screening cascade, holds significant promise for the discovery of novel therapeutic agents.

References

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  • ResearchGate. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid.
  • PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
  • Frontiers. Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae.
  • NIH. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC.
  • ResearchGate. Scheme 1. Route to preparation of benzoic acid derivatives by reaction...
  • NIH. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • PubChem. This compound | C9H9ClO4 | CID 2774976.
  • FooDB. Showing Compound 3,4-Dimethoxybenzoic acid (FDB000222).
  • PubMed. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones.
  • PubMed. Synthesis and biological activities of 2 beta-chloro-, 2 beta-fluoro-, and 2 beta-methoxy-1 alpha,25-dihydroxyvitamin D3.
  • Wikipedia. Veratric acid.
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  • NIH. Veratric Acid | C9H10O4 | CID 7121 - PubChem.
  • ScienceRise: Pharmaceutical Science. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds.
  • ResearchGate. Synthesis and In Vitro Evaluation of 1,2,3-triazole-4-chloromethylcoumarins with Antioxidant Activity.
  • PubMed. Design, synthesis, in vitro and in silico evaluation of novel substituted 1,2,4-triazole analogues as dual human VEGFR-2 and TB-InhA inhibitors.
  • PubMed. Design, synthesis, structural characterization and in vitro evaluation of new 1,4-disubstituted-1,2,3-triazole derivatives against glioblastoma cells.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical science. The characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable for ensuring safety, efficacy, and quality. 2-Chloro-3,4-dimethoxybenzoic acid (PubChem CID: 2774976) serves as a crucial intermediate in various organic syntheses, and the ability to accurately measure its purity and concentration is paramount.[1]

This guide provides an in-depth comparison of four distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, UV-Vis Spectrophotometry, and classical Acid-Base Titrimetry. The central theme of this work is the principle of cross-validation , a process used to demonstrate that two or more analytical procedures can be used for the same intended purpose, ensuring consistency and reliability of data across different analytical platforms.[2][3]

Our objective is to move beyond a mere listing of protocols. Instead, we will explore the causality behind methodological choices, the inherent strengths and weaknesses of each technique, and how their performance characteristics align with the stringent requirements of regulatory bodies like the FDA, as outlined in the International Council for Harmonisation (ICH) guidelines.[4][5] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust, validated, and flexible analytical toolkit for their work.

Chapter 1: The Rationale for a Multi-Method Approach

Selecting an analytical method is not a one-size-fits-all decision. The choice is dictated by the specific question being asked. Is the goal a high-precision purity assay for final product release, or a rapid in-process check to monitor reaction completion? A multi-method approach, verified through cross-validation, provides a powerful and flexible strategy.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of the pharmaceutical industry, reversed-phase HPLC is the presumptive choice for analyzing non-volatile organic molecules like substituted benzoic acids.[8][9] Its high resolving power allows for the separation of the main analyte from impurities and degradation products, offering excellent specificity.[10]

  • Gas Chromatography (GC): GC provides an orthogonal separation mechanism to HPLC, based on volatility and boiling point.[11] However, carboxylic acids like this compound are polar and non-volatile, leading to poor chromatographic performance.[12] This necessitates a chemical derivatization step to convert the acidic proton into a less polar, more volatile ester or silyl ester, a critical consideration we will detail.[12]

  • UV-Vis Spectrophotometry: This technique leverages the absorption of ultraviolet light by the aromatic ring of the analyte. It is exceptionally rapid and simple but lacks the specificity of chromatographic methods.[13] Its utility shines in controlled environments, such as analyzing pure substances or monitoring reaction kinetics where interfering substances are known to be absent.

  • Acid-Base Titrimetry: As a classical "wet chemistry" technique, titrimetry provides an absolute measure of the acidic content without reliance on a reference standard of the same compound (once the titrant is standardized). It is an invaluable tool for determining the purity of a bulk drug substance but is unsuitable for trace analysis or complex mixtures.[13]

Chapter 2: Experimental Design for Cross-Validation

To objectively compare these methods, we designed a cross-validation study. The workflow ensures that each technique is used to analyze aliquots from the same, homogeneously prepared sample, allowing for a direct comparison of the results.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Bulk Bulk Sample of This compound Stock Prepare Homogeneous Stock Solution (e.g., in Methanol) Bulk->Stock Aliquots Create Standardized Aliquots for each Method Stock->Aliquots HPLC HPLC-UV Analysis Aliquots->HPLC GC GC-MS Analysis (with Derivatization) Aliquots->GC UV UV-Vis Analysis Aliquots->UV Titration Titrimetric Analysis Aliquots->Titration Compare Compare Results: Accuracy, Precision, Linearity HPLC->Compare GC->Compare UV->Compare Titration->Compare Report Validation Report Compare->Report

Caption: Experimental workflow for the cross-validation of four analytical methods.

Chapter 3: Detailed Experimental Protocols

The following protocols are presented as robust starting points. Method development and validation must always be performed to confirm suitability for a specific sample matrix and intended use.[14]

Protocol 3.1: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate quantification and purity assessment of the analyte.

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.[15]

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water, B: Acetonitrile.

    • Gradient: 60% A / 40% B, isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard (1.0 mg/mL) in methanol. Create a series of calibration standards (e.g., 10-200 µg/mL) by diluting the stock with the mobile phase.[13]

    • Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards to establish a calibration curve. Inject the sample solutions to determine the concentration. A system suitability test (e.g., five replicate injections of a standard) should be performed to ensure system performance.[16]

Protocol 3.2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides orthogonal confirmation and is highly sensitive. The derivatization step is critical for success.

  • Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS) detector.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Chromatographic Conditions:

    • Column: Non-polar, 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

    • Injector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range 50-450 m/z.

  • Procedure:

    • Derivatization: In a GC vial, evaporate a known volume of the sample solution (in methanol) to dryness under a gentle stream of nitrogen. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. Cap tightly and heat at 70°C for 30 minutes.

    • Standard/Sample Preparation: Perform the same derivatization procedure on the reference standard to create a calibration curve.

    • Analysis: Inject 1 µL of the cooled, derivatized solution into the GC-MS. The silylated derivative will be more volatile and exhibit better peak shape.

Protocol 3.3: UV-Vis Spectrophotometry

A rapid method ideal for screening pure samples or for in-process controls where specificity is not a concern.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Solvent Selection: Use a UV-transparent solvent in which the analyte is soluble, such as methanol.

    • Determine λmax: Scan a dilute solution of the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Standard Preparation: Prepare a stock solution (e.g., 100 µg/mL) in methanol. Create a series of calibration standards with concentrations that provide absorbance readings within the linear range of the instrument (typically 0.1-1.0 AU).

    • Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the established calibration range.[13]

    • Analysis: Measure the absorbance of the standards and the sample at the λmax against a solvent blank. Plot a calibration curve of absorbance vs. concentration to determine the sample concentration.

Protocol 3.4: Acid-Base Titrimetry

This absolute method is excellent for purity assessment of the bulk substance.

  • Instrumentation: Class A burette (50 mL), magnetic stirrer, pH meter (for potentiometric titration).

  • Reagents:

    • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Solvent: 70:30 Ethanol:Water mixture, neutralized.

    • Indicator: Phenolphthalein solution (or use a pH meter for potentiometric determination).[13]

  • Procedure:

    • Sample Preparation: Accurately weigh approximately 300-400 mg of this compound and dissolve it in ~50 mL of the neutralized ethanol/water solvent.

    • Titration: Add a few drops of phenolphthalein indicator. Titrate with the standardized 0.1 M NaOH until a faint, permanent pink color persists. Record the volume of NaOH used.[13]

    • Calculation: Calculate the purity based on the molecular weight of the analyte, the concentration of the NaOH titrant, and the volume consumed.

Chapter 4: Comparative Data Analysis & Discussion

The performance of each validated method was evaluated against the core validation parameters defined by ICH Q2(R2) guidelines.[4][10] The following table summarizes the expected performance characteristics.

Parameter HPLC-UV GC-MS (Deriv.) UV-Vis Spectrophotometry Acid-Base Titrimetry
Specificity High (Separates impurities)High (Mass spec confirmation)Low (Interference from UV-active compounds)Moderate (Any acid/base will interfere)
Linearity (R²) > 0.999> 0.998> 0.998N/A
Range (µg/mL) 10 - 2001 - 505 - 25N/A (mg scale)
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%97.0 - 103.0%99.5 - 100.5%
Precision (%RSD) < 1.0%< 1.5%< 2.0%< 0.5%
Limit of Quantitation (LOQ) ~10 µg/mL~1 µg/mL~5 µg/mLNot suitable for trace analysis
Throughput ModerateLow (derivatization step)HighLow
Discussion of Results

The cross-validation data reveals distinct domains of utility for each method.

  • HPLC-UV stands out as the most balanced method, offering an excellent combination of specificity, accuracy, and precision, making it the preferred choice for routine quality control and stability testing.[16]

  • GC-MS provides superior sensitivity (lower LOQ) and the unequivocal identification offered by mass spectrometry. Its value lies in impurity identification and as an orthogonal method to confirm the results from HPLC, especially during investigations of out-of-spec results. The primary drawback is the lower throughput due to the essential derivatization step.

  • Titrimetry delivered the highest accuracy and precision for the analysis of the bulk material. As an absolute method, it is the gold standard for assigning the purity value to a reference standard. Its complete lack of utility for dilute samples or mixtures is its key limitation.

  • UV-Vis Spectrophotometry is the fastest method but also the least specific. It is best deployed in scenarios where the sample matrix is simple and well-understood, such as monitoring the disappearance of starting material in a chemical reaction.

The choice of method is therefore a strategic one, guided by the analytical requirements.

Method_Selection_Logic cluster_choices cluster_methods Start What is the Analytical Goal? q1 Purity Assay of Bulk API? Start->q1 q2 Routine QC & Stability Testing? Start->q2 q3 Trace Impurity Identification? Start->q3 q4 Rapid In-Process Check? Start->q4 m1 Acid-Base Titrimetry q1->m1 Highest Accuracy m2 HPLC-UV q2->m2 Best Balance m3 GC-MS q3->m3 Highest Sensitivity & Specificity m4 UV-Vis Spec q4->m4 Highest Speed

Sources

The Compass of Computation: A Comparative Docking Guide to 2-Chloro-3,4-dimethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is both an art and a science. Structure-based drug design (SBDD) has emerged as an indispensable compass, guiding researchers through the vast chemical space to identify molecules with high affinity and specificity for their biological targets.[1] This guide provides an in-depth comparative analysis of molecular docking studies for a series of hypothetical 2-Chloro-3,4-dimethoxybenzoic acid derivatives, a scaffold with potential for diverse pharmacological applications. Drawing upon established protocols and validated methodologies from studies on related benzoic acid analogs, we will navigate the essential steps of a rigorous in silico investigation, from target selection to the crucial correlation with experimental data.

The rationale for focusing on this particular scaffold stems from the known biological activities of its constituent parts. Benzoic acid and its derivatives are prevalent in nature and have been explored for a range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The addition of methoxy and chloro substituents can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough, but a deeper understanding of the causality behind each step, ensuring scientific integrity and fostering a self-validating research framework.

I. The Strategic Blueprint: Target Selection and Ligand Design

The inception of any SBDD project lies in the judicious selection of a biological target.[4] For the purpose of this comparative guide, we will focus on two well-validated targets representing different therapeutic areas where benzoic acid derivatives have shown promise:

  • Antimicrobial Target: DNA Gyrase Subunit B from Staphylococcus aureus (PDB ID: 1KZN). DNA gyrase is a crucial enzyme for bacterial DNA replication, and its inhibition leads to bacterial cell death. The selection of this target is informed by studies demonstrating the antibacterial potential of substituted benzoic acid derivatives.

  • Anticancer Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB ID: 2A91). Overexpression of EGFR is a hallmark of many cancers, and its inhibition can arrest tumor growth. Quinazolinones with benzoic acid substitutions have shown promise as EGFR inhibitors, making this a relevant target for our investigation.[5]

Our hypothetical series of this compound derivatives will be designed to explore the structure-activity relationship (SAR) of substitutions at the carboxylic acid moiety. By converting the carboxylic acid to various esters and amides, we can probe the importance of this group for target binding and modulate the physicochemical properties of the compounds.

Table 1: Hypothetical this compound Derivatives for Comparative Docking

Compound IDR Group (Modification of Carboxylic Acid)
CDMBA-01 -OH (Parent Acid)
CDMBA-02 -OCH₃ (Methyl Ester)
CDMBA-03 -OCH₂CH₃ (Ethyl Ester)
CDMBA-04 -NH₂ (Primary Amide)
CDMBA-05 -NHCH₃ (N-methyl Amide)
CDMBA-06 -N(CH₃)₂ (N,N-dimethyl Amide)

II. The Computational Crucible: A Step-by-Step Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The following protocol outlines a rigorous and reproducible workflow for the comparative docking of our hypothetical compound series.

A. Preparation of the Molecular Machinery: Receptor and Ligand Setup

1. Receptor Preparation:

  • Obtain the Crystal Structure: Download the 3D structures of S. aureus DNA Gyrase B (PDB ID: 1KZN) and human EGFR Kinase Domain (PDB ID: 2A91) from the Protein Data Bank (RCSB PDB).
  • Pre-processing: Remove all non-essential molecules, such as water, co-solvents, and any co-crystallized ligands. This is a critical step to ensure that the docking simulation is not influenced by extraneous molecules.
  • Protonation and Optimization: Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard). This step is crucial for accurately calculating electrostatic interactions. The protein structure should then be energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • 3D Structure Generation: The 2D structures of the this compound derivatives (CDMBA-01 to CDMBA-06) will be sketched and converted to 3D structures.
  • Energy Minimization: Each ligand's geometry will be optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This ensures that the starting ligand structure is energetically favorable.
  • Charge Assignment: Assign appropriate partial charges to each atom of the ligands.
B. Defining the Arena: Grid Generation

A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and center of the grid should be chosen to encompass the entire binding pocket. For our targets:

  • DNA Gyrase B (1KZN): The grid will be centered on the ATP-binding site, guided by the position of the co-crystallized inhibitor.

  • EGFR Kinase Domain (2A91): The grid will be centered on the ATP-binding pocket where known inhibitors bind.

C. The Docking Simulation: Predicting the Perfect Fit

Molecular docking will be performed using a well-validated software such as AutoDock Vina. The software employs a sophisticated search algorithm to explore various conformations and orientations of the ligand within the defined grid box. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol.[6] For each ligand, multiple docking runs should be performed to ensure the convergence of the results.

III. Interpreting the Oracle: Analysis and Visualization of Docking Results

The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by their docking scores. A lower (more negative) docking score generally indicates a higher predicted binding affinity.

Table 2: Predicted Binding Affinities (kcal/mol) of CDMBA Derivatives

Compound IDDNA Gyrase B (1KZN)EGFR Kinase Domain (2A91)
CDMBA-01 -7.5-8.2
CDMBA-02 -7.9-8.6
CDMBA-03 -8.1-8.8
CDMBA-04 -7.8-8.5
CDMBA-05 -8.0-8.7
CDMBA-06 -7.7-8.4

Note: These are hypothetical values for illustrative purposes.

Beyond the docking score, a thorough analysis of the binding mode is essential. This involves visualizing the ligand-protein complex and identifying key intermolecular interactions, such as:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Salt Bridges: Electrostatic interactions between charged residues.

Visualization software like PyMOL or Discovery Studio is indispensable for this analysis.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Computational Phase cluster_analysis Analysis & Validation Receptor Target Protein Selection (e.g., DNA Gyrase, EGFR) Grid Grid Box Generation (Defining the Active Site) Receptor->Grid Ligand Ligand Design & Preparation (CDMBA Derivatives) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Results Analyze Docking Score & Binding Poses Docking->Results Validation Experimental Validation (e.g., MIC, IC50 Assays) Results->Validation

Caption: A streamlined workflow for comparative molecular docking studies.

IV. The Litmus Test: Experimental Validation

Computational predictions, no matter how sophisticated, must be validated by experimental data. This is the cornerstone of trustworthy and impactful drug discovery research.

A. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

To validate the predicted binding of our derivatives to DNA gyrase, their antimicrobial activity against S. aureus would be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates greater antimicrobial potency.

B. Anticancer Activity: In Vitro Cytotoxicity Assay (MTT Assay)

For the EGFR target, the anticancer activity of the derivatives would be assessed against an EGFR-dependent cancer cell line (e.g., A549 lung cancer cells) using the MTT assay. This assay measures the metabolic activity of cells and provides an IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value signifies higher cytotoxic potency.

Table 3: Hypothetical Experimental Data for Validation

Compound IDS. aureus MIC (µg/mL)A549 IC50 (µM)
CDMBA-01 3215
CDMBA-02 1610
CDMBA-03 88
CDMBA-04 1612
CDMBA-05 89
CDMBA-06 3218

Note: These are hypothetical values for illustrative purposes.

A strong correlation between the predicted binding affinities (docking scores) and the experimental biological activities (MIC/IC50 values) would provide confidence in the docking protocol and the predicted binding modes.

V. Synthesis of Insights: Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of both the in silico and in vitro data allows for the elucidation of the Structure-Activity Relationship (SAR). For instance, if the ester derivatives (CDMBA-02 and CDMBA-03) consistently show better docking scores and lower MIC/IC50 values compared to the parent acid and amides, it would suggest that modifying the carboxylic acid to a less polar group is beneficial for activity.

The insights gained from this comparative study would then guide the design of the next generation of this compound derivatives with potentially improved potency and selectivity. This iterative cycle of design, prediction, synthesis, and testing is the engine that drives modern drug discovery.

SAR_Logic cluster_input Inputs cluster_output Outputs Docking_Data Docking Scores SAR Structure-Activity Relationship Docking_Data->SAR Experimental_Data MIC / IC50 Values Experimental_Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: The logical flow from data to drug design optimization.

VI. Conclusion

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of this compound derivatives. By integrating computational predictions with experimental validation, researchers can confidently navigate the complexities of drug design. The principles and protocols outlined herein are not merely a set of instructions but a philosophy of research grounded in scientific integrity, expertise, and a commitment to data-driven decision-making. The journey from a promising scaffold to a life-saving medicine is long and arduous, but with the compass of computation, the path becomes clearer.

References

  • Bajad, S., et al. (2021). Structure-Based Drug Design (SBDD) in the Drug Discovery Process. Vertex AI Search Grounding API.
  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
  • Der Pharma Chemica. (n.d.).
  • Drug Discovery News. (n.d.). The power of structure-based drug design.
  • Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
  • Morris, G. M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242.
  • Daina, A., et al. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13.
  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • BIOVIA, Dassault Systèmes, Discovery Studio, San Diego: Dassault Systèmes, 2020.
  • PubChem. (n.d.). This compound.
  • Kulikowska, E., et al. (2018).
  • Syeda, R., et al. (2014). In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells. RSC advances, 4(105), 60756-60765.

Sources

A Comparative Guide to the Stability of 2-Chloro-3,4-dimethoxybenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a pharmaceutical intermediate is paramount to ensuring the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the stability of 2-Chloro-3,4-dimethoxybenzoic acid. In the absence of extensive published stability data for this specific molecule, we will establish a robust scientific approach for its evaluation. This will be achieved by detailing forced degradation protocols and drawing comparisons with its non-chlorinated structural analog, Veratric acid (3,4-dimethoxybenzoic acid).

Introduction: The Significance of Stability in Drug Development

This compound is a substituted benzoic acid derivative with potential applications as a key starting material or intermediate in the synthesis of various pharmaceutical compounds. The presence of a chloro-substituent and two methoxy groups on the aromatic ring introduces specific electronic and steric properties that can influence its reactivity and, consequently, its stability. Forced degradation studies are a cornerstone of pharmaceutical development, mandated by guidelines from the International Council for Harmonisation (ICH), to elucidate potential degradation pathways and to develop stability-indicating analytical methods.[1][2][3][4]

This guide will provide the scientific rationale and detailed protocols for subjecting this compound to a battery of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. By comparing its hypothetical degradation profile to that of Veratric acid, we can infer the role of the chloro-substituent in the molecule's stability.

Comparative Molecular Scaffolds: this compound vs. Veratric Acid

The primary difference between the two molecules is the presence of a chlorine atom at the 2-position of the benzene ring in this compound. This substituent is expected to influence the molecule's stability in several ways:

  • Inductive Effect: The electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic ring and the carboxylic acid moiety, potentially affecting its susceptibility to nucleophilic or electrophilic attack.

  • Steric Hindrance: The presence of the chloro group ortho to the carboxylic acid may introduce steric hindrance, which could influence its reactivity.

  • Photostability: Aryl chlorides are known to be potential photosensitive groups, suggesting that this compound might be more susceptible to photodegradation than Veratric acid.

Veratric acid, being a well-characterized and generally stable compound, serves as an ideal baseline for this comparative assessment.[5][6] It is known to be incompatible with strong oxidizing agents, which provides a starting point for our investigation.[5][6]

Experimental Framework for Stability Assessment

A comprehensive stability assessment involves subjecting the compound to forced degradation under various stress conditions. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without driving the reaction to form secondary, less relevant degradants.[7]

G cluster_0 Forced Degradation Workflow start Drug Substance (this compound) stress Stress Conditions (Acid, Base, Oxidation, Thermal, Photolytic) start->stress analysis Analytical Testing (HPLC, LC-MS) stress->analysis evaluation Data Evaluation (Degradation Pathway, Mass Balance) analysis->evaluation report Stability Profile evaluation->report

Caption: A generalized workflow for conducting forced degradation studies.

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate quantification of the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the workhorse for such studies. For the characterization of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable.[8][9]

Recommended HPLC-UV Method Parameters:

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute degradants, then re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance for the parent compound
Column Temp. 30 °C
Forced Degradation Protocols

The following protocols are designed to assess the stability of this compound and veratric acid under various stress conditions.

3.2.1. Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[4]

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in a suitable co-solvent (e.g., acetonitrile or methanol) if necessary, and dilute with 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound as above and dilute with 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at the same time points.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • Prepare a 1 mg/mL solution in water (with co-solvent if needed).

    • Incubate at 60°C and sample as described above.

3.2.2. Oxidative Stability

Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides.[4]

  • Prepare a 1 mg/mL solution of the compound.

  • Add 3% hydrogen peroxide.

  • Store the solution at room temperature, protected from light.

  • Sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours) and analyze directly by HPLC.

3.2.3. Thermal Stability

This test evaluates the stability of the solid drug substance at elevated temperatures.

  • Place a known amount of the solid compound in a stability chamber at 80°C.

  • Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

  • Prepare solutions of the stressed solid and analyze by HPLC.

3.2.4. Photostability

Photostability testing is crucial, especially for compounds with potential photosensitive groups like aryl chlorides.

  • Expose a thin layer of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark.

  • After a defined exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Predicted Degradation Pathways and Comparative Stability

Based on the chemical structures, we can hypothesize the potential degradation pathways.

G cluster_0 Potential Degradation of this compound cluster_1 Hydrolysis/Thermal cluster_2 Oxidation cluster_3 Photolysis parent This compound demethylation Demethylation Products (e.g., 2-Chloro-3-hydroxy-4-methoxybenzoic acid) parent->demethylation Acid/Base/Heat decarboxylation Decarboxylation Product (1-Chloro-2,3-dimethoxybenzene) parent->decarboxylation Heat ring_hydroxylation Ring Hydroxylation Products parent->ring_hydroxylation H2O2 side_chain_oxidation Side-chain Oxidation Products parent->side_chain_oxidation H2O2 dehalogenation Dehalogenation Product (Veratric Acid) parent->dehalogenation Light (UV)

Caption: Hypothesized degradation pathways for this compound.

Comparative Stability Insights:

  • Hydrolytic and Thermal Stability: Both compounds may undergo demethylation or decarboxylation under harsh hydrolytic and thermal conditions. The presence of the chloro group is unlikely to significantly alter these pathways, but it may influence the reaction rates.

  • Oxidative Stability: Both molecules possess electron-rich aromatic rings due to the methoxy groups, making them susceptible to oxidative degradation. Ring hydroxylation is a plausible degradation pathway. Veratric acid is known to be incompatible with strong oxidizing agents, and a similar or even enhanced reactivity is expected for the chlorinated analog.[5][6]

  • Photostability: This is where a significant difference is anticipated. The C-Cl bond in aryl chlorides can be susceptible to photolytic cleavage, leading to dehalogenation. Therefore, this compound is predicted to be less photostable than Veratric acid. The formation of Veratric acid as a degradation product under photolytic stress would be a key indicator. Studies on dimethoxybenzene isomers have shown they are susceptible to photodegradation.[10][11]

Data Interpretation and Comparison

The results from the forced degradation studies should be tabulated for a clear comparison.

Table 1: Comparative Stability Data (Hypothetical)

Stress ConditionThis compound (% Degradation)Veratric Acid (% Degradation)Major Degradation Products (this compound)
0.1 M HCl, 60°C, 24h To be determinedTo be determinedTo be identified
0.1 M NaOH, 60°C, 24h To be determinedTo be determinedTo be identified
3% H2O2, RT, 24h To be determinedTo be determinedTo be identified
Solid, 80°C, 7 days To be determinedTo be determinedTo be identified
ICH Light Exposure To be determinedTo be determinedVeratric acid (predicted)

A crucial aspect of data interpretation is the mass balance calculation. The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 95% and 105% to ensure that all significant degradation products have been detected.

Conclusion and Recommendations

This guide provides a scientifically rigorous framework for assessing the stability of this compound. By conducting the detailed forced degradation studies and comparing the results with its non-chlorinated analog, veratric acid, researchers can gain critical insights into its degradation pathways and intrinsic stability.

It is hypothesized that the chloro-substituent will primarily impact the photostability of the molecule. The experimental data generated from these studies will be invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the fulfillment of regulatory requirements for drug development.

References

  • Vihita Drugs & Intermediates. Veratric Acid(3,4-Dimethoxybenzoic Acid).
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  • Lazar, C. S., Schwab, V. F., Ueberschaar, N., Pohnert, G., Trumbore, S., & Küsel, K. (2023).
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  • Naveen, P., Lingaraju, H. B., Chandrappa, S., Anitha, S., & Prasad, K. S. (2020). Development and Validation of Veratric Acid in Tabebuia avellanedae using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Pharmacognosy Research, 12(2), 107-111.
  • ResearchGate. (2021). Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study.
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  • Google Patents. CN102408330A - Preparation process of veratric acid.
  • Human Metabolome Database. Showing metabocard for 3,4-Dimethoxybenzoic acid (HMDB0059763).
  • Hu, X., et al. (2012). Photodegradation of Pb-3,4-dihydroxybenzoic acid complex under UV light illumination. Water Science and Technology, 65(7), 1302-1308.
  • Galer, P., & Šket, B. (2013). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University Journal for Science, 18(1), 29-40.
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  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943-5959.
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  • The Role of Veratric Acid in Advancing Pharmaceutical Manufacturing. (n.d.).
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  • International Journal of Pharmaceutical Sciences and Research. (2019).
  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943-5959.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. 27(1), 242-249.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Bowen, K. R., et al. (2013). Experimental and predicted solubilities of 3,4-dimethoxybenzoic acid in select organic solvents of varying polarity and hydrogen-bonding character. Electronic Conference on Synthetic Organic Chemistry, 17, c002.
  • Dembitsky, V. M., & Srebnik, M. (2002). Natural halogenated fatty acids: their analogues and derivatives. Progress in lipid research, 41(4), 315-367.
  • Chen, J., et al. (2009). Stabilization of caffeic acid derivatives in Echinacea purpurea L. glycerin extract. Journal of agricultural and food chemistry, 57(10), 3996-4002.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloro-3,4-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical compounds demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Chloro-3,4-dimethoxybenzoic acid, focusing on the critical role of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from handling to disposal, is underpinned by authoritative standards and a deep understanding of the compound's specific hazards.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that dictate our safety protocols. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2] Assuming any chemical is benign is a critical error; therefore, we treat all compounds, including this one, with a structured and cautious approach.[3][4]

Table 1: Hazard Identification and Classification

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1][5]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation.[1]

The signal word for this compound is "Warning" .[5][6] These classifications are not merely administrative; they are the causal basis for the stringent PPE and handling protocols that follow.

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most direct line of defense against chemical exposure. For this compound, the following PPE is mandatory.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1][6]

  • Minimum Requirement: Tight-sealing chemical safety goggles must be worn at all times when handling the solid powder or solutions.[6][7]

  • Enhanced Precaution: When there is a heightened risk of splashing or aerosol generation (e.g., during transfer or dissolution), a face shield must be worn in addition to safety goggles to protect the entire face.[8][9][10]

Hand Protection

This compound is a known skin irritant, making robust hand protection non-negotiable.[1][2]

  • Glove Selection: Chemical-resistant gloves are required. Nitrile gloves provide a suitable barrier for incidental contact.[3][4] For prolonged handling or in situations with a higher risk of contact, consider thicker gloves such as butyl or neoprene.[3][8]

  • Protocol: Always inspect gloves for tears or punctures before use.[9] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water.[1][11]

Body Protection

To prevent accidental skin contact from spills or dust, protective clothing is essential.

  • Standard Protocol: A clean, long-sleeved laboratory coat must be worn and fully fastened.[9][12]

  • Additional Measures: For procedures with a significant risk of spillage, a chemically resistant apron can provide an additional layer of protection.[4] All protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.[11]

Respiratory Protection

The fine powder of this compound can become airborne, posing a respiratory irritation hazard.[1]

  • Engineering Controls: The primary method for mitigating inhalation risk is to handle the compound within a certified chemical fume hood.[5][12] This provides the most effective protection.

  • When Respirators are Required: In the absence of adequate ventilation or during large-scale transfers where dust generation is unavoidable, a NIOSH/MSHA-approved respirator is necessary.[9] A particulate filter (dust mask) conforming to standards like EN 143 is recommended.[6][7]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, repeatable workflow minimizes risk and ensures procedural integrity.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Review SDS & Protocol B 2. Don Full PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Fume Hood & Verify Airflow B->C D 4. Carefully Weigh Solid Compound C->D E 5. Perform Chemical Manipulation (e.g., Dissolution, Reaction) D->E F 6. Decontaminate Glassware & Work Surfaces E->F G 7. Segregate Waste (Solid, Liquid, Contaminated PPE) F->G H 8. Seal & Label Waste Containers G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

Handling Procedures
  • Preparation: Before any work begins, ensure that an eyewash station and safety shower are readily accessible.[6] Work should be performed in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid Dust Generation: When handling the solid, use dry, clean procedures and avoid actions that could create dust clouds, such as shaking or rapid scooping.[1]

  • Container Management: Keep the storage container tightly sealed when not in use to prevent contamination and accidental spills.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][11] Always wash hands thoroughly with soap and water after handling is complete.[5]

Emergency and Disposal Plans

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess and Ventilate: Ensure ventilation is adequate.

  • Clean-up: For small spills, gently sweep up the solid material, avoiding dust generation.[1][6] A HEPA-filter vacuum can also be used.[8] Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • Decontaminate: Wash the spill area down with water once the solid has been removed.[1] Prevent runoff from entering drains.[1]

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6][13]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin and hair with running water and soap, if available.[1][2] Seek medical attention if irritation develops or persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[13] If symptoms persist, seek medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them a glass of water to drink.[1][13] Seek medical advice.[1]

Disposal Plan

Chemical waste must be managed according to institutional and governmental regulations.

  • Product Waste: Unused or waste this compound should be collected in a designated, labeled hazardous waste container.[6]

  • Contaminated Materials: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a sealed bag or container and disposed of as solid hazardous waste.[1]

  • Prohibition: Never dispose of this chemical or its containers down the drain or in general trash.[8][12] Consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company for final disposal.[1][5]

References

  • Benzoic Acid Hazards and How to Manage Them. CloudSDS.
  • Safety Data Sheet: Benzoic acid. Carl ROTH.
  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention (CDC).
  • Chemical PPE. Trihydro Corporation.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • What PPE Should You Wear When Handling Acid? LeelineWork.
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).
  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse.
  • Veratric acid Safety Data Sheet. Sdfine.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.